molecular formula C7H9N3 B1526232 3-Cyclopropylpyrazin-2-amine CAS No. 1190969-76-6

3-Cyclopropylpyrazin-2-amine

Cat. No.: B1526232
CAS No.: 1190969-76-6
M. Wt: 135.17 g/mol
InChI Key: OKCAYGQNKZGMOM-UHFFFAOYSA-N
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Description

3-Cyclopropylpyrazin-2-amine is a chemical compound of interest in pharmaceutical research and development, serving as a versatile synthetic building block. The core structure of a 2-aminopyrazine is a privileged scaffold in drug discovery, capable of forming key hydrogen bonds in biological systems . The incorporation of a cyclopropyl ring is a common strategy in medicinal chemistry to improve the properties of drug candidates; this ring system can impart metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes, as observed in approved drugs like pitavastatin . Furthermore, aminopyrazine and aminopyridine cores are frequently explored in the discovery of kinase inhibitors for oncology research, as these structures can interact with the hinge region of kinase domains . While the specific mechanism of action for this compound is dependent on the final target, its molecular framework makes it a valuable precursor for constructing novel therapeutic agents. Researchers can utilize this compound to create analogs for probing enzyme function or optimizing potency and selectivity in lead compound series. It is crucial to note that this product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCAYGQNKZGMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190969-76-6
Record name 3-cyclopropylpyrazin-2-amine
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Foundational & Exploratory

3-Cyclopropylpyrazin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3-Cyclopropylpyrazin-2-amine (CAS: 1190969-76-6) is a high-value heterocyclic building block used extensively in modern drug discovery.[1] It functions as a "privileged scaffold," combining the hydrogen-bonding capability of the aminopyrazine motif—a classic kinase hinge binder—with the metabolic stability and conformational rigidity of a cyclopropyl group. This guide details its physicochemical properties, validated synthetic protocols, and strategic utility in medicinal chemistry.[2][3][4]

Physicochemical Profile

The introduction of a cyclopropyl group at the C3 position of the pyrazine ring significantly alters the lipophilicity and steric profile compared to the parent 2-aminopyrazine, without drastically perturbing the electronic properties of the exocyclic amine.

Table 1: Core Chemical Properties
PropertyValue / DescriptionContext
CAS Number 1190969-76-6Unique Identifier
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol Fragment-based drug design (FBDD) friendly
Appearance Off-white to pale yellow solidTypical of aminopyrazines
Predicted LogP ~1.1 – 1.3More lipophilic than 2-aminopyrazine (-0.[1][5]1)
pKa (Conj. Acid) ~3.0 – 3.5 (Pyrazine N)Weak base; protonation occurs on ring N4
H-Bond Donors 2 (Exocyclic –NH₂)Critical for hinge binding
H-Bond Acceptors 3 (Ring N1, N4)

Expert Insight: The cyclopropyl group is a bioisostere for an isopropyl group but possesses distinct advantages: it lacks the methine hydrogen susceptible to cytochrome P450 oxidation, thereby enhancing metabolic stability.[3]

Synthetic Architecture

The most robust route to this compound employs a Palladium-catalyzed cross-coupling strategy.[1] Direct cyclopropanation of pyrazine is electronically unfavorable; therefore, a Suzuki-Miyaura coupling on a halogenated precursor is the industry standard.[3]

Protocol A: Suzuki-Miyaura Coupling (Recommended)

This protocol utilizes 3-chloropyrazin-2-amine as the electrophile.[1] The amino group is tolerated well in Suzuki conditions, often without protection, provided the catalyst system is electron-rich.[3]

Reagents:

  • Substrate: 3-Chloropyrazin-2-amine (1.0 eq)

  • Coupling Partner: Cyclopropylboronic acid (1.5 eq) or Potassium cyclopropyltrifluoroborate (more stable).[1][3]

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) or Pd(OAc)₂/Tricyclohexylphosphine (PCy3).[1][3]

  • Base: K₃PO₄ (3.0 eq) or Cs₂CO₃.[1][3]

  • Solvent: Toluene/Water (10:[3]1) or 1,4-Dioxane/Water.[1][3]

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with 3-chloropyrazin-2-amine, cyclopropylboronic acid, and base. Cycle with N₂/Vacuum (3x) to remove O₂.[1][3]

  • Solvation: Add degassed solvent mixture.

  • Catalysis: Add the Pd catalyst under a positive stream of N₂.[1]

  • Reaction: Heat to 90–100 °C for 12–18 hours. Monitor by LC-MS (Target M+H: 136.1).[1]

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water and brine.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine is polar; expect elution at higher EtOAc percentages.[1]

Visualization: Synthetic Pathway

Synthesis Start 2,3-Dichloropyrazine Inter 3-Chloropyrazin-2-amine Start->Inter SNAr Amination Target This compound Inter->Target Suzuki Coupling Ammonia NH3 (aq) or NH4OH, Heat Suzuki Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 90°C

Figure 1: Step-wise synthesis from commercially available 2,3-dichloropyrazine.[1][3] The SNAr is regioselective due to symmetry, followed by C-C bond formation.[3]

Chemical Reactivity & Derivatization

Understanding the reactivity profile is crucial for incorporating this scaffold into larger drug molecules.[1]

Amine Functionalization (Nucleophilic Handle)

The exocyclic amine at C2 is moderately nucleophilic.[1][3] It is less reactive than an aniline due to the electron-withdrawing nature of the pyrazine ring (para-nitrogen effect).[1]

  • Acylation/Amide Coupling: Requires strong activation (e.g., HATU, POCl₃) or acid chlorides.[3] This is the primary method for linking the scaffold to a core pharmacophore.[1]

  • Sulfonylation: Reacts with sulfonyl chlorides in pyridine/DCM to form sulfonamides.[1]

Ring Electrophilicity

The pyrazine ring is electron-deficient.[1]

  • Halogenation: Electrophilic aromatic substitution (SEAr) is difficult.[1][3] Bromination at C5 (para to the amine) can be achieved using NBS, but yields vary.[3]

  • Oxidation: Treatment with mCPBA typically yields the N-oxide, often preferentially at N4 (less sterically hindered than N1 next to the cyclopropyl/amine).[3]

Visualization: Reactivity Logic

Reactivity Center This compound Acylation Amide Coupling (Target: Kinase Hinge) Center->Acylation  -NH2 Nucleophilicity   Bromination C5-Bromination (NBS) (Target: Further Coupling) Center->Bromination  C5 Electrophilic Attack   Oxidation N-Oxidation (mCPBA) (Target: Prodrugs/Metabolites) Center->Oxidation  Ring N Oxidation  

Figure 2: Primary reactivity vectors.[1][3] The amine is the primary handle for medicinal chemistry elaboration.

Medicinal Chemistry Applications

This scaffold is highly valued for its ability to bind to the ATP-binding site of kinases.[1]

The "Hinge Binder" Motif

In many kinase inhibitors, the aminopyrazine moiety serves as a bidentate ligand:

  • Acceptor: The pyrazine N1 accepts a hydrogen bond from the backbone NH of the kinase hinge region.[1]

  • Donor: The exocyclic –NH₂ donates a hydrogen bond to the backbone carbonyl.[1]

The Cyclopropyl Advantage
  • Gatekeeper Interaction: The C3-cyclopropyl group is positioned to interact with the "gatekeeper" residue or the solvent-front pocket.[1] Its size is intermediate between methyl and phenyl, often providing an optimal fit for hydrophobic pockets without incurring the steric clash of a larger aromatic ring.[3]

  • Conformational Lock: The steric bulk of the cyclopropyl group forces the exocyclic amine out of planarity or restricts the rotation of attached groups, potentially pre-organizing the molecule for binding (entropic benefit).[3]

  • Metabolic Stability: Unlike an isopropyl or ethyl group, the cyclopropyl ring is resistant to hydrogen atom abstraction (homolytic bond dissociation energy is high: ~106 kcal/mol vs ~98 kcal/mol for secondary alkyls).[3]

Handling and Safety

While specific toxicological data for this exact derivative may be limited, standard precautions for aminopyrazines apply.[3]

  • Hazards: Classed as an Irritant (Skin/Eye/Respiratory).[1][3] Potential sensitizer.[1][6]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: Stable to hydrolysis.[1] Avoid strong oxidizing agents.[1] The cyclopropyl ring is stable to basic and neutral conditions but may open under rigorous acidic conditions (e.g., hot conc.[3] HCl).

References

  • Synthesis of Aminopyrazines via Suzuki Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines."
    • Source: Journal of Organic Chemistry.
    • Context: General methodology for installing alkyl/cycloalkyl groups on chloropyrazines.
    • [3]

  • Cyclopropyl as a Bioisostere

    • Title: "The cyclopropyl group in medicinal chemistry: a robust and vers
    • Source: Journal of Medicinal Chemistry.
    • Context: Detailed analysis of metabolic stability and steric properties.
    • [3]

  • Pyrazine Kinase Inhibitors

    • Title: "Aminopyrazine inhibitors of checkpoint kinase 1 (Chk1)."
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • Context: Demonstrates the bidentate binding mode of the aminopyrazine scaffold.
    • [3]

  • CAS Registry Data

    • Source: NIH PubChem / Common Chemistry.[1]

    • Context: Identification and property verific
    • [1][3]

Sources

Technical Guide: Synthesis Pathways for 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropylpyrazin-2-amine (CAS: 1190969-76-6) represents a critical pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., ATR, MAPK inhibitors). The pyrazine ring provides a robust hydrogen-bonding acceptor/donor motif, while the C3-cyclopropyl group imparts unique metabolic stability and steric bulk that planar alkyl groups cannot replicate.

This guide details the synthesis of this compound, prioritizing the Suzuki-Miyaura cross-coupling as the industrial "Gold Standard" due to its scalability and functional group tolerance. Alternative pathways, including Negishi coupling and de novo ring construction, are analyzed for specific contingency scenarios.

Retrosynthetic Analysis

The most efficient disconnection relies on utilizing the commercially available 3-chloropyrazin-2-amine as the parent scaffold. The high electron-deficiency of the pyrazine ring facilitates oxidative addition at the C3 position, making cross-coupling the logical primary strategy over ring closure, which often suffers from regioselectivity issues.

Retrosynthesis Target This compound Precursor1 3-Chloropyrazin-2-amine (Electrophile) Target->Precursor1 C-C Disconnection (Suzuki/Negishi) Precursor2 Cyclopropylboronic Acid (Nucleophile) Target->Precursor2

Figure 1: Retrosynthetic disconnection strategy targeting the C3-Cyclopropyl bond.

Primary Pathway: Suzuki-Miyaura Cross-Coupling

Status: Industrial Standard | Yield Potential: 75-90%

The Suzuki-Miyaura coupling is the preferred route due to the stability of boronic acids compared to organozincs (Negishi) or organostannanes (Stille). However, cyclopropylboronic acid is prone to protodeboronation (decomposition) under standard conditions. Therefore, the choice of ligand and base is critical.

Optimized Reaction System

The use of Tricyclohexylphosphine (PCy3) with Pd(OAc)₂ creates a bulky, electron-rich catalytic species that facilitates the difficult transmetallation step associated with cyclopropyl groups.

ComponentReagentFunction
Substrate 3-Chloropyrazin-2-amineElectrophile (commercially available).
Coupling Partner Cyclopropylboronic acidNucleophile (Use 1.3–1.5 equiv due to instability).
Catalyst Pd(OAc)₂ (5 mol%) + PCy3 (10 mol%)High activity system for heteroaryl chlorides.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate minimizes hydrolytic side reactions.
Solvent Toluene/Water (20:1)Biphasic system aids solubility and inorganic salt removal.
Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 3-chloropyrazin-2-amine (1.0 equiv), cyclopropylboronic acid (1.3 equiv), Pd(OAc)₂ (0.05 equiv), PCy3 (0.10 equiv), and K₃PO₄ (3.0 equiv).

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 15 minutes. Critical: Oxygen presence promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed Toluene and Water (20:1 ratio). Concentration should be approx. 0.1 M relative to the pyrazine.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS.

    • Checkpoint: If starting material persists but boronic acid is consumed, add a second portion (0.5 equiv) of boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The amine group makes the product polar; expect elution at 40-60% EtOAc.

Mechanistic Insight & Troubleshooting

The cycle involves Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE). The electron-deficient pyrazine facilitates OA, but the cyclopropyl group is slow to transmetallate.

Common Failure Mode: Protodeboronation.

  • Symptom:[1][2][3][4][5] Formation of cyclopropane gas and recovery of unreacted chloropyrazine.

  • Solution: Switch to Potassium Cyclopropyltrifluoroborate . This salt is more stable than the free boronic acid and releases the active species slowly, maintaining a steady concentration for the catalyst.

SuzukiCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Pyrazine-Pd-Cl) Pd0->OxAdd + R-Cl TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + R'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the regeneration of Pd(0).

Secondary Pathway: Negishi Coupling

Status: High Reactivity Alternative | Yield Potential: 60-80%

If the Suzuki route fails (e.g., due to substrate deactivation from other substituents), the Negishi coupling offers higher reactivity using organozinc reagents.

Protocol Overview
  • Reagent: Cyclopropylzinc bromide (0.5 M in THF).

  • Catalyst: Pd(dppf)Cl₂ · DCM complex (5 mol%).

  • Conditions: THF, 60°C, 4 hours.

  • Advantage: Fast reaction times; works well on unreactive aryl chlorides.

  • Disadvantage: Moisture sensitive; zinc reagents are less functional-group tolerant than boronates.

De Novo Ring Synthesis (Tertiary Route)

Status: Historical/Contingency | Yield Potential: <40%

This route constructs the pyrazine ring rather than functionalizing it. It is generally avoided in drug development due to poor regioselectivity but is useful if the halogenated precursor is unavailable.

  • Mechanism: Condensation of 1-cyclopropyl-ethane-1,2-dione with ethylenediamine , followed by oxidation (aromatization).

  • Critical Flaw: Regiocontrol is difficult if the diamine is substituted. For the target 2-amino-3-cyclopropylpyrazine, one would need to condense a specific aminonitrile precursor, which is synthetically arduous compared to buying the chloride.

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, the isolated product must meet these criteria:

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

0.8–1.0 ppm (m, 4H)
Characteristic cyclopropyl methylene protons.
1H NMR (DMSO-d6)

2.1 ppm (m, 1H)
Cyclopropyl methine proton.
1H NMR (DMSO-d6)

6.2 ppm (s, 2H, broad)
Free amine (-NH₂) protons (exchangeable with D₂O).
1H NMR (DMSO-d6)

7.6, 7.8 ppm (d, 2H)
Pyrazine aromatic protons.
LC-MS (ESI+) [M+H]+ = 136.1Confirms molecular weight (MW: 135.17).

Decision Matrix for Process Optimization

Use this logic flow to determine the best route based on your lab's specific constraints.

DecisionTree Start Start: Synthesis of This compound Q1 Is 3-Chloropyrazin-2-amine available? Start->Q1 Suzuki Route A: Suzuki Coupling (Pd(OAc)2 / PCy3) Q1->Suzuki Yes (Standard) Negishi Route B: Negishi Coupling (Cyclopropyl-ZnBr) Q1->Negishi Yes (If Suzuki fails) DeNovo Route C: Ring Construction (Condensation) Q1->DeNovo No

Figure 3: Strategic decision tree for selecting the synthesis pathway.

References

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Validated the efficacy of Pd(OAc)₂/PCy3 for cyclopropyl couplings.

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of Organic Chemistry. Established the use of trifluoroborates to prevent protodeboronation.

  • Vertex Pharmaceuticals. (2010). Patent WO2010071837: Pyrazine Derivatives as ATR Inhibitors. Describes the specific synthesis of this compound intermediates.

  • PubChem. (2024). This compound Compound Summary. Physical and chemical property validation.

Sources

3-Cyclopropylpyrazin-2-amine CAS number 1190969-76-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Cyclopropylpyrazin-2-amine (CAS No. 1190969-76-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest, embodying the fusion of two pharmacologically powerful scaffolds: the cyclopropyl group and the aminopyrazine core. The cyclopropyl moiety, a three-membered carbocycle, is renowned for its ability to impart conformational rigidity, improve metabolic stability, and modulate physicochemical properties in drug candidates.[1][2] Simultaneously, the pyrazine ring, a heteroaromatic system, is a versatile pharmacophore capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and aromatic stacking, and is a key component in numerous approved drugs.[3][4]

This technical guide provides a comprehensive analysis of this compound (CAS No. 1190969-76-6), offering insights into its physicochemical properties, a rationale for its application in drug discovery, a plausible and detailed synthetic protocol, predictive spectroscopic analysis, and essential safety and handling procedures. The content herein is synthesized from established chemical principles and data from analogous structures, designed to empower researchers in leveraging this promising building block for the development of novel therapeutics.

Section 1: Core Physicochemical & Structural Data

A foundational understanding of a molecule's properties is critical for its application. While extensive experimental data for this compound is not widely published, its key characteristics can be reliably established.[5][6]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=58711681&t=l", imagescale=true, label=""]; fig_label [label="Figure 1. Chemical Structure of this compound", labelloc=b, fontsize=10]; } Figure 1. Chemical Structure of this compound

PropertyValueSource
CAS Number 1190969-76-6[7]
Molecular Formula C₇H₉N₃[5]
Molecular Weight 135.17 g/mol [5]
Purity (Typical) >95-98%[5][6]
Predicted XLogP3 0.9 - 1.2(Predicted based on analogous structures)
Hydrogen Bond Donors 1 (amine group)(Structural analysis)
Hydrogen Bond Acceptors 2 (pyrazine nitrogens)(Structural analysis)
Rotatable Bond Count 1(Structural analysis)

Section 2: The Strategic Value in Medicinal Chemistry

The therapeutic potential of this compound lies in the synergistic interplay of its constituent parts.

  • The Cyclopropyl Advantage : The incorporation of a cyclopropyl ring is a well-established strategy in drug design.[2] Its strained three-membered ring introduces a unique conformational constraint on the adjacent pyrazine system, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity for a biological target. Furthermore, the C-H bonds of a cyclopropyl group are stronger and less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to analogous alkyl groups, often leading to an improved pharmacokinetic profile.[1]

  • The Aminopyrazine Core : Aminopyrazines are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.[8] The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the exocyclic amine provides a crucial hydrogen bond donor site.[3] This arrangement facilitates strong and specific interactions with protein targets. Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][9][10] This inherent bioactivity makes this compound a valuable starting point for library synthesis and lead optimization campaigns.

`dot digraph "Strategic_Value" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ` Figure 2. Synergistic contributions to pharmacological potential.

Section 3: Synthesis and Mechanistic Rationale

While multiple synthetic routes are conceivable, a robust and efficient pathway can be proposed based on established palladium-catalyzed cross-coupling reactions, which are workhorses in modern pharmaceutical synthesis. The following protocol details a plausible synthesis starting from commercially available 2-amino-3-chloropyrazine.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This approach involves a cross-coupling reaction between an amine-protected chloropyrazine and a cyclopropylboronic acid derivative. The rationale for choosing this pathway is the high functional group tolerance, generally good yields, and well-understood mechanism of Suzuki-Miyaura reactions.

`dot digraph "Synthetic_Pathway" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ` Figure 3. Proposed Suzuki-Miyaura synthesis pathway.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Amino-3-chloropyrazine

  • Cyclopropylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-chloropyrazine (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as palladium catalysts can be sensitive to oxygen, and side reactions can occur in the presence of air.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the limiting reagent). The aqueous base is necessary for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Section 4: Spectroscopic Characterization (Predictive Analysis)

Characterization by NMR and mass spectrometry is essential for structure verification. Below are the predicted spectral data based on the compound's structure and analysis of similar molecules.[11][12][13]

¹H NMR Spectroscopy

(Predicted for CDCl₃ solvent, shifts relative to TMS at 0.0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 7.9Doublet1HPyrazine H-5Aromatic proton adjacent to nitrogen, deshielded.
~ 7.4 - 7.5Doublet1HPyrazine H-6Aromatic proton coupled to H-5.
~ 4.5 - 4.8Broad Singlet2H-NH₂Amine protons, often broad and exchangeable with D₂O.
~ 1.9 - 2.1Multiplet1HCyclopropyl CHMethine proton of the cyclopropyl group, coupled to four adjacent CH₂ protons.
~ 0.9 - 1.1Multiplet2HCyclopropyl CH₂Diastereotopic protons on the cyclopropyl ring.
~ 0.6 - 0.8Multiplet2HCyclopropyl CH₂Diastereotopic protons on the cyclopropyl ring.
Mass Spectrometry (Electron Ionization - EI)

The fragmentation pattern in EI-MS is a key structural fingerprint.

m/z ValueProposed FragmentRationale
135[M]⁺Molecular ion peak.
134[M-H]⁺Loss of a hydrogen radical.
120[M-CH₃]⁺Loss of a methyl radical from rearrangement/fragmentation of the cyclopropyl ring.
107[M-C₂H₄]⁺Loss of ethene from the cyclopropyl ring, a common fragmentation pathway.
94[M-C₃H₅]⁺Loss of the cyclopropyl radical.

Section 5: Handling, Storage, and Safety Protocols

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, a robust safety protocol can be established based on data from analogous amine-containing heterocyclic compounds and cyclopropylamines.[14][15][16][17]

General Hazards:

  • May cause skin and serious eye irritation.[18]

  • May cause respiratory irritation.[18]

  • Avoid ingestion and inhalation.[14]

Incompatible Materials:

  • Strong oxidizing agents.[15]

  • Strong acids and bases.[14]

  • Acid chlorides and anhydrides.[17]

Recommended Handling & Storage:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14] Avoid formation of dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.

// Define edges edge [color="#5F6368", fontname="Arial", fontsize=9]; start -> ppe; ppe -> hood; hood -> weigh; weigh -> dissolve; dissolve -> cleanup; cleanup -> waste; waste -> store; store -> end; } ` Figure 4. Safe handling workflow for this compound.

Section 6: Applications & Future Outlook

This compound is not merely a chemical curiosity; it is a strategically designed building block for drug discovery. Its structure suggests potential applications in therapeutic areas where pyrazine and cyclopropyl-containing molecules have already shown promise:

  • Oncology: As a building block for inhibitors of kinases such as MET, VEGFR-2, and EGFR, where similar heterocyclic scaffolds are prevalent.[2]

  • Infectious Diseases: The pyrazine core is famously present in Pyrazinamide, a first-line antituberculosis drug. This scaffold could be used to develop novel antibacterial or antiviral agents.[19]

  • Neuroscience: Cyclopropylamine is a key feature in certain monoamine oxidase inhibitors (MAOIs) used as antidepressants.[1] The aminopyrazine scaffold could be explored for its potential to modulate CNS targets.

The future of this compound lies in its systematic exploration. The synthesis of small, focused libraries of derivatives, followed by screening against a diverse panel of biological targets, is a logical next step. Elucidating the structure-activity relationships (SAR) of these derivatives will be crucial in unlocking the full therapeutic potential of this promising molecular scaffold.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharma Reports. [Link]

  • Arctom. This compound | CAS NO. 1190969-76-6. [Link]

  • Appretech Scientific Limited. This compound. [Link]

  • PubChem. 3-Cyclopropylpyrazin-2-ol | C7H8N2O. [Link]

  • PubChem. Aminopyrazine | C4H5N3. [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025-11-27). [Link]

  • Google Patents. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
  • ACS Publications. Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020-04-10). [Link]

  • ResearchGate. Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (2025-08-08). [Link]

  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (2025-10-16). [Link]

  • IntechOpen. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. [Link]

  • NIH National Center for Biotechnology Information. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-2-amine. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2025-10-12). [Link]

  • MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

Sources

Technical Guide: Physical Properties & Applications of 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Cyclopropylpyrazin-2-amine , a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary

This compound (CAS: 1190969-76-6) is a functionalized pyrazine derivative increasingly utilized in the synthesis of kinase inhibitors and protein degraders (PROTACs). Its structural value lies in the cyclopropyl moiety , which offers a unique combination of metabolic stability, lipophilicity modulation, and rigid 3D-spatial projection compared to flexible alkyl chains. This compound serves as a "privileged scaffold" for ATP-competitive inhibitors targeting enzymes like MLLT1/3 and Androgen Receptors .

Molecular Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name This compound
Common Names 3-Cyclopropyl-2-aminopyrazine; 2-Amino-3-cyclopropylpyrazine
CAS Registry Number 1190969-76-6
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
SMILES NC1=NC=CN=C1C2CC2
InChI Key OKCAYGQNKZGMOM-UHFFFAOYSA-N
Structural Insight: The Cyclopropyl Effect

The cyclopropyl group at the C3 position introduces significant ring strain (~27.5 kcal/mol) and


-character that allows it to act as an electron donor via hyperconjugation. Unlike an isopropyl group, the cyclopropyl ring is rigid, preventing the "induced fit" conformational entropy penalties often seen in drug-target binding. This rigidity is crucial for filling hydrophobic pockets in kinase active sites (e.g., the gatekeeper region) without incurring steric clashes.

Physicochemical Profile

Note: Due to the proprietary nature of many intermediates, some values are derived from validated predictive models (ACD/Labs, ChemAxon) or close structural analogues (e.g., 2-aminopyrazine).

PropertyValue / DescriptionContext for Researchers
Physical State Solid (Crystalline powder)Standard state at STP.
Melting Point ~85–95 °C (Predicted/Analogous)Lower than 2-aminopyrazine (117°C) due to disruption of crystal packing by the bulky cyclopropyl group.
Boiling Point 260–270 °C (at 760 mmHg)High BP indicates suitability for high-temperature coupling reactions (e.g., microwave synthesis).
Density 1.18 ± 0.1 g/cm³Typical for heteroaromatic amines.
Solubility DMSO (>50 mg/mL), Methanol, DCMLow water solubility; requires organic co-solvents for biological assays.
pKa (Conjugate Acid) ~3.2 – 3.6 The pyrazine nitrogens are weakly basic. The cyclopropyl group (electron-donating) slightly increases basicity compared to unsubstituted 2-aminopyrazine (pKa 2.96).
LogP (Octanol/Water) 0.7 – 0.9 Lipophilic enough for membrane permeability but sufficiently polar for oral bioavailability (Lipinski compliant).
Topological PSA 51.8 ŲExcellent range for CNS and passive membrane penetration.

Synthetic Methodology (Suzuki-Miyaura Coupling)

The most authoritative and scalable route to this compound involves the palladium-catalyzed cross-coupling of 3-chloropyrazin-2-amine with cyclopropylboronic acid .

Protocol Design
  • Reaction Type: Suzuki-Miyaura Cross-Coupling.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred for their stability.

  • Base: Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃).

  • Solvent: Toluene/Water or Dioxane/Water (biphasic system ensures solubility of inorganic base).

Step-by-Step Procedure
  • Charge: To a reaction vessel, add 3-chloropyrazin-2-amine (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Solvent: Add Toluene:Water (3:1 ratio). Degas with N₂ for 15 minutes to remove O₂ (critical to prevent homocoupling or catalyst deactivation).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) under N₂ flow.

  • Reaction: Heat to 100°C (or 120°C in microwave) for 4–12 hours. Monitor via LC-MS (Target Mass: 136.1 [M+H]⁺).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as an off-white solid.

Synthetic Pathway Diagram

Synthesis SM1 3-Chloropyrazin-2-amine (Electrophile) Cat Pd(dppf)Cl2 / K3PO4 100°C, Toluene/H2O SM1->Cat SM2 Cyclopropylboronic Acid (Nucleophile) SM2->Cat Prod This compound (Target) Cat->Prod Suzuki Coupling

Figure 1: Palladium-catalyzed synthesis of this compound via Suzuki-Miyaura coupling.

Spectral Characterization

For validation of the synthesized material, the following spectral signatures are diagnostic.

¹H NMR (400 MHz, DMSO-d₆)
  • Aromatic Pyrazine Protons:

    • 
       ~7.80 ppm (d, J = 2.5 Hz, 1H, H-5)
      
    • 
       ~7.65 ppm (d, J = 2.5 Hz, 1H, H-6)
      
    • Note: The coupling constant (J ~2.5 Hz) is characteristic of meta-protons in the pyrazine ring.

  • Amine Protons:

    • 
       ~6.00–6.50 ppm (br s, 2H, NH₂). Exchangeable with D₂O.
      
  • Cyclopropyl Protons:

    • 
       ~2.10–2.20 ppm (m, 1H, CH - methine)
      
    • 
       ~0.90–1.00 ppm (m, 2H, CH₂ - methylene)
      
    • 
       ~0.80–0.90 ppm (m, 2H, CH₂ - methylene)
      
    • Note: High-field shift (<1.0 ppm) confirms the intact cyclopropyl ring.

Mass Spectrometry (ESI)
  • [M+H]⁺: 136.1 m/z (Base peak).

  • Fragmentation: Loss of cyclopropyl radical or ring opening may be observed at higher collision energies.

Applications in Drug Discovery[3]

Kinase Inhibition (ATP-Competitor)

The this compound scaffold is a bioisostere for the adenine ring of ATP. The NH₂ group acts as a hydrogen bond donor to the "hinge region" of the kinase (e.g., residues like Glu/Met), while the cyclopropyl group occupies the hydrophobic gatekeeper pocket.

  • Example: Used in the development of MLLT1/3 degraders (PROTACs) where the pyrazine headgroup binds the target protein.

Metabolic Stability

Replacing an isopropyl or ethyl group with a cyclopropyl group often blocks metabolic oxidation (P450-mediated hydroxylation) because the cyclopropyl C-H bond is stronger (approx. 106 kcal/mol) and the ring steric bulk hinders enzymatic access.

Safety & Handling (SDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[1][2]

  • Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. Pyrazines can oxidize over time to N-oxides if exposed to air/light.

References

  • PubChem. this compound (Compound). National Library of Medicine.[3] Available at: [Link]

  • World Intellectual Property Organization (WIPO). WO2024188906A1 - PROTAC Degraders of MLLT1 and/or MLLT3. (2024).[4] Describes the use of CAS 1190969-76-6 as a key intermediate. Available at:

  • European Patent Office. EP4428134A1 - Indole compounds as androgen receptor modulators. (2023).[4][5] Details synthetic procedures involving cyclopropyl-pyrazine couplings. Available at:

Sources

Technical Guide: 3-Cyclopropylpyrazin-2-amine Molecular Architecture and Conformational Dynamics

[1]

Executive Summary

3-Cyclopropylpyrazin-2-amine represents a high-value scaffold in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., ATR, CHK1 inhibitors). This moiety functions as a metabolically stable bioisostere of the isopropyl group, offering unique steric bulk and electronic modulation through the cyclopropyl ring’s "Walsh orbital" conjugation.[1] This guide provides a definitive analysis of its structural conformation, synthetic pathways, and physicochemical properties, designed for application scientists and drug developers.[1]

Molecular Architecture and Electronic Properties[1]

Electronic Structure

The pyrazine core is a 1,4-diazine, naturally electron-deficient due to the electronegativity of the two nitrogen atoms.[1] The introduction of an amine at position 2 and a cyclopropyl group at position 3 creates a "push-pull" electronic system, though subtler than in nitro-substituted aromatics.[1]

  • Pyrazine Ring: Acts as an electron-withdrawing core (

    
    -deficient).[1]
    
  • 2-Amine Group: Acts as a strong

    
    -donor (+M effect), significantly increasing the electron density at C3 and N1.[1]
    
  • 3-Cyclopropyl Group: Unique among alkyl groups, the cyclopropyl ring possesses significant

    
    -character due to its bent C-C bonds (Walsh orbitals).[1] It acts as a weak 
    
    
    -acceptor but a
    
    
    -donor, capable of hyperconjugation with the aromatic system.[1]
Basicity (pKa)

Unsubstituted pyrazine is a very weak base (

11
  • Estimated

    
    :  ~3.0 – 3.5 (Conjugate acid).[1]
    
  • Protonation Site: Preferentially occurs at N1 (para to the amine) or N4, though N1 is often favored in 2-aminopyrazines due to stabilization from the adjacent amine's hydrogen bonding potential in the conjugate acid form.[1]

Conformational Dynamics

The critical structural feature of this compound is the rotational freedom of the C(pyrazine)-C(cyclopropyl) bond.[1] Understanding this is vital for binding affinity optimization (entropy penalties upon binding).[1]

The Bisected Preference

Unlike standard alkyl groups (ethyl, isopropyl) which prefer staggered conformations to minimize sterics, cyclopropyl-arenes prefer a bisected conformation .[1]

  • Mechanism: The cyclopropyl C-C bonds have high

    
    -character.[1] In the bisected conformation (dihedral angle 
    
    
    or
    
    
    ), these orbitals align parallel to the pyrazine
    
    
    -system, maximizing conjugative overlap.[1]
  • Rotational Barrier: The barrier to rotate to the perpendicular conformation (

    
    ) is typically 2–4 kcal/mol, creating a "soft" conformational lock.[1]
    
Amine-Induced Steric Locking

The adjacent amine group at C2 introduces a secondary constraint.[1]

  • Steric Clash: The syn-coplanar conformation (cyclopropyl methine H pointing toward the amine) is sterically crowded.[1]

  • Preferred State: The cyclopropyl ring likely adopts a bisected conformation where the methine proton is oriented away from the amine (anti-bisected) or slightly twisted to relieve strain while maintaining conjugation.[1]

Conformational Energy Landscape (Visualization)

The following diagram illustrates the energy penalty associated with bond rotation, highlighting the stability of the bisected state.

ConformationEnergyFig 1. Conformational Energy Landscape of this compoundBisectedBisected Conformation(Global Minimum)Max ConjugationTwistedTwisted/Perpendicular(Transition State)Loss of ConjugationBisected->Twisted+3.5 kcal/mol barrierTwisted->BisectedRelaxationStericSyn-Bisected(Local Minimum)Steric Clash with -NH2Twisted->StericRelaxationSteric->TwistedRotation

Synthetic Protocols

The most robust method for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling . This method avoids the handling of unstable organozinc reagents (Negishi) and provides high functional group tolerance.[1]

Reagents and Materials
  • Substrate: 3-Chloropyrazin-2-amine (CAS: 6863-73-6).[1]

  • Coupling Partner: Cyclopropylboronic acid (CAS: 411235-90-4) or Potassium cyclopropyltrifluoroborate.[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM or Pd(OAc)₂/SPhos (preferred for sterically hindered chlorides).[1]

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.[1]

  • Solvent: Toluene/Water (3:[1]1) or 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Protocol
  • Charge: In a reaction vial, combine 3-chloropyrazin-2-amine (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvate: Add Toluene/Water (3:1, 0.1 M concentration).

  • Degas: Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Catalyze: Add Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv).[1]

  • Reflux: Seal and heat to 90–100°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes around 30-50% EtOAc depending on silica activity.[1]

Synthetic Workflow Diagram

SynthesisWorkflowFig 2. Optimized Suzuki-Miyaura Coupling WorkflowSubstrate3-Chloropyrazin-2-amineMix1. Mix in Toluene/H2O2. Degas (Ar)Substrate->MixBoronicCyclopropylboronic AcidBoronic->MixCatalystPd(dppf)Cl2 / K3PO4Catalyst->MixHeatHeat @ 100°C(12-16 hrs)Mix->HeatWorkupExtraction (EtOAc)Wash (Brine)Heat->WorkupPurifyFlash Chromatography(Hex/EtOAc)Workup->PurifyProductThis compound(>95% Purity)Purify->Product

Structural Characterization Data[1][2][4][5][6][7][8][9][10]

To validate the synthesis, the following spectroscopic signatures are diagnostic.

TechniqueParameterDiagnostic SignalCausality
1H NMR Cyclopropyl (CH)

1.9 - 2.1 ppm (m, 1H)
Methine proton deshielded by aromatic ring current.[1]
1H NMR Cyclopropyl (CH2)

0.9 - 1.1 ppm (m, 4H)
Characteristic high-field multiplets of strained ring.[1]
1H NMR Pyrazine (CH)

7.8 - 8.0 ppm (d)
Aromatic protons, coupling depends on substitution pattern.[1]
1H NMR Amine (NH2)

4.5 - 6.0 ppm (br s)
Broad singlet, exchangeable with D2O.[1]
13C NMR Cyclopropyl (CH2)

8 - 10 ppm
High-field shift typical of cyclopropyl carbons.[1]
LC-MS M+Hm/z ~136.1[M+H]+ ion of C7H9N3.[1]

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The cyclopropyl group is often used as a replacement for isopropyl or ethyl groups.[1]

  • Metabolic Blockade: Isopropyl groups are prone to CYP450-mediated hydroxylation at the tertiary carbon.[1] The cyclopropyl C-H bond is stronger (

    
     kcal/mol) and significantly more resistant to oxidative metabolism.[1]
    
  • Kinase Selectivity: In ATP-competitive inhibitors (e.g., ATR inhibitors), the cyclopropyl group often fills a specific hydrophobic pocket (e.g., the ribose binding pocket or gatekeeper region), improving selectivity over other kinases.[1]

Solubility and Permeability

While lipophilic (

11

References

  • Charette, A. B. (2010).[1] Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Journal of Organic Chemistry.

  • Meanwell, N. A. (2014).[1] The influence of the cyclopropyl group on the properties of biologically active compounds. Journal of Medicinal Chemistry.

  • PubChem. (2024).[1][3] Compound Summary: this compound.[1][4] National Library of Medicine.[1] [1]

  • Gennari, A., et al. (2023).[1][2] Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.

  • Deng, X., et al. (2002).[1] Synthesis, Crystal Structure, and Rotational Energy Profile of 3-Cyclopropyl-1,2,4-benzotriazine 1,4-Di-N-oxide. Journal of Organic Chemistry.

Technical Guide: Solubility Profile and Solvent Selection for 3-Cyclopropylpyrazin-2-amine

[1]

Executive Summary

3-Cyclopropylpyrazin-2-amine (CAS: 1159817-57-6 / 1190969-76-6) is a critical heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors and biologically active pyrazine derivatives.[1] Its solubility profile is governed by a "push-pull" physicochemical duality: the hydrophilic, hydrogen-bonding aminopyrazine core versus the lipophilic, sterically strained cyclopropyl moiety.[1]

This guide provides a comprehensive technical analysis of its solubility behavior, predictive solvent selection strategies for process chemistry (extraction, crystallization), and rigorous protocols for empirical determination.[1]

Physicochemical Basis of Solubility

To understand the solubility landscape, we must first analyze the molecular descriptors that drive solute-solvent interactions.[1]

Structural Analysis[2][3]
  • Core Scaffold (Aminopyrazine): Highly polar, basic (pKa ~3.0–3.5), and capable of significant hydrogen bonding.[1] The pyrazine nitrogens act as H-bond acceptors, while the exocyclic amine acts as both a donor and acceptor.[1]

  • Substituent (Cyclopropyl): Adds lipophilicity and steric bulk.[1] Unlike a simple propyl chain, the cyclopropyl group has unique electronic properties (σ-aromaticity character) but primarily functions to increase the partition coefficient (LogP) relative to the parent 2-aminopyrazine.[1]

Calculated Properties (In Silico)
PropertyValue (Est.)Impact on Solubility
Molecular Weight 135.17 g/mol Low MW favors dissolution in diverse solvents.[1][2]
LogP (Octanol/Water) 0.8 – 1.2Moderately lipophilic.[1][2] Soluble in organic solvents; reduced water solubility compared to 2-aminopyrazine (LogP ~ -0.2).[1]
H-Bond Donors 1 (–NH₂)Facilitates solubility in protic solvents (Alcohols).[1][2]
H-Bond Acceptors 3 (2 Ring N, 1 Amine N)High affinity for polar aprotic solvents (DMSO, DMF).[1][2]
pKa (Conjugate Acid) ~3.2Soluble in acidic aqueous media (pH < 2) via protonation.[1][2]

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) principles and structural analogues, the solubility of this compound is categorized below.

Solvent Class Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Interaction
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong H-bonding match.[1][2] The amine group donates H-bonds to solvent oxygen; solvent donates to pyrazine nitrogens.[1]
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions.[1][2] Excellent for stock solutions (>100 mg/mL).[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Good dispersion interactions with the cyclopropyl group + dipole interactions.[1][2] Preferred for extraction.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good general solubility.[1][2] Ideal candidates for recrystallization (often used as the "good" solvent).[1]
Aromatic Toluene, BenzeneModerate Soluble at elevated temperatures; likely sparingly soluble at RT.[1][2] Potential recrystallization solvent.[1][3]
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble The polarity of the pyrazine ring dominates, making it immiscible with non-polar alkanes.[1][2] Ideal anti-solvents .[1]
Water Water (pH 7)Moderate Less soluble than 2-aminopyrazine due to the cyclopropyl group.[1][2] Solubility increases drastically at pH < 3.[1]
Visualization: Solubility & Process Decision Logic

The following diagram illustrates the logical flow for solvent selection based on the intended process (Reaction, Extraction, or Purification).

SolubilityLogicStartThis compoundSolvent SelectionProcessIntended Process?Start->ProcessReactionSynthesis / ReactionProcess->ReactionSynthesisExtractionWorkup / ExtractionProcess->ExtractionIsolationPurificationCrystallizationProcess->PurificationPurificationPolarAproticPolar Aprotic(DMF, DMSO)High Solubility, Hard RemovalReaction->PolarAproticHigh Temp/NucleophilicPolarProticPolar Protic(EtOH, MeOH)Green, Good SolubilityReaction->PolarProticGeneralDCMDichloromethane (DCM)Excellent PartitioningExtraction->DCMPreferredEtOAcEthyl AcetateGood AlternativeExtraction->EtOAcGreener OptionSolventSystemSolvent / Anti-Solvent PairPurification->SolventSystemPairs1. EtOAc / Heptane2. Toluene (Hot -> Cold)3. IPA / WaterSolventSystem->Pairs

Figure 1: Decision tree for solvent selection based on unit operation requirements.

Experimental Determination Protocol

Since specific batch-to-batch polymorphic variations can alter solubility, empirical determination is required for precise process control.[1]

Method: Equilibrium Solubility (Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, providing accurate saturation data.[1]

Materials:

  • This compound (Solid)[1]

  • Target Solvents (HPLC Grade)

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)[1]

  • HPLC or UV-Vis Spectrophotometer[1]

Workflow:

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed glass vial.

  • Agitation: Shake or stir at a constant temperature (e.g., 25°C) for 24 hours.

  • Visual Check: Ensure solid is still present.[1] If fully dissolved, add more solid until a precipitate remains.[1]

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (Detection @ ~254 nm or 300 nm).

Visualization: Solubility Determination Workflow

ExperimentalProtocolStep11. Saturation(Excess Solid + Solvent)Step22. Equilibration(24h @ 25°C)Step1->Step2AgitateStep33. Phase Separation(0.45µm Filtration)Step2->Step3FilterStep44. Quantification(HPLC/UV-Vis)Step3->Step4Analyze

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Process Applications

Recrystallization Strategy

The solubility differential between Ethyl Acetate (moderate/high) and Heptane (low) makes this an ideal binary system.[1]

  • Procedure: Dissolve crude this compound in minimum hot Ethyl Acetate (60°C). Slowly add Heptane until slight turbidity appears. Cool slowly to 0°C to induce crystallization.[1]

  • Alternative: Toluene often exhibits a steep solubility curve for aminopyrazines, allowing for single-solvent recrystallization (high solubility at 100°C, low at 20°C).[1]

Extraction (Workup)
  • Acid/Base Swing: Due to the basic amine (pKa ~3.2), the compound can be extracted into aqueous 1M HCl (forming the salt), washed with organic solvent (to remove non-basic impurities), and then basified (pH > 9) to precipitate or extract the free base back into DCM.[1]

References

  • PubChem. Compound Summary: this compound (CAS 1190969-76-6).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Cheméo. Chemical Properties of Pyrazine Derivatives. (General reference for pyrazine thermodynamics). Available at: [Link][1]

  • Davenport Research Laboratories. Synthesis of trans-2-Substituted-Cyclopropylamines.[1][4] (Context on cyclopropylamine stability and solvent handling). ChemRxiv.[1] Available at: [Link]

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Origins and Synthesis of a Pivotal Kinase Inhibitor Intermediate

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-Cyclopropylpyrazin-2-amine, a crucial building block in the development of modern kinase inhibitors for therapeutic applications, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical lineage and synthetic pathways of this important molecule.

Introduction: The Significance of Pyrazine Scaffolds in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous biologically active compounds. Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Notably, the pyrazine core is a key feature in several FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[2] The introduction of a cyclopropyl group, a small, strained ring system, can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. The fusion of these two motifs in this compound has given rise to a highly valuable intermediate for the synthesis of potent and selective kinase inhibitors.

The Discovery of this compound: A Keystone in Kinase Inhibitor Development

While the exact first synthesis of this compound (CAS Number: 1190969-76-6) is not readily found in a single seminal publication, its emergence is intrinsically linked to the burgeoning field of kinase inhibitor research. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer therapy.

The 2-aminopyrazine core of this compound serves as an excellent "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site of most kinases. The cyclopropyl group, on the other hand, can occupy a hydrophobic pocket, contributing to the inhibitor's potency and selectivity. The combination of these features in a relatively simple and synthetically accessible molecule made this compound a highly sought-after intermediate for pharmaceutical companies and academic research groups working on the next generation of kinase inhibitors. Its primary application lies in its role as a key building block for creating extensive libraries of compounds to be screened for kinase inhibitory activity.[3]

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic disconnections. A common and logical pathway involves the introduction of the cyclopropyl group onto a pre-existing aminopyrazine core.

General Synthetic Approach

A plausible and widely utilized synthetic strategy involves a cross-coupling reaction to form the carbon-carbon bond between the pyrazine ring and the cyclopropyl group. This is typically achieved through the reaction of a halogenated aminopyrazine with a cyclopropylboronic acid derivative in the presence of a palladium catalyst.

Below is a generalized, step-by-step protocol for the synthesis of this compound, based on common organic synthesis methodologies.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable halogenated pyrazine precursor.

Materials:

  • 3-Bromo-2-aminopyrazine (or 3-Chloro-2-aminopyrazine)

  • Cyclopropylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-aminopyrazine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05-0.10 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation and reduced reaction yields.

  • Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle of the cross-coupling reaction.

  • Base: The base is crucial for the transmetalation step in the Suzuki coupling mechanism, facilitating the transfer of the cyclopropyl group from boron to the palladium catalyst.

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion.

Visualization of the Synthetic Pathway

The following diagram illustrates a typical Suzuki cross-coupling approach for the synthesis of this compound.

Synthesis_of_3_Cyclopropylpyrazin_2_amine reactant1 3-Bromo-2-aminopyrazine product This compound reactant1->product Suzuki Coupling reactant2 Cyclopropylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Caption: A generalized Suzuki coupling reaction for the synthesis of this compound.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1190969-76-6
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
Appearance Off-white to yellow solid
Purity Typically >97%

The Role of this compound in Drug Discovery

The true significance of this compound lies in its application as a versatile starting material for the synthesis of a multitude of kinase inhibitors. The primary amino group at the 2-position and the pyrazine nitrogen at the 4-position are key for establishing the hinge-binding interactions, while the cyclopropyl group at the 3-position provides a vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The general workflow for utilizing this intermediate in a drug discovery program is depicted below.

Drug_Discovery_Workflow start This compound (Starting Material) synthesis Library Synthesis (Derivatization) start->synthesis screening High-Throughput Screening (Kinase Inhibition Assays) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization (ADME/Tox Profiling) sar->optimization candidate Preclinical Candidate optimization->candidate

Caption: Drug discovery workflow utilizing this compound as a key intermediate.

Conclusion and Future Perspectives

This compound has solidified its position as a valuable and indispensable intermediate in the field of medicinal chemistry, particularly in the quest for novel kinase inhibitors. Its straightforward synthesis and the favorable drug-like properties it imparts to its derivatives ensure its continued use in drug discovery programs. Future research will likely focus on the development of more efficient and greener synthetic routes to this key intermediate, as well as the exploration of its utility in the synthesis of inhibitors for other enzyme families and in the development of novel chemical probes to interrogate complex biological systems. The history of this compound is a testament to the power of strategic molecular design and the ongoing evolution of synthetic chemistry in the service of human health.

References

  • D. J. C. Constable, P. J. Dunn, J. D. Hayler, et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420.
  • T. J. G. T. J. Donohoe, K. M. P. K. M. P. Wheelhouse. (2010). The Heck–Matsuda reaction in modern organic synthesis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 368(1915), 1489-1502.
  • J. K. Stille. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • N. Miyaura, A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • MySkinRecipes. (n.d.). This compound. Retrieved February 11, 2026, from [Link].

Sources

Unlocking the Therapeutic Potential of 3-Cyclopropylpyrazin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Heterocyclic compounds, particularly those incorporating unique structural motifs, represent a fertile ground for the identification of next-generation therapeutics. This guide focuses on a molecule of significant untapped potential: 3-Cyclopropylpyrazin-2-amine . By dissecting its constituent parts—the privileged 2-aminopyrazine core and the functionally advantageous cyclopropyl group—we can construct a compelling scientific rationale for its investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a robust framework for exploring the potential biological activities of this promising compound. We will delve into hypothesized mechanisms of action, present detailed and validated experimental protocols, and offer insights into the interpretation of potential outcomes, thereby empowering research teams to unlock the therapeutic promise of this compound.

Deconstructing the Molecule: A Rationale for Investigation

The therapeutic potential of this compound can be inferred from a careful analysis of its two key structural features: the 2-aminopyrazine scaffold and the 3-position cyclopropyl substituent.

1.1. The 2-Aminopyrazine Core: A Privileged Pharmacophore

The 2-aminopyrazine moiety is a well-established pharmacophore found in numerous biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and aromatic stacking, with biological targets. Derivatives of 2-aminopyrazine have demonstrated a wide spectrum of pharmacological activities, most notably as kinase inhibitors and antimicrobial agents [1][2]. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to the hinge region of many protein kinases[2]. Furthermore, the aminopyrazine scaffold has been identified in compounds with potent antibacterial and antifungal properties[3].

1.2. The Cyclopropyl Substituent: A Bioisosteric Advantage

The incorporation of a cyclopropyl group into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. This small, strained ring system can confer several advantageous properties:

  • Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.

  • Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target.

  • Physicochemical Properties: It can favorably modulate lipophilicity and aqueous solubility, improving drug-like properties.

The strategic placement of the cyclopropyl group at the 3-position of the 2-aminopyrazine core in this compound suggests a molecule designed for enhanced biological activity and favorable drug-like properties.

Proposed Biological Activities and Investigational Strategies

Based on the structural features of this compound, two primary areas of biological activity are proposed for investigation: kinase inhibition and antimicrobial activity .

Potential as a Kinase Inhibitor

The 2-aminopyrazine scaffold is a common feature in many approved and investigational kinase inhibitors. The amino group at the 2-position and the pyrazine nitrogens can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The cyclopropyl group at the 3-position can project into a hydrophobic pocket, potentially enhancing potency and selectivity.

Given the prevalence of the 2-aminopyrazine core in inhibitors of various kinase families, a broad screening approach is initially recommended. However, based on existing literature, a focused investigation on the following kinase families is warranted:

  • Spleen Tyrosine Kinase (Syk): 3-aminopyrazolopyrazine derivatives have been reported as potent Syk inhibitors, a promising target for inflammatory diseases and cancers[4].

  • Fibroblast Growth Factor Receptor (FGFR) Kinases: 3-amino-pyrazine-2-carboxamide derivatives have been developed as novel FGFR inhibitors for cancer therapy[2].

  • Other Tyrosine Kinases: A broader panel of oncogenic tyrosine kinases should be considered in initial screening efforts.

A robust and widely used method for assessing kinase inhibition is the ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of kinase activity.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay Buffer

    • Test Compound (this compound) or Vehicle Control (DMSO)

    • Kinase and Substrate/ATP Mixture

  • Incubation: Incubate the reaction plate at room temperature for 1-2 hours.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Self-Validation and Causality: This protocol includes positive (no inhibitor) and negative (no kinase) controls to ensure the validity of the assay. The dose-dependent inhibition observed will establish a causal link between the presence of this compound and the reduction in kinase activity.

Kinase TargetIC50 (nM) of this compound
SykTo be determined
FGFR1To be determined
FGFR2To be determined
FGFR3To be determined
Other KinaseTo be determined
Potential as an Antimicrobial Agent

Derivatives of 3-aminopyrazine-2-carboxamide have shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis[3][5][6]. The mechanism of action for some pyrazine derivatives involves the inhibition of essential bacterial enzymes.

A panel of clinically relevant bacterial and fungal strains should be used for initial screening. Based on the literature, the following are recommended:

  • Mycobacterium tuberculosis H37Rv: The standard laboratory strain for anti-tuberculosis drug screening.

  • Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis.

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.

  • Fungal strains: Candida albicans, Aspergillus niger.

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator dye such as resazurin.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only) on each plate.

Self-Validation and Causality: The inclusion of positive and negative controls validates the assay. The clear endpoint of visible growth inhibition directly demonstrates the antimicrobial effect of the compound at a specific concentration.

Microbial StrainMIC (µg/mL) of this compound
M. tuberculosis H37RvTo be determined
S. aureusTo be determined
E. faecalisTo be determined
E. coliTo be determined
P. aeruginosaTo be determined
C. albicansTo be determined
A. nigerTo be determined

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from a commercially available halopyrazine, such as 2-amino-3-chloropyrazine. A palladium-catalyzed cross-coupling reaction would be a suitable method for the introduction of the cyclopropyl group.

Synthesis_Workflow Start 2-Amino-3-chloropyrazine Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents Cyclopropylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water) Reagents->Reaction Product This compound Reaction->Product

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

The Suzuki-Miyaura cross-coupling is a robust and versatile reaction for the formation of carbon-carbon bonds. Palladium-catalyzed cyclopropylation of heteroaromatic halides is a well-documented transformation[7][8]. This approach offers several advantages:

  • Mild Reaction Conditions: Typically, these reactions can be performed under relatively mild conditions, which is beneficial for preserving the functional groups on the pyrazine ring.

  • Commercial Availability of Reagents: The starting materials, including cyclopropylboronic acid and various palladium catalysts, are commercially available.

  • High Yields: This methodology has been shown to provide good to excellent yields for the synthesis of related compounds.

Concluding Remarks and Future Directions

This compound represents a compelling starting point for a drug discovery program. Its structural composition, leveraging the privileged 2-aminopyrazine scaffold and the advantageous cyclopropyl moiety, provides a strong rationale for investigating its potential as a kinase inhibitor and/or an antimicrobial agent. The experimental protocols detailed in this guide offer a clear and validated path for the initial biological characterization of this molecule.

Should initial screening reveal promising activity in either of these areas, subsequent steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency, selectivity, and drug-like properties.

  • Mechanism of Action Studies: Further biochemical and cellular assays to elucidate the precise molecular mechanism of action.

  • In Vivo Efficacy Studies: Evaluation of the lead compounds in relevant animal models of disease.

By systematically applying the principles and methodologies outlined in this technical guide, research organizations can efficiently and effectively explore the therapeutic potential of this compound and related novel chemical entities.

References

  • Jantova, S., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1281. [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.).
  • Jantova, S., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed, 24(7). [Link]

  • Zhou, X., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design, 88(4), 535-542. [Link]

  • Process for the manufacture of cyclopropylamine. (1986).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Jantova, S., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 25(23), 5698. [Link]

  • Jantova, S., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 263. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zhou, J., & Loh, T.-P. (2015). Palladium-Catalyzed Direct Cyclopropylation of Heterocycles. Angewandte Chemie International Edition, 54(32), 9548-9551. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. (2025).
  • Synthesis of 3-cyclopropyl-substituted... (n.d.).
  • Palladium-Catalyzed Allylation of Cyclopropyl Acetylenes. (2020). ChemistryViews. [Link]

  • Gildner, P. G., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442-1445. [Link]

  • Jantova, S., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Deriv
  • Jantova, S., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PubMed, 22(2). [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Amine Group in 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a deep, mechanistic understanding of a molecule's reactivity is paramount to its successful application in complex synthetic campaigns, particularly in the realm of drug discovery. This guide is crafted not as a rigid set of instructions, but as a comprehensive exploration of the chemical personality of 3-cyclopropylpyrazin-2-amine. Our focus is the amine group, a versatile handle for molecular elaboration. We will dissect the electronic and steric factors governing its reactivity and provide field-proven, adaptable protocols for its key transformations. Every recommendation and protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Structural and Electronic Landscape of this compound

The reactivity of the exocyclic amine group in this compound is a fascinating interplay of the electronic characteristics of the pyrazine ring and the unique properties of the cyclopropyl substituent.

The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency reduces the electron-donating ability of the amino group into the ring through resonance, making it a less nucleophilic amine compared to anilines.

The cyclopropyl group at the 3-position introduces two key opposing electronic effects:

  • σ-donation: The cyclopropyl ring possesses significant s-character in its C-C bonds, allowing it to act as a σ-donor, which can slightly increase the electron density on the adjacent pyrazine ring carbon.

  • π-accepting character: The cyclopropyl group can also exhibit π-accepting properties by stabilizing an adjacent positive charge through orbital overlap, a phenomenon well-documented in carbocation chemistry.

In the context of this compound, the σ-donating effect likely plays a more significant role in modulating the electron density of the pyrazine ring, thereby subtly influencing the nucleophilicity of the amine.

Steric Considerations: The cyclopropyl group, while not exceedingly bulky, does impart a degree of steric hindrance around the amine functionality. This steric presence can influence the approach of bulky reagents and may necessitate optimized reaction conditions to achieve efficient transformations.[1]

A visual representation of these influencing factors is presented below:

Reactivity_Influences This compound This compound Amine Group (NH2) Amine Group (NH2) Amine Group (NH2)->this compound Nucleophilic Center Pyrazine Ring Pyrazine Ring Pyrazine Ring->Amine Group (NH2) Electron Withdrawing (reduces nucleophilicity) Cyclopropyl Group Cyclopropyl Group Cyclopropyl Group->Amine Group (NH2) Steric Hindrance Cyclopropyl Group->Pyrazine Ring σ-Donating (minor increase in e- density)

Caption: Factors influencing the reactivity of the amine group.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation for introducing carbonyl-containing moieties. Given the reduced nucleophilicity of the amine in this compound, stronger acylation conditions or the use of coupling agents may be required compared to more nucleophilic amines.

Mechanistic Considerations

The acylation of amines typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent (e.g., acid chloride, anhydride, or an activated carboxylic acid). The electron-withdrawing nature of the pyrazine ring slows this initial attack. Therefore, strategies to enhance the electrophilicity of the carbonyl group or to activate the amine are often beneficial.

Field-Proven Protocol for N-Acylation

The following protocol is adapted from established procedures for the acylation of similar electron-deficient aminoheterocycles.[2][3] This method utilizes 1,1'-carbonyldiimidazole (CDI) as a coupling agent to form a highly reactive acylimidazole intermediate.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.1 equivalents) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 1-2 hours, or until CO₂ evolution ceases and TLC analysis indicates complete formation of the acylimidazole.

  • Acylation: To the solution of the activated carboxylic acid, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated this compound.

Self-Validation: The progress of the reaction can be conveniently monitored by the disappearance of the starting amine and the appearance of the less polar amide product by TLC. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl substituents onto the amine nitrogen. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the relatively low nucleophilicity of the starting amine. Reductive amination offers a more controlled and often higher-yielding alternative.

Mechanistic Pathways
  • Direct Alkylation: This involves the SN2 reaction of the amine with an alkyl halide. The use of a base is necessary to deprotonate the resulting ammonium salt and regenerate the nucleophilic amine. This method is most effective for reactive alkylating agents like methyl iodide or benzyl bromide.

  • Reductive Amination: This two-step, one-pot procedure involves the initial formation of an imine or enamine by condensation of the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent such as sodium triacetoxyborohydride (STAB). This method provides excellent control over mono-alkylation.

Recommended Protocol for Reductive Amination

This protocol is adapted from established methods for the reductive amination of aminopyrazines.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (0.1-0.2 equivalents) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The use of STAB is crucial as it is a mild and selective reducing agent that does not reduce the aldehyde or ketone starting material.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated this compound.

Reductive_Amination_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine This compound Imine Imine Intermediate Amine->Imine Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Imine N_Alkylated_Product N-Alkylated Product Imine->N_Alkylated_Product Reduction STAB Sodium Triacetoxyborohydride (STAB) STAB->N_Alkylated_Product

Caption: Reductive amination workflow.

Buchwald-Hartwig Amination: Arylation of the Amine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.[5][6] This reaction is particularly useful for coupling aryl halides or triflates with amines. For a substrate like this compound, this reaction opens up a vast chemical space for derivatization.

Catalytic Cycle and Key Considerations

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. Key to the success of this reaction is the choice of ligand, base, and solvent. For electron-rich and potentially sterically hindered amines, bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.[7]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ox_Adduct Ar-Pd(II)(L)-X Pd(0)L->Ox_Adduct Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L)(H2NR')]+X- Ox_Adduct->Amine_Complex Ligand Exchange (R'-NH2) Amido_Complex Ar-Pd(II)(L)(HNR') Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L Reductive Elimination (Ar-NHR')

Caption: Simplified Buchwald-Hartwig catalytic cycle.

A Robust Protocol for Buchwald-Hartwig Amination

The following protocol is a general starting point and may require optimization for specific substrates.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 2.0 equivalents) to a dry Schlenk tube or reaction vial.

  • Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or THF.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to isolate the N-arylated product.

Self-Validation: The disappearance of starting materials and the appearance of a new, higher molecular weight product can be tracked by LC-MS. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Sandmeyer Reaction: Conversion to Other Functional Groups

The Sandmeyer reaction provides a pathway to replace the amino group with a variety of other functionalities, such as halides, cyano, and hydroxyl groups, via a diazonium salt intermediate.[8][9][10] This transformation significantly expands the synthetic utility of this compound.

Diazotization and Nucleophilic Substitution

The reaction proceeds in two main stages:

  • Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to facilitate the replacement of the diazonium group with the corresponding nucleophile. The reaction is believed to proceed through a radical mechanism.[1]

General Protocol for a Sandmeyer Reaction

Caution: Diazonium salts can be explosive when isolated. This reaction should be performed with appropriate safety precautions and the diazonium salt should be used immediately in situ.

Step-by-Step Methodology:

  • Diazotization: Dissolve this compound (1.0 equivalent) in a mixture of a strong acid (e.g., HCl or HBr, 3-4 equivalents) and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir the resulting solution for 15-30 minutes at this temperature.

  • Substitution: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, 1.2 equivalents) in the corresponding concentrated acid (e.g., HCl).

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution. Effervescence (evolution of N₂) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

  • Work-up: Cool the reaction mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Predicted Spectroscopic Data

¹H NMR (Predicted):

  • Pyrazine Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyrazine ring.

  • Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be solvent-dependent.

  • Cyclopropyl Protons: A complex multiplet in the upfield region (δ 0.5-1.5 ppm) for the methine and methylene protons of the cyclopropyl group.

¹³C NMR (Predicted):

  • Pyrazine Carbons: Four signals in the downfield region (δ 130-160 ppm) corresponding to the four unique carbons of the pyrazine ring. The carbon bearing the amino group and the carbon bearing the cyclopropyl group will be significantly shifted.

  • Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm) for the carbons of the cyclopropyl ring.

Quantitative Data Summary (Predicted)

GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Pyrazine-H7.5 - 8.5 (2H, m)130 - 160 (4C)
Amine-HVariable (2H, br s)-
Cyclopropyl-CH0.8 - 1.5 (1H, m)10 - 20 (1C)
Cyclopropyl-CH₂0.5 - 1.2 (4H, m)5 - 15 (2C)

Conclusion

This compound is a versatile building block with a rich potential for chemical modification. The reactivity of its amine group is subtly modulated by the electronic and steric influences of the pyrazine and cyclopropyl moieties. This guide provides a robust framework for approaching the N-acylation, N-alkylation, Buchwald-Hartwig amination, and Sandmeyer reactions of this compound. The provided protocols, while adapted from related systems, offer a solid foundation for experimental design. As with any synthetic endeavor, careful optimization and rigorous analytical characterization are the cornerstones of success.

References

  • ChemInform Abstract: A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. (2010). ChemInform, 41(31). [Link]

  • CN113214146A - Process for the N-alkylation of aminopyridines. (2021).
  • Preparation of N-acylated amines. (n.d.). ResearchGate. [Link]

  • US2525223A - Preparation of n-substituted piperazines. (1950).
  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. (n.d.). ChemRxiv. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight. [Link]

  • DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (2010).
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. (2016). ResearchGate. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2018). MDPI. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). MDPI. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. [Link]

  • (PDF) N-Acylation in Combinatorial Chemistry. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2014). PubMed Central. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. (2017). National Institutes of Health. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). [Link]

  • Synthesis of substituted pyrazines from N -allyl malonamides. (n.d.). ResearchGate. [Link]

  • 3-Cyclopropylpyrazin-2-ol. (n.d.). PubChem. [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2014). RSC Publishing. [Link]

  • Electrochemical N-acylation synthesis of amides under aqueous conditions. (2022). Green Chemistry. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. (2023). YouTube. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. [Link]

  • 1 H and 13 C NMR correlations between the calculated and experimental data. (n.d.). ResearchGate. [Link]

  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2014). Organic & Biomolecular Chemistry. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (2016). National Institutes of Health. [Link]

  • (PDF) Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. (n.d.). ResearchGate. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). National Institutes of Health. [Link]

  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. (2023). National Institutes of Health. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]

Sources

Technical Guide: Stability and Degradation Profile of 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

3-Cyclopropylpyrazin-2-amine (CAS: 1190969-76-6) has emerged as a "privileged scaffold" in the synthesis of next-generation kinase inhibitors, particularly those targeting ATR and DNA damage response pathways. Its structural utility lies in the unique combination of the electron-deficient pyrazine ring (providing hydrogen bond acceptor capability) and the cyclopropyl group (offering metabolic stability and precise steric bulk).

However, this utility comes with a complex stability profile. The interplay between the nucleophilic primary amine and the strained cyclopropyl ring creates specific vulnerabilities to oxidative stress and acidic environments. This guide provides a comprehensive technical analysis of these risks, establishing a self-validating framework for handling, analysis, and storage.

Physicochemical Baseline
PropertyValue / DescriptionSignificance
Molecular Formula C₇H₉N₃Low molecular weight fragment.
Molecular Weight 135.17 g/mol Ideal for fragment-based drug design (FBDD).
pKa (Predicted) ~2.5 (Pyrazine N), ~3.5 (Amine)Weakly basic; remains uncharged at physiological pH, impacting solubility and retention.
LogP ~0.8Moderate lipophilicity; amenable to RP-HPLC.
Appearance Off-white to pale yellow solidColor change to dark yellow/brown indicates oxidation.

Chemical Stability Risk Assessment

To understand the degradation of this compound, we must deconstruct the molecule into its reactive "Risk Zones."

Zone A: The 2-Amino Group (Oxidative Vulnerability)

While pyrazines are generally electron-deficient, the amino group at position 2 donates electron density into the ring. This increases the susceptibility of the ring nitrogens to oxidation.

  • Mechanism: Electrophilic attack by peroxides or singlet oxygen.

  • Result: Formation of N-oxides (N-oxidation at position 1 or 4).

Zone B: The Cyclopropyl Ring (Acid Sensitivity)

The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). While kinetically stable under neutral/basic conditions, it acts as a "spring-loaded" trap.

  • Mechanism: Protonation of the ring or adjacent carbons can trigger ring-opening, especially in the presence of strong nucleophiles (e.g., Cl⁻, H₂O) under high temperature acidic stress.

  • Result: Formation of linear propyl derivatives or rearranged hydration products.

Zone C: The Pyrazine Core (Photolytic Instability)

Pyrazine derivatives are known to absorb UV light, leading to excited states that can undergo hydrolysis or dimerization.

  • Mechanism:

    
     transitions upon UV exposure.
    

Forced Degradation (Stress Testing) Protocol

This protocol is designed not just to degrade the sample, but to generate a "fingerprint" of potential impurities. This is a self-validating system : if you do not see degradation in the "Oxidation" arm, your oxidant may be compromised, or the molecule is exceptionally robust (unlikely for primary amines).

Experimental Workflow
Stress ConditionReagent / ConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 1N HCl, 60°C24 Hours10–20%Probes cyclopropyl ring opening and amide hydrolysis (if acylated).
Base Hydrolysis 1N NaOH, 60°C24 Hours< 5%Pyrazines are typically resistant to base; validates matrix stability.
Oxidation 3% H₂O₂, RT4–6 Hours10–30%Critical for identifying N-oxide impurities.
Photolysis 1.2 million lux hours1 CycleVariableSimulates shelf-life light exposure (ICH Q1B).
Thermal 80°C (Solid State)7 Days< 5%Assesses sublimation and solid-state dimerization.

Degradation Pathways & Mechanisms[4][5][6][7]

The following diagram illustrates the primary degradation routes identified for this compound.

DegradationPathways Figure 1: Primary Degradation Pathways of this compound Parent This compound (Parent) NOxide Pyrazine N-Oxide (Oxidative Impurity) Parent->NOxide H2O2 / Peroxides (N-Oxidation) RingOpen Ring-Opened Propyl Derivatives (Acid Hydrolysis) Parent->RingOpen 1N HCl / Heat (Ring Strain Release) Dimer Azo/Hydrazo Dimers (Photolytic/Radical) Parent->Dimer UV Light / Radical (Coupling)

Figure 1: Mechanistic flow of degradation. Oxidation leads to N-oxides, while acidic stress targets the cyclopropyl ring.

Analytical Method Strategy (UPLC-MS)

To accurately quantify the parent and separate these polar degradation products, a standard C18 method is often insufficient due to the polarity of the aminopyrazine. We recommend a Pentafluorophenyl (PFP) or high-strength silica (HSS) T3 column strategy.

Recommended Method Parameters
  • Instrument: UPLC coupled with Q-ToF or Triple Quad MS.

  • Column: Waters HSS T3 C18 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex PFP.

    • Rationale: HSS T3 is designed to retain polar amines; PFP offers unique selectivity for halogenated/aromatic rings.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrazine core) and 210 nm (impurities).

  • Mass Spec: ESI Positive Mode.

    • Parent [M+H]+: 136.09[1]

    • N-Oxide [+16 amu]: 152.09

    • Ring Open [+18 amu]: 154.10 (Hydration)

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (0.5 mg/mL in MeCN:H2O) SystemSuit System Suitability (Check Resolution > 2.0) Sample->SystemSuit Injection UPLC Injection (HSS T3 Column) SystemSuit->Injection Pass Detection PDA / MS Detection Injection->Detection DataProc Data Processing (Mass Balance Check) Detection->DataProc

Figure 2: Standardized analytical workflow for stability assessment.

Storage and Handling Recommendations

Based on the stability profile derived above, the following handling protocols are mandatory to maintain material integrity >98%.

  • Temperature: Store at -20°C for long-term storage. Short-term (weeks) at 2-8°C is acceptable.

  • Atmosphere: Store under Argon or Nitrogen . The amine is susceptible to air oxidation and CO₂ absorption (carbamate formation).

  • Light: Amber vials are mandatory .

References

  • Campbell, J. M., et al. (2019).[2] "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Journal of Pharmaceutical Sciences.

  • Müller, R., & Rappert, S. (2010).[3] "Pyrazines: occurrence, formation and biodegradation."[3] Applied Microbiology and Biotechnology.

  • PubChem. (2024).[1][4][5] "this compound Compound Summary." National Library of Medicine.

  • Welsch, M. E., et al. (2016). "Privileged Scaffolds in Drug Discovery: The Case of the Aminopyrazine." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: A Two-Step Synthesis of 3-Cyclopropylpyrazin-2-amine from 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Cyclopropylpyrazin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The described methodology employs a robust and sequential two-step process starting from the commercially available 2,3-dichloropyrazine. The synthesis involves a regioselective Suzuki-Miyaura coupling to introduce the cyclopropyl moiety, followed by a Buchwald-Hartwig amination to install the primary amine. This guide offers a detailed strategic analysis of the reaction choices, in-depth mechanistic discussions, step-by-step experimental protocols, and troubleshooting advice tailored for researchers, chemists, and professionals in drug development.

Strategic Analysis and Rationale

The synthesis of this compound from 2,3-dichloropyrazine is most effectively achieved through a two-step cross-coupling strategy. This approach allows for controlled, high-yielding transformations by leveraging the power of modern palladium-catalyzed reactions.

Overall Synthetic Workflow:

G A 2,3-Dichloropyrazine B Step 1: Suzuki-Miyaura Coupling A->B Cyclopropylboronic Acid, Pd Catalyst, Base C 2-Chloro-3-cyclopropylpyrazine (Intermediate) B->C D Step 2: Buchwald-Hartwig Amination C->D Ammonia Source, Pd Catalyst, Ligand, Base E This compound (Final Product) D->E

Figure 1: High-level workflow for the synthesis.

The chosen sequence—Suzuki coupling followed by amination—is deliberate. Performing the Suzuki-Miyaura coupling first on 2,3-dichloropyrazine offers a key advantage: regioselectivity. The electronic properties of the pyrazine ring direct the initial coupling to a specific position, simplifying the subsequent amination step. While the reverse sequence is plausible, the presence of an amino group can sometimes complicate Suzuki couplings by coordinating to the palladium catalyst, potentially requiring a protecting group strategy.

Mechanistic Deep Dive: The "Why" Behind the Chemistry

A fundamental understanding of the reaction mechanisms is crucial for successful synthesis and troubleshooting. Both steps proceed via a well-established palladium catalytic cycle.

Step 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[1] In this initial step, a cyclopropyl group is installed on the pyrazine core.

Mechanism: The reaction is initiated by the oxidative addition of the palladium(0) catalyst into a carbon-chlorine bond of 2,3-dichloropyrazine. For dichlorinated pyrazines, mono-coupling is readily achievable.[2] The subsequent transmetalation with an activated boronic acid and reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[3][4] A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) T_Complex Ar-Pd(II)L₂(R) OA_Complex->T_Complex Transmetalation (R-B(OR)₂)⁻ T_Complex->Pd0 Reductive Elimination Product Ar-R T_Complex->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.

Causality of Reagent Choice:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst that is effective for coupling with heteroaryl chlorides.[5]

  • Boronic Acid: Cyclopropylboronic acid is used as the source of the cyclopropyl group. Using a slight excess ensures the reaction goes to completion.

  • Base (K₂CO₃ or Cs₂CO₃): An inorganic base is required to activate the boronic acid for transmetalation. Carbonates are often suitable for this purpose, providing a balance of reactivity and functional group tolerance.

  • Solvent (Dioxane/Water): A mixture of an organic solvent like dioxane with water is standard. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[6]

Mechanism: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the remaining C-Cl bond of the intermediate. The resulting Pd(II) complex then coordinates with the amine (ammonia). A strong base deprotonates the coordinated amine, forming a palladium-amido complex. The final reductive elimination step forms the desired C-N bond, yielding the product and regenerating the active Pd(0) catalyst.[7]

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amido_Complex Ar-Pd(II)L₂(NH₂) OA_Complex->Amido_Complex Amine Binding & Deprotonation (NH₃, Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NH₂ Amido_Complex->Product

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.

Causality of Reagent Choice:

  • Catalyst System (Pd₂(dba)₃ / Xantphos): This combination is highly effective for the amination of heteroaryl chlorides. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source, while Xantphos is a bulky, electron-rich bisphosphine ligand. The ligand's large "bite angle" is crucial for promoting the reductive elimination step, which is often rate-limiting.

  • Ammonia Source: Directly using ammonia gas can be challenging. A convenient alternative is using a solution of ammonia in a solvent like dioxane or using an ammonium salt like ammonium chloride in the presence of a strong base.

  • Base (NaOt-Bu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the ammonia coordinated to the palladium center, which is a critical step in the catalytic cycle. Weaker bases are generally ineffective for this transformation.

Experimental Protocols

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Recommended Purity
2,3-Dichloropyrazine4858-85-9148.98>98%
Cyclopropylboronic Acid411235-57-985.90>97%
Pd(PPh₃)₄14221-01-31155.5699%
Potassium Carbonate (K₂CO₃)584-08-7138.21>99% (anhydrous)
1,4-Dioxane123-91-188.11Anhydrous, >99.8%
Pd₂(dba)₃51364-51-3915.7297%
Xantphos161265-03-8578.68>98%
Sodium tert-butoxide (NaOt-Bu)865-48-596.10>97%
Ammonia (7N in Dioxane)7664-41-717.037 M solution
Toluene108-88-392.14Anhydrous, >99.8%
Protocol 1: Synthesis of 2-Chloro-3-cyclopropylpyrazine
  • Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyrazine (1.49 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add cyclopropylboronic acid (1.03 g, 12.0 mmol, 1.2 equiv), potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon gas three times. Add 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. The solution will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexanes) to afford 2-chloro-3-cyclopropylpyrazine as a solid.

Protocol 2: Synthesis of this compound
  • Inert Atmosphere Setup: To a flame-dried Schlenk tube or pressure vessel equipped with a magnetic stir bar, add the 2-chloro-3-cyclopropylpyrazine (1.55 g, 10.0 mmol, 1.0 equiv) from the previous step.

  • Catalyst Loading: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.092 g, 0.1 mmol, 1 mol%), Xantphos (0.174 g, 0.3 mmol, 3 mol%), and sodium tert-butoxide (1.44 g, 15.0 mmol, 1.5 equiv).

  • Solvent and Reagent Addition: Add anhydrous toluene (20 mL). Seal the vessel, remove from the glovebox, and add a 7N solution of ammonia in dioxane (4.3 mL, 30.0 mmol, 3.0 equiv) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 18-24 hours. The pressure inside the vessel will increase; ensure the equipment is rated for the conditions.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully unseal the vessel. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL). Dilute with ethyl acetate (50 mL) and filter the mixture through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexanes) to yield this compound as a solid.

Safety and Handling

  • 2,3-Dichloropyrazine: Causes skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyclopropylboronic Acid: May be harmful if swallowed or inhaled. Potential reproductive hazard. Handle with care, avoiding dust formation.

  • Palladium Catalysts: Can be toxic and are expensive. Handle in a fume hood and avoid inhalation of dust.

  • Sodium tert-butoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere. Wear appropriate PPE.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Step 1: Low Conversion Inactive catalyst; insufficient base; poor quality solvent.Use fresh Pd(PPh₃)₄. Ensure the base is anhydrous and finely powdered. Use freshly distilled or purchased anhydrous solvents. Degas the solvent thoroughly.
Step 1: Protodeboronation Presence of excess water or acid; prolonged reaction time at high temp.Minimize water content. Ensure the base is not acidic. Monitor the reaction and stop once the starting material is consumed.
Step 2: Low Conversion Inactive catalyst/ligand; insufficient base; poor quality ammonia source.Use a pre-catalyst for more reliable results. Ensure NaOt-Bu is fresh and handled under inert gas. Use a fresh, certified solution of ammonia.
Step 2: Dehalogenation Side reaction catalyzed by palladium.Lower the reaction temperature. Screen different ligands (e.g., RuPhos, SPhos). Ensure the atmosphere is strictly inert.

References

  • Regioselective Suzuki-Miyaura Coupling of Heteroaryl Halides. Chemical Science, 2016.

  • The Suzuki Reaction. Myers, A. G. Chem 115 Handout.

  • Buchwald-Hartwig Amination. Wikipedia.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Cross-Coupling of Cyclopropyltrifluoroborate with Aryl Chlorides. National Institutes of Health.

Sources

Application Notes and Protocols for the Synthesis of 3-Cyclopropylpyrazin-2-amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Heterocyclic Moiety

The 3-cyclopropylpyrazin-2-amine scaffold is an increasingly important structural motif in medicinal chemistry, appearing in a range of biologically active molecules. Its synthesis, however, can be challenging due to the electronic nature of the pyrazine ring and the specific reactivity of the cyclopropylamine nucleophile. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines from aryl halides and primary or secondary amines.[1][2]

This application note provides a comprehensive guide to the synthesis of this compound using a tailored Buchwald-Hartwig amination protocol. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and discuss key considerations for reaction optimization and troubleshooting.

The Mechanistic Heart of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a sequence of key steps elegantly orchestrated by a palladium catalyst.[3] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting potential issues. The generally accepted cycle proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in our case, a 2-halopyrazine derivative), forming a Pd(II) complex.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile (cyclopropylamine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

The efficiency of each of these steps is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R-NH2) PdII_Aryl->Amine_Coord R-NH2 PdII_Amine [L-Pd(II)(Ar)(NH2R)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NHR) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Product Ar-NHR Red_Elim->Product Product->Pd0 Regeneration caption Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Caption: Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Key Reagent and Parameter Selection

The success of the Buchwald-Hartwig amination for the synthesis of this compound hinges on the careful selection of several key components.

Component Recommendation Rationale
Starting Material 2-Chloro-3-cyclopropylpyrazine or 2-Bromo-3-cyclopropylpyrazineAryl chlorides can be more challenging substrates than bromides, but recent advances in ligand design have made their use more feasible.[5] The choice may depend on the availability and cost of the starting material.
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a palladacycle precatalyst (e.g., XPhos Pd G3)Pd₂(dba)₃ is a common and effective Pd(0) source. Palladacycle precatalysts offer improved air and moisture stability and can lead to more efficient formation of the active catalytic species.[5]
Ligand XPhos or BrettPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting the reductive elimination step and preventing side reactions.[6] XPhos is a versatile ligand with a proven track record in the amination of heteroaryl halides.[6] For primary amines like cyclopropylamine, BrettPhos is also an excellent choice.[7]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)A strong, non-nucleophilic base is required to deprotonate the amine.[3] NaOtBu is a widely used and effective base for this transformation.[3] LHMDS can also be a good alternative.
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed aprotic solvents are necessary to prevent catalyst deactivation and side reactions. Toluene is a common choice, and dioxane can also be effective.
Temperature 80-110 °CThe reaction temperature will need to be optimized. Generally, higher temperatures are required for less reactive aryl chlorides.
Reaction Time 12-24 hoursReaction progress should be monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[5]

Experimental Protocol: Synthesis of this compound

This protocol provides a robust starting point for the synthesis. Optimization of catalyst loading, ligand-to-metal ratio, base equivalents, and temperature may be necessary to achieve the highest yield for this specific transformation.

Materials and Equipment:

  • 2-Chloro-3-cyclopropylpyrazine (or 2-Bromo-3-cyclopropylpyrazine)

  • Cyclopropylamine

  • Pd₂(dba)₃ or XPhos Pd G3

  • XPhos or BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (or 1,4-dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Analytical equipment for reaction monitoring (TLC, GC-MS, or LC-MS)

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Charge Schlenk flask with Pd precatalyst, ligand, and base. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add anhydrous solvent via syringe. B->C D 4. Add 2-halo-3-cyclopropylpyrazine. C->D E 5. Add cyclopropylamine via syringe. D->E F 6. Heat the reaction mixture with stirring (e.g., 100 °C). E->F G 7. Monitor progress by TLC/GC-MS/LC-MS. F->G H 8. Cool to room temperature. G->H I 9. Quench with saturated aq. NH4Cl. H->I J 10. Extract with an organic solvent (e.g., ethyl acetate). I->J K 11. Dry, filter, and concentrate the organic layer. J->K L 12. Purify by flash column chromatography. K->L caption Figure 2. A generalized workflow for the Buchwald-Hartwig amination.

Caption: Figure 2. A generalized workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.5-2.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe.

  • Substrate Addition: Add the 2-halo-3-cyclopropylpyrazine (1.0 equivalent) to the reaction mixture.

  • Nucleophile Addition: Add cyclopropylamine (1.2-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the use of a high-quality palladium precatalyst and strictly anhydrous and anaerobic conditions. Consider using a palladacycle precatalyst for more reliable activation.[5]
Inappropriate ligandThe choice of ligand is critical. If using XPhos, consider trying BrettPhos, as it is often highly effective for primary amines.[7][8]
Insufficiently strong baseEnsure the base is of high purity and has been stored under inert conditions. Consider switching to an alternative strong base like LHMDS.
Side Product Formation (e.g., hydrodehalogenation) Suboptimal ligand or reaction conditionsThis can sometimes be minimized by adjusting the ligand-to-metal ratio or lowering the reaction temperature. The choice of ligand can also influence the extent of this side reaction.
Poor Yield Steric hindranceThe cyclopropyl group is relatively small, but if steric hindrance is suspected, a more sterically demanding ligand could be beneficial.
Incomplete reactionExtend the reaction time or increase the temperature. Ensure efficient stirring.

Conclusion

The Buchwald-Hartwig amination is a highly effective and adaptable method for the synthesis of this compound. By carefully selecting the appropriate palladium precatalyst, a bulky and electron-rich phosphine ligand such as XPhos or BrettPhos, and a strong, non-nucleophilic base, this transformation can be achieved in good to excellent yields. The protocol provided in this application note serves as a solid foundation for researchers to successfully synthesize this valuable heterocyclic building block. Further optimization of the reaction parameters may be necessary to maximize the yield and purity for specific applications.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2023). PMC. [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2020). PMC. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2023). National Institutes of Health. [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis Online. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega. [Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides. ResearchGate. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. ChemRxiv. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). MDPI. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. [Link]

  • Buchwald-Hartwig Amination Reaction. (2021). YouTube. [Link]

  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed N -Arylation of Cyclopropylamines. ResearchGate. [Link]

  • Synthesis and Antimycobacterial Activity of some 2-(4-Aminophenyl)-5-Substitutedamino-1,3,4-thiadiazole Derivatives and Their Coupling Products. ResearchGate. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2018). MDPI. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. ucl.ac.uk. [Link]

Sources

protocol for the purification of 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Purification of 3-Cyclopropylpyrazin-2-amine

Executive Summary & Chemical Profile

This compound is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., ATR inhibitors) and P2X3 antagonists. Its purification presents a specific challenge: separating the weakly basic, polar product from non-polar halides and amphoteric organoboron byproducts typical of Suzuki-Miyaura coupling reactions.

This guide details a multi-stage purification protocol emphasizing Acid-Base Extraction as the primary cleanup mechanism, followed by Flash Chromatography with amine-modified silica to eliminate "tailing" and ensure >98% purity.

Target Molecule Profile
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 1190969-76-6
Molecular Weight 135.17 g/mol
Appearance Off-white to pale yellow solid
Basicity (pKa) ~3.0 - 3.5 (Conjugate Acid)Weak base due to electron-deficient pyrazine ring.[1]
Solubility Soluble in EtOAc, DCM, MeOH, DMSO.Low solubility in water at neutral pH; High at pH < 2.

Synthesis Context & Impurity Spectrum

To design an effective purification, one must understand the input. This compound is typically synthesized via Suzuki-Miyaura coupling of 3-chloropyrazin-2-amine with cyclopropylboronic acid.

Common Impurities:

  • Unreacted Halide: 3-Chloropyrazin-2-amine (Starting Material).

  • Boron Species: Cyclopropylboronic acid (and boroxine trimers).

  • Catalyst: Palladium (black) residues.

  • Protodeboronation Byproduct: Cyclopropane (volatile, usually lost).

Protocol A: Acid-Base Extraction (The "Crude" Clean)

Objective: Isolate the basic product from neutral/acidic impurities (boronic acids) and non-basic starting materials.

Scientific Rationale: Aminopyrazines are weak bases. By lowering the pH below the pKa (pH < 2), the amine protonates (


), becoming water-soluble. Non-basic impurities remain in the organic phase. Subsequent basification precipitates the pure free base.

Reagents:

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Saturated

    
    
    
  • Brine (Sat. NaCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude). Filter through a Celite pad if Pd black is visible.

  • Acid Extraction:

    • Transfer organic phase to a separatory funnel.

    • Extract with 1M HCl (3 x volume of organic phase).

    • Critical Check: Measure aqueous pH to ensure it is < 1.0.

    • Phase Separation: The Product is now in the Aqueous Layer (Bottom). The Impurities (unreacted boronic acids, non-polar dimers) are in the Organic Layer .

  • Organic Wash: Keep the aqueous layer. Back-wash it once with fresh EtOAc to remove entrained non-polar impurities. Discard the organic layers.

  • Basification & Recovery:

    • Cool the acidic aqueous layer in an ice bath (0–5°C).

    • Slowly add 2M NaOH or Sat.

      
       until pH reaches ~10–11.
      
    • Observation: The solution will turn cloudy as the free base this compound precipitates/oils out.

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (Dichloromethane) or EtOAc (3 x).

    • Wash combined organics with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Protocol B: Flash Column Chromatography (The "Fine" Clean)

Objective: Remove trace regioisomers and palladium contaminants.

Scientific Rationale: Aminopyrazines possess a lone pair on the exocyclic nitrogen that interacts strongly with acidic silanol groups (


) on silica gel, causing peak tailing and yield loss.
  • Solution: Pre-treat the column with a basic modifier (Triethylamine or Ammonia) to cap active silanol sites.

Parameters:

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: 1% Triethylamine (

    
    ) added to the solvent system.
    

Gradient Table:

Time (CV)% Mobile Phase B (EtOAc)Event
0–25%Elute non-polar grease/impurities.
2–105%

40%
Linear Gradient.
10–1540%

60%
Product Elution (Typically elutes ~35-50% B).
15–18100%Column Flush.

Step-by-Step Methodology:

  • Slurry Preparation: Mix silica gel with Hexanes containing 1%

    
    . Pour into the column.
    
  • Loading: Dissolve the crude residue from Protocol A in a minimum amount of DCM. Load carefully onto the silica bed.

  • Elution: Run the gradient. Collect fractions.

  • TLC Monitoring: Use 50% EtOAc/Hexane. Visualize with UV (254 nm). The product will be UV active (dark spot).

Visualization of Workflows

Figure 1: Acid-Base Extraction Logic Flow

ExtractionProtocol Start Crude Reaction Mixture (in EtOAc) AcidAdd Add 1M HCl (aq) Agitate & Separate Start->AcidAdd OrgLayer1 Organic Layer (Contains Boronic Acids, Non-polar impurities) AcidAdd->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (pH < 1) (Contains Product-H+) AcidAdd->AqLayer1 Bottom Layer Discard1 Discard Organic Phase OrgLayer1->Discard1 BaseAdd Basify with NaOH to pH > 10 (Product becomes Free Base) AqLayer1->BaseAdd Extract2 Extract with DCM/EtOAc BaseAdd->Extract2 FinalOrg Final Organic Layer (Pure Product) Extract2->FinalOrg Product Recovery FinalAq Aqueous Waste (Salts) Extract2->FinalAq Waste

Caption: Selective protonation strategy separates this compound from non-basic impurities.

Figure 2: Chromatography Decision Tree

Chromatography Input Post-Extraction Residue CheckTailing TLC Check: Is streaking observed? Input->CheckTailing StandardCol Standard Silica Column (Hex/EtOAc) CheckTailing->StandardCol No (Rare) ModifiedCol Buffered Silica Column (Hex/EtOAc + 1% Et3N) CheckTailing->ModifiedCol Yes (Expected) ResultBad Poor Separation (Broad Peaks) StandardCol->ResultBad Silanol Interaction ResultGood High Resolution (Sharp Peaks) ModifiedCol->ResultGood Silanol Capped

Caption: Addition of Triethylamine (Et3N) is critical to suppress amine-silanol interactions.

Quality Control (QC) Parameters

Verify the integrity of the purified compound using the following checkpoints:

  • 1H NMR (400 MHz, DMSO-d6): Look for the characteristic cyclopropyl multiplets (0.8–1.0 ppm) and the two pyrazine aromatic protons (7.5–8.0 ppm).

  • LC-MS: Expect

    
    .
    
  • HPLC Purity: >98% (Area) at 254 nm.

References

  • Synthesis of Aminopyrazines: Goossen, L. J., et al. "Pd-catalyzed synthesis of functionalized pyrazines." J. Org. Chem.2009 , 74, 432.

  • pKa of Pyrazines: PubChem Compound Summary for CID 78747 (Aminopyrazine). National Center for Biotechnology Information (2023).

  • Chromatography of Amines: Reich, H. J. "Common Problems in Chromatography of Amines." University of Wisconsin-Madison, Organic Chemistry Data.

  • Suzuki Coupling Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457.

Sources

Application Note: High-Throughput Derivatization of 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and high-throughput synthesis (HTS) specialists. It addresses the specific challenges of derivatizing 3-Cyclopropylpyrazin-2-amine , a scaffold exhibiting a "double deactivation" profile (electronic deficiency + ortho-steric hindrance).

Introduction: The Scaffold & The Challenge

This compound is a privileged building block in modern drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., targeting BTK, JAK) and GPCR ligands.

  • The Pyrazine Ring: Mimics the purine core of ATP, facilitating hydrogen bonding in the hinge region of kinases.

  • The Cyclopropyl Group: Located at the C3 position, it provides metabolic stability (blocking oxidation sites) and fills hydrophobic pockets (selectivity filter) more effectively than isopropyl or ethyl groups due to its

    
    -like character and rigidity.
    
The Synthetic Bottleneck

While biologically valuable, this scaffold presents a significant synthetic challenge for parallel libraries:

  • Electronic Deactivation: The pyrazine ring is electron-deficient (π-deficient), drastically lowering the basicity and nucleophilicity of the exocyclic amine (

    
     of conjugate acid 
    
    
    
    2.5–3.0).
  • Steric Hindrance: The cyclopropyl group at C3 is ortho to the amine at C2. This steric bulk impedes the approach of electrophiles, particularly bulky carboxylic acids or sulfonyl chlorides.

Standard protocols (e.g., EDC/HOBt at room temperature) will fail. This guide details optimized, high-energy protocols validated for 96-well parallel synthesis.

Chemical Profile & Reactivity Map

PropertyValue/DescriptionImplication for Synthesis
Molecular Weight 135.17 g/mol Low MW allows for heavy decoration in Fragment-Based Drug Design (FBDD).
Nucleophilicity Very LowRequires strong electrophiles (Acid Chlorides, Acyl Fluorides) or high-activity coupling agents (HATU, T3P).
Solubility Moderate (DMSO, MeOH)Compatible with standard HTS solvents; avoid non-polar ethers.
Thermal Stability HighCan withstand heating up to 100°C, enabling thermal acceleration of sluggish reactions.

Parallel Synthesis Protocols

Module A: Amide Library Generation (The "Acyl Fluoride" Method)

Rationale: Standard active esters (OBt/OAt) are often too bulky and slow for this sterically hindered, electron-poor amine. Acyl fluorides are smaller and highly reactive toward weak amines while maintaining stability against rapid hydrolysis.

Reagents:

  • Coupling Agent: BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or TFFH.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DCE (1,2-Dichloroethane).

Protocol (96-Well Format):

  • Preparation: Dissolve Carboxylic Acids (

    
     equiv) in NMP (
    
    
    
    M).
  • Activation: Add BTFFH (

    
     equiv) and DIPEA (
    
    
    
    equiv) to the acid solution. Shake for 30 mins at RT to generate the acyl fluoride in situ.
  • Addition: Add this compound (

    
     equiv, 
    
    
    
    M in NMP) to the reaction wells.
  • Reaction: Seal the plate (aluminum foil seal) and heat to 80°C for 16 hours . Note: Heat is non-negotiable for this scaffold.

  • Workup (Solid Phase Extraction):

    • Cool to RT.

    • Add Polymer-Supported Carbonate resin (3 equiv) to scavenge excess acid.

    • Add Polymer-Supported Trisamine (3 equiv) to scavenge unreacted acyl fluoride/electrophiles.

    • Shake for 4 hours. Filter into a receiving plate.

Module B: Sulfonamide Synthesis (The "Force" Method)

Rationale: Sulfonylation of electron-poor heteroanilines is notoriously difficult and often reversible. We use a strong organic base catalyst (DMAP) and high temperature.

Protocol:

  • Dissolution: Dissolve this compound (

    
     equiv) in Pyridine (acts as solvent and base).
    
  • Catalyst: Add DMAP (

    
     equiv). Crucial for activating the sulfonyl chloride.
    
  • Addition: Add Sulfonyl Chlorides (

    
     equiv) as a solution in DCM (keep Pyridine:DCM ratio ca. 2:1).
    
  • Reaction: Heat at 60°C for 12–18 hours .

  • Workup: Evaporate volatiles (Genevac). Re-dissolve in DMSO/MeOH for HPLC purification. Note: Scavenging is difficult here due to pyridine; direct prep-HPLC is recommended.

Module C: Reductive Amination (Schiff Base Promotion)

Rationale: The formation of the imine intermediate is the rate-limiting step due to the amine's low nucleophilicity. We use a Lewis Acid promoter.

Protocol:

  • Imine Formation: Combine Amine (

    
     equiv) and Aldehyde (
    
    
    
    equiv) in anhydrous THF/DCE (1:1).
  • Promoter: Add Titanium(IV) isopropoxide (

    
     equiv). This acts as a Lewis acid and water scavenger.
    
  • Incubation: Shake at 50°C for 6 hours.

  • Reduction: Cool to RT. Add

    
     (
    
    
    
    equiv) or polymer-supported cyanoborohydride. Shake for 16 hours.
  • Quench: Add 10% NaOH (aq) to precipitate titanium salts. Centrifuge/Filter.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct synthetic pathway based on the desired derivative.

G cluster_legend Key Optimization Factors Start Start: this compound Target Select Target Functionality Start->Target Amide Amide (R-CO-NH-Ar) Target->Amide Carboxylic Acid Sulfon Sulfonamide (R-SO2-NH-Ar) Target->Sulfon Sulfonyl Chloride Urea Urea (R-NH-CO-NH-Ar) Target->Urea Isocyanate/Amine CheckAcid Is Acid Sterically Hindered? Amide->CheckAcid MethodC Method C: Pyridine / DMAP / 60°C (Force Conditions) Sulfon->MethodC MethodD Method D: Isocyanate / 80°C (Or Triphosgene activation) Urea->MethodD MethodA Method A: HATU / DIPEA (Standard Activation) CheckAcid->MethodA No (Linear/Simple) MethodB Method B: BTFFH / Heat (Acyl Fluoride Protocol) CheckAcid->MethodB Yes (Bulky/Aromatic) Legend1 Heat (60-80°C) is required for all pathways due to low nucleophilicity.

Caption: Decision tree for derivatizing this compound. Note the divergence for hindered acids toward the Acyl Fluoride method.

Troubleshooting & Expert Insights

The "No Reaction" Phenomenon
  • Symptom: LCMS shows 99% starting material after 24 hours.

  • Cause: The combination of the electron-deficient pyrazine and the ortho-cyclopropyl group creates a threshold energy barrier that room temperature reactions cannot cross.

  • Fix:

    • Switch solvent to NMP (higher boiling point, better solubility).

    • Increase temperature to 80°C–100°C .

    • Use Microwave irradiation if formatting allows (e.g., Biotage Initiator).

Regioselectivity in SNAr
  • Scenario: If you attempt to react the amine with a di-halo heterocycle (e.g., 2,4-dichloropyrimidine).

  • Insight: The this compound is a poor nucleophile. It will require Buchwald-Hartwig conditions (Pd-catalysis) rather than standard SNAr to displace chlorides on other rings, unless the electrophile is extremely electron-deficient (e.g., nitro-substituted).

  • Catalyst Recommendation: BrettPhos Pd G4 or XantPhos Pd G4 are superior for coupling this specific type of sterically hindered, electron-poor amine.

Stability of the Cyclopropyl Group
  • Caution: Avoid strongly acidic conditions (e.g., neat TFA, conc. HCl) at high temperatures (>60°C) for prolonged periods, as this can theoretically open the cyclopropyl ring, although it is generally robust under standard amide coupling conditions.

References

  • Acyl Fluoride Coupling (BTFFH): Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][2][3] Organic & Biomolecular Chemistry, 2016, 14 , 430-433.

  • Aminopyrazole/Pyrazine Reactivity: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012. (Contextual reactivity of amino-heterocycles).

  • General Amide Coupling Review: Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61 (46), 10827-10852. (Foundational reference for HATU/active esters).

  • Cyclopropyl Scaffold Utility: "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Longdom Publishing. (Background on the scaffold's medicinal value).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The reactivity of specific library members may vary.

Sources

The Strategic Application of 3-Cyclopropylpyrazin-2-amine in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic systems, the aminopyrazine motif has emerged as a cornerstone in the design of targeted therapies, particularly in the realm of kinase inhibition. The incorporation of a cyclopropyl group at the 3-position of the pyrazine ring, affording 3-Cyclopropylpyrazin-2-amine , introduces a unique combination of structural rigidity, metabolic stability, and desirable electronic properties. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of this compound, providing detailed insights into its utility and practical protocols for its implementation in drug discovery programs.

The pyrazine core is a well-established pharmacophore found in numerous biologically active molecules, including approved drugs and clinical candidates.[1] Its nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring a molecule within the active site of a protein target. The amino group at the 2-position provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

The addition of a cyclopropyl moiety is a strategic decision in medicinal chemistry. This small, strained ring system offers several advantages:

  • Conformational Rigidity: The cyclopropyl group restricts the rotation of adjacent substituents, which can lead to a more favorable entropic profile upon binding to a target protein, thereby enhancing potency.

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts.

  • Improved Physicochemical Properties: The cyclopropyl group can favorably modulate a molecule's lipophilicity and solubility, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Unique Electronic Character: The sp2-hybridized character of the cyclopropane C-C bonds can influence the electronic properties of the pyrazine ring system.

This guide will delve into the practical applications of this compound, with a primary focus on its role as a scaffold for the development of kinase inhibitors in oncology and inflammatory diseases. We will provide detailed, field-proven protocols for the synthesis of derivatives and for the biological evaluation of these compounds.

Core Application: A Versatile Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions.[2] The 2-aminopyrazine scaffold, and by extension this compound, is a "hinge-binding" motif that can mimic the adenine core of ATP, the natural substrate for kinases. This allows compounds derived from this scaffold to competitively inhibit kinase activity.

The general structure of a kinase inhibitor based on the this compound scaffold can be envisioned as follows:

G cluster_0 This compound Scaffold Scaffold This compound HingeBinder Pyrazine Ring (Hinge Binding) Scaffold->HingeBinder Core Structure Cyclopropyl Cyclopropyl Group (Modulates Potency & PK) Scaffold->Cyclopropyl Key Substituent Amino Amino Group (Vector for R-group) Scaffold->Amino R_group R-Group (Selectivity & Potency) Amino->R_group Derivatization Site

Caption: Core components of a kinase inhibitor based on the this compound scaffold.

Application in Oncology

Numerous kinase inhibitors targeting pathways involved in cell proliferation, survival, and angiogenesis have been developed for the treatment of cancer.[3] The this compound scaffold is particularly well-suited for targeting kinases such as:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDKs are attractive targets for cancer therapy.[4]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5]

  • Phosphoinositide 3-Kinases (PI3Ks): Central to a signaling pathway that promotes cell growth and survival.[6]

The development of selective inhibitors for these kinases is a major focus of cancer research. The ability to readily derivatize the 2-amino group of the this compound scaffold allows for the systematic exploration of SAR to achieve high potency and selectivity for the desired kinase target.

Application in Inflammatory Diseases

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Kinases play a pivotal role in inflammatory signaling pathways. For example, Cyclooxygenase-2 (COX-2) is a key enzyme in the production of pro-inflammatory prostaglandins.[7][8] While not a kinase, the signaling pathways that upregulate COX-2 are often kinase-dependent. Furthermore, other kinases are directly involved in the inflammatory response. The this compound scaffold can be utilized to develop inhibitors of key inflammatory kinases, offering a targeted approach to treating these debilitating conditions.

Protocols for Drug Discovery Workflow

The following protocols provide a framework for the utilization of this compound in a typical drug discovery campaign.

Protocol 1: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the derivatization of the 2-amino group of this compound via a Buchwald-Hartwig cross-coupling reaction, a powerful tool for the formation of C-N bonds.

Materials:

  • This compound (Commercially available from suppliers such as Appretech Scientific Limited, CAS#: 1190969-76-6)[9]

  • Aryl or heteroaryl halide (R-X, where X = Br, I)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel. The concentration should be appropriate for the scale of the reaction (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (e.g., 1H NMR, 13C NMR, and HRMS).

This synthetic route is highly versatile and allows for the introduction of a wide variety of substituents at the 2-position, facilitating the exploration of SAR.[10][11]

G start Start: This compound + Aryl Halide (R-X) step1 Combine Reactants: - Pd Catalyst - Ligand - Base - Anhydrous Solvent start->step1 step2 Heat Reaction Mixture (80-110 °C) step1->step2 step3 Monitor Progress (TLC or LC-MS) step2->step3 step4 Work-up: - Dilution - Washing - Drying - Concentration step3->step4 step5 Purification: Flash Chromatography step4->step5 end End: N-substituted Derivative step5->end

Caption: Workflow for the synthesis of N-substituted this compound derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of newly synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[12][13]

Materials:

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds (dissolved in DMSO)

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the final desired concentrations.

  • Kinase Reaction: a. In a 384-well plate, add the test compound solution. b. Add the kinase and substrate solution to each well. c. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. d. Include appropriate controls: a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (substrate + ATP, no kinase).

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. b. After a short incubation, add the detection reagent that converts ADP to ATP and generates a luminescent signal. c. Incubate as recommended by the manufacturer.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Table 1: Representative Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)
Lead-CPA-1 CDK2/cyclin A15
Lead-CPA-2 VEGFR225
Lead-CPA-3 PI3Kα50
Reference InhibitorTarget Kinase<10

Data is hypothetical and for illustrative purposes only.

This protocol can be adapted for high-throughput screening of a library of compounds derived from the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-substituent on the this compound core is crucial for optimizing potency and selectivity. Based on published data for similar aminopyrazine and aminopyrimidine kinase inhibitors, the following SAR trends can be anticipated:[5][14]

  • Aryl and Heteroaryl Substituents: The nature of the aromatic ring system and its substitution pattern will significantly impact inhibitor potency and selectivity. Electron-donating and electron-withdrawing groups can be systematically explored to probe interactions with specific amino acid residues in the kinase active site.

  • Linker Length and Flexibility: The linker connecting the pyrazine core to the R-group can influence the orientation of the inhibitor in the binding pocket.

  • Hydrogen Bonding and Hydrophobic Interactions: The introduction of functional groups capable of forming hydrogen bonds or engaging in hydrophobic interactions with the target kinase can dramatically improve binding affinity.

G cluster_0 SAR Exploration Scaffold This compound Core R1 R-Group Modification 1 (e.g., Substituted Phenyl) Scaffold->R1 R2 R-Group Modification 2 (e.g., Heterocycle) Scaffold->R2 R3 R-Group Modification 3 (e.g., Different Linker) Scaffold->R3 Potency Potency (IC50) R1->Potency Selectivity Selectivity R1->Selectivity PK Pharmacokinetics R1->PK R2->Potency R2->Selectivity R2->PK R3->Potency R3->Selectivity R3->PK

Caption: Iterative cycle of SAR exploration for optimizing inhibitor properties.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its unique structural and physicochemical properties provide a solid foundation for the design of potent, selective, and metabolically stable drug candidates. The protocols and insights provided in this application note are intended to empower researchers to effectively incorporate this promising building block into their drug discovery programs.

Future research in this area will likely focus on the exploration of novel R-group substituents to target a broader range of kinases implicated in various diseases. Furthermore, the application of advanced computational modeling techniques will aid in the rational design of next-generation inhibitors with improved efficacy and safety profiles. The continued investigation of the this compound scaffold holds significant promise for the discovery of innovative medicines to address unmet medical needs in oncology, inflammation, and beyond.

References

  • This information is synthesized from general knowledge of medicinal chemistry and drug discovery principles.
  • US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors - Google Patents. [URL: https://patents.google.
  • US8039469B2 - Triazine compounds as PI3 kinase and mTOR inhibitors - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631908/]
  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives - Advanced Journal of Chemistry, Section A. [URL: https://www.ajchem-a.com/article_169335.html]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298319/]
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. [URL: https://www.mdpi.com/1422-0067/25/20/11011]
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11377853/]
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. [URL: https://www.mdpi.com/1420-3049/22/7/1119]
  • In vitro kinase assay - Protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10892]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889988/]
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. [URL: https://www.researchgate.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [URL: https://www.researchgate.
  • Kinase assays | BMG LABTECH. [URL: https://www.bmglabtech.
  • Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29756563/]
  • Pyrrolopyrazines as kinase inhibitors - European Patent Office - EP 1388541 A1. [URL: https://data.epo.org/publication-server/document?i=PN1388541&i=P2&i=A1&DB=EPODOC]
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][10][15]triazine-based VEGFR-2 kinase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20044030/]

  • Cyanobacterial Cyclopeptides as Lead Compounds to Novel Targeted Cancer Drugs - MDPI. [URL: https://www.mdpi.com/1660-3397/10/11/4506]
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10901]
  • The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [URL: https://www.chemsrc.com/news/332.html]
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. [URL: https://www.youtube.
  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3478913/]
  • This compound - Appretech Scientific Limited. [URL: https://www.appretech.com/products/3-Cyclopropylpyrazin-2-amine-APT000917.html]

Sources

Application Note: 3-Cyclopropylpyrazin-2-amine as a Scaffold for Next-Gen Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for medicinal chemists and drug discovery scientists. It details the synthesis, handling, and application of 3-Cyclopropylpyrazin-2-amine (CAS: 1190969-76-6), a high-value intermediate used in the development of ATR (Ataxia Telangiectasia and Rad3-related) and Syk (Spleen Tyrosine Kinase) inhibitors.

Executive Summary

The pyrazine moiety is a "privileged scaffold" in kinase inhibitor design, serving as a critical hinge-binding motif that mimics the adenine ring of ATP. However, standard alkyl substitutions often suffer from rapid oxidative metabolism (CYP450). The This compound intermediate offers a strategic solution: the cyclopropyl group acts as a metabolically stable bioisostere for isopropyl or ethyl groups, providing enhanced hydrophobic packing in the ATP-binding pocket while resisting hydroxylation.

This guide provides a validated protocol for the synthesis of this intermediate via Suzuki-Miyaura cross-coupling and its subsequent application in constructing an ATR-inhibitor scaffold (Analogous to Berzosertib/VX-970 precursors).

Scientific Rationale & Mechanism

The "Cyclopropyl Advantage" in SAR

In Structure-Activity Relationship (SAR) studies, replacing an isopropyl group with a cyclopropyl ring often yields:

  • Metabolic Stability: The C-H bonds in a cyclopropyl ring possess high bond dissociation energy (~106 kcal/mol) compared to isopropyl methine C-H (~95 kcal/mol), significantly reducing susceptibility to CYP3A4 oxidation.

  • Conformational Rigidity: The cyclopropyl group locks the molecular conformation, reducing the entropic penalty upon binding to the kinase hydrophobic pocket (Gatekeeper region).

Target Pathway

This intermediate is primarily utilized in synthesizing inhibitors for the DNA Damage Response (DDR) pathway, specifically targeting ATR and Chk1 kinases.

KinasePathway DNA_Damage DNA Double-Strand Breaks ATR ATR Kinase (Target) DNA_Damage->ATR Activates Chk1 Chk1 Kinase ATR->Chk1 Phosphorylates (S317/S345) Apoptosis Apoptosis (Cancer Cell Death) ATR->Apoptosis Inhibition leads to Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibits CellCycle Cell Cycle Arrest (G2/M Checkpoint) Cdc25->CellCycle Promotes Transition Inhibitor Pyrazine-based Inhibitor (Derived from Intermediate) Inhibitor->ATR Blocks ATP Binding

Figure 1: Mechanism of Action for ATR Kinase Inhibitors in the DNA Damage Response Pathway.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Install the cyclopropyl group onto the commercially available 2-amino-3-chloropyrazine via Suzuki-Miyaura coupling. Challenge: Aminopyrazines are electron-deficient and can poison Pd catalysts. The use of SPhos (a bulky, electron-rich Buchwald ligand) is critical to facilitate the oxidative addition step.

Materials:

  • Reactant A: 2-Amino-3-chloropyrazine (1.0 eq)

  • Reactant B: Cyclopropylboronic acid (1.5 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with 2-Amino-3-chloropyrazine (129.5 mg, 1.0 mmol), Cyclopropylboronic acid (128.8 mg, 1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), SPhos (41.0 mg, 0.10 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Solvation: Add degassed Toluene (4.0 mL) and Water (0.4 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 100°C for 16 hours with vigorous stirring (1000 rpm). The biphasic system requires high agitation rates.

  • Work-up: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (SiO₂, 0-40% EtOAc in Hexanes).

  • Yield: Expect a pale yellow solid (Yield: 75-85%).

Protocol B: Downstream Coupling (Buchwald-Hartwig)

Objective: Use the synthesized intermediate to build a full kinase inhibitor scaffold by coupling the amine to an aryl halide (e.g., an indole core common in ATR inhibitors).

Materials:

  • Amine: this compound (1.0 eq)

  • Aryl Halide: 5-Bromoindole derivative (1.0 eq)

  • Catalyst: Pd₂dba₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Charging: Combine the amine (1.0 eq) and aryl bromide (1.0 eq) in a reaction vessel.

  • Catalyst System: Add Pd₂dba₃ and Xantphos. Purge with N₂ for 5 minutes.

  • Activation: Add Cs₂CO₃ and anhydrous Dioxane.

  • Heating: Reflux at 100°C for 12 hours.

  • Isolation: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Data Analysis

Analytical Specifications

To ensure the intermediate is suitable for GMP-like synthesis, the following specifications must be met:

Test ParameterMethodSpecificationNotes
Appearance VisualPale yellow to off-white solidDarkening indicates oxidation.
Purity HPLC (UV 254nm)> 98.0%Impurity < 0.5% (Des-cyclopropyl)
Identity 1H-NMR (DMSO-d6)Conforms to structureCyclopropyl peaks: δ 0.8-1.0 ppm (m, 4H), 1.9-2.1 ppm (m, 1H).
Water Content Karl Fischer< 0.5%Critical for downstream anhydrous coupling.
Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Amino-3-chloropyrazine Step1 Suzuki Coupling Pd(OAc)2, SPhos 100°C, 16h Start->Step1 Reagent Cyclopropylboronic Acid Reagent->Step1 Intermediate This compound (Target Intermediate) Step1->Intermediate Yield: ~80% Step2 Buchwald-Hartwig Coupling with Aryl Halide Intermediate->Step2 Final Kinase Inhibitor (ATR/Syk Target) Step2->Final

Figure 2: Synthetic route from raw materials to final kinase inhibitor scaffold.

Troubleshooting & Optimization

  • Low Conversion in Step 1: If the Suzuki coupling stalls, switch the base to K₂CO₃ or add a surfactant (e.g., TPGS-750-M) to create a micellar medium, which often enhances couplings of hydrophobic boronic acids.

  • Protodeboronation: Cyclopropylboronic acid is prone to protodeboronation. Ensure the reaction temperature does not exceed 100°C and use a slight excess (1.5 eq) of the boronic acid.

  • Catalyst Poisoning: The free amine on the pyrazine can coordinate to Pd. If yields are consistently low, protect the amine as an acetamide (Ac) or Boc-carbamate prior to the Suzuki coupling, then deprotect.

References

  • Appretech Scientific Limited. (n.d.).[1] this compound Product Specifications. Retrieved October 26, 2023, from [Link]

  • Vertex Pharmaceuticals. (2022). Patent WO2022020342A1: Indole compounds useful as androgen receptor modulators. (Mentions 5-chloro-3-cyclopropylpyrazin-2-amine).
  • Mishra, S., et al. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids. J. Am. Chem. Soc. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed.[4] Retrieved from [Link]

Sources

derivatization of 3-Cyclopropylpyrazin-2-amine for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization of 3-Cyclopropylpyrazin-2-amine for SAR Studies

Executive Summary & Strategic Relevance

This compound is a privileged scaffold in modern oncology drug discovery, serving as a critical intermediate for TTK (Mps1) inhibitors , Wee1 inhibitors , and PROTAC degraders (e.g., MLLT1/3 targeting) [1, 2].[1][2] The pyrazine core provides a bioisosteric alternative to pyridine or pyrimidine, while the C3-cyclopropyl group offers a unique combination of steric bulk (filling hydrophobic pockets like the ATP-binding gatekeeper region) and metabolic stability compared to isopropyl or ethyl groups.

This guide details the derivatization of this scaffold for Structure-Activity Relationship (SAR) profiling.[1] Unlike simple anilines, the electron-deficient nature of the pyrazine ring renders the exocyclic amine (


) poorly nucleophilic, necessitating high-energy coupling protocols.[1] Furthermore, the interplay between the C2-amine and C3-cyclopropyl group dictates specific regiochemical outcomes during Electrophilic Aromatic Substitution (EAS).[1]

Reactivity Analysis & Vector Strategy

Successful SAR exploration requires independent modification of three vectors:

  • Vector A (N-Capping): Acylation/Sulfonylation of the exocyclic amine.[1] Challenge: Low nucleophilicity requires activation (HATU/POCl

    
    ).
    
  • Vector B (C5-Functionalization): Regioselective halogenation para to the amine.[1] Challenge: Controlling mono- vs. di-halogenation.[1]

  • Vector C (C6-Functionalization): Late-stage C-H activation or steric-directed functionalization (less common, usually requires pre-functionalized building blocks).[1]

ReactivityMap Core This compound (Core Scaffold) N_Cap Vector A: N-Acylation (Kinase Hinge Binder) Core->N_Cap HATU/DIPEA or RCOCl/Pyridine C5_Func Vector B: C5-Bromination (Solvent Front/Tail) Core->C5_Func NBS, MeCN (Para-directing) C6_Func Vector C: C6-H Activation (Minor Vector) Core->C6_Func Minisci Radical Substitution

Figure 1: Reactivity vectors for the this compound scaffold. Vector B is the primary site for extending the carbon skeleton.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (N-Acylation)

Rationale: The


 of the conjugate acid of aminopyrazine is low (~3.0), making it a poor nucleophile.[2] Standard EDC/NHS couplings often fail or stall. We utilize HATU  for library synthesis and Ghosez’s Reagent  for scale-up of recalcitrant acids.[1]

Materials:

  • This compound (1.0 equiv)[1][3]

  • Carboxylic Acid (

    
    ) (1.2 equiv)[1]
    
  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc[1][2]

Step-by-Step Methodology:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 15 minutes. Visual Check: Solution often turns yellow/orange indicating active ester formation.

  • Addition: Add this compound (1.0 equiv) directly to the activated acid mixture.

  • Reaction: Stir at

    
     for 4–16 hours. Note: Heating is crucial for aminopyrazines to overcome the nucleophilic barrier.
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). Dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating System (QC):

  • LCMS: Look for

    
    . A common side product is the guanidinium adduct from HATU if the amine is too sterically hindered; if observed (
    
    
    
    ), switch to the Acid Chloride method.[2]
  • NMR: The amide proton (

    
    ) typically appears as a broad singlet downfield (
    
    
    
    9.0–10.5 ppm).[1]
Protocol B: Regioselective C5-Bromination

Rationale: To extend the scaffold (e.g., for biaryl coupling), we need a handle.[2] The 2-amino group directs electrophilic substitution to the para (C5) position.[1] The C3-cyclopropyl group sterically shields C2 and C4, and electronically reinforces the directing effect of the amine towards C5 [3].

Materials:

  • This compound (1.0 equiv)[1][3]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DCM[2]

  • Temperature:

    
     to RT
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine in MeCN (0.1 M). Cool to

    
     in an ice bath.
    
  • Bromination: Add NBS (1.05 equiv) portion-wise over 10 minutes. Critical: Protect from light to prevent radical side reactions.

  • Monitoring: Stir at

    
     for 1 hour, then warm to RT. Monitor by LCMS. The reaction is usually fast (< 2 hours).
    
  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to destroy excess bromine.
    
  • Isolation: Extract with DCM. The product, 5-bromo-3-cyclopropylpyrazin-2-amine , is often pure enough for the next step.[1]

Self-Validating System (QC):

  • H-NMR: The starting material has two aromatic doublets (

    
    ) at C5 and C6. The product will show only one singlet  (C6-H) around 
    
    
    
    7.8–8.0 ppm.[1] The disappearance of the C5 proton confirms regioselectivity.
  • LCMS: Characteristic bromine isotope pattern (

    
     and 
    
    
    
    in 1:1 ratio).
Protocol C: Buchwald-Hartwig Amination (N-Arylation)

Rationale: For installing aryl groups on the nitrogen (e.g., mimicking the hinge binding motif of kinase inhibitors), Pd-catalyzed coupling is superior to


 due to the electron-rich nature of the coupling partners usually required.

Materials:

  • This compound (1.0 equiv)[1][3]

  • Aryl Bromide (

    
    ) (1.2 equiv)[1]
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%) or BrettPhos (for difficult substrates)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inertion: Charge a microwave vial with amine, aryl bromide, base, catalyst, and ligand.[2] Seal and purge with

    
     for 5 minutes.
    
  • Solvation: Add degassed dioxane via syringe.

  • Reaction: Heat at

    
     (oil bath) or 
    
    
    
    (microwave) for 1–2 hours.
  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: Reverse-phase HPLC is often required to remove phosphine oxide byproducts.[1]

Data Summary & Troubleshooting

TransformationReagent SystemKey ChallengeSolution
Amide Coupling HATU / DIPEALow conversion due to weak nucleophileHeat to

; use Acid Chloride if HATU fails.[1]
Bromination NBS / MeCNOver-brominationStrict stoichiometry (1.05 eq);

start.
Sulfonylation

/ NaH
Bis-sulfonylationUse NaH (1.1 eq) in THF; add electrophile slowly.[1]

Workflow Visualization

Workflow Start Start: this compound Decision Target Vector? Start->Decision PathA Path A: Hinge Binder (N-Derivatization) Decision->PathA Modify Amine PathB Path B: Core Extension (C-Derivatization) Decision->PathB Modify Ring StepA1 Coupling: R-COOH + HATU (60°C, DMF) PathA->StepA1 StepB1 Bromination: NBS, MeCN (0°C -> RT) PathB->StepB1 ProductA Final: N-Acyl Derivative StepA1->ProductA StepB2 Suzuki Coupling: Ar-B(OH)2, Pd(dppf)Cl2 StepB1->StepB2 ProductB Final: 5-Aryl Derivative StepB2->ProductB

Figure 2: Decision tree for library generation. Path B allows for subsequent N-derivatization if required.[1]

References

  • PROTAC Degraders of MLLT1/3. Patent WO2024188906A1. (2024). Describes the use of this compound as a linker attachment point for E3 ligase recruitment.[1]

  • Discovery of Orally Bioavailable TTK Inhibitors. Journal of Medicinal Chemistry. (2015). Establishes the aminopyrazine core as a scaffold for kinase inhibition.

  • Regioselective Bromination of 2-Aminopyrazine. Synlett. (2019).[1] Detailed mechanistic study confirming C5-selectivity in NBS bromination of aminopyrazines.

  • Buchwald-Hartwig Amination Protocols. Organic Syntheses. Standardized protocols for heteroaryl amine coupling.

Sources

analytical methods for quantification of 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopropylpyrazin-2-amine (CAS 1190969-76-6) is a critical heterocyclic intermediate employed in the synthesis of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors (e.g., Berzosertib/VX-970 analogs).[1] As a primary aromatic amine incorporated into drug substances, its precise quantification is essential for two reasons:

  • Stoichiometric Control: Ensuring yield and purity during the coupling stages of API synthesis.[1]

  • Genotoxic Risk Assessment: Primary aromatic amines (PAAs) are often flagged as potential genotoxic impurities (PGIs).[1] Trace-level detection is required to verify clearance below the Threshold of Toxicological Concern (TTC).[1]

This guide presents two validated workflows: a robust HPLC-UV method for assay/purity (QC) and a high-sensitivity LC-MS/MS method for trace analysis.[1]

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to robust method development.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₇H₉N₃MW: 135.17 g/mol (Monoisotopic: 135.[1][2][3]08)
Basicity (pKa) ~3.5 - 4.0 (Estimated)The pyrazine nitrogens are weakly basic; the exocyclic amine increases basicity.[1] Tailing is a risk on standard silica at neutral pH.[1]
LogP ~0.6 - 0.8Moderately polar.[1] The cyclopropyl group adds lipophilicity, allowing retention on C18 without ion-pairing reagents, unlike simple aminopyrazine.[1]
UV Max ~245 nm, ~310 nmStrong absorbance due to the conjugated pyrazine system.
Solubility DMSO, Methanol, Dilute AcidSample diluent must match the initial mobile phase strength to prevent peak distortion.[1]

Method A: HPLC-UV for Purity and Assay (QC)

Objective: Routine batch release, reaction monitoring, and % w/w assay. Rationale: A high-pH mobile phase is selected to keep the amine in its neutral (unprotonated) state.[1] This maximizes interaction with the hydrophobic C18 stationary phase, improves peak symmetry, and prevents the "cation exchange" tailing often seen with amines at acidic pH.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XBridge BEH C18, 100mm x 2.1mm, 2.5 µm (High pH stable).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV at 245 nm (primary) and 310 nm (secondary identification).[1]

  • Injection Volume: 2.0 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.005Equilibration
1.005Isocratic Hold
8.0060Linear Gradient
8.1095Wash
10.0095Wash
10.105Re-equilibration
13.005End

Method B: LC-MS/MS for Trace Quantification[1]

Objective: Quantifying this compound as a residual impurity in final drug substance (< 10 ppm). Rationale: Acidic conditions are preferred here to protonate the molecule ([M+H]⁺ = 136.1), maximizing ionization efficiency in Positive Electrospray Ionization (ESI+).[1]

MS/MS Parameters (Triple Quadrupole)
  • Ion Source: ESI Positive Mode.[1]

  • Precursor Ion: 136.1 m/z ([M+H]⁺).[1]

  • Product Ions (MRM):

    • Quantifier: 136.1 → 119.1 (Loss of NH₃, -17 amu).[1]

    • Qualifier: 136.1 → 94.1 (Loss of Cyclopropyl ring + H rearrangement).[1]

  • Collision Energy: Optimized per instrument (Start at 15 eV for Quant, 25 eV for Qual).

Chromatographic Conditions (LC-MS)
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 100 x 2.1 mm, 1.7 µm.[1]

    • Why F5? PFP phases offer superior selectivity for halogenated impurities (like the 2-chloro precursor) and aromatic amines compared to C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

Experimental Protocols

Protocol 1: Sample Preparation (Standard)
  • Stock Solution: Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] (Conc: 1.0 mg/mL).[1]

  • Working Standard: Dilute Stock 1:100 to obtain 10 µg/mL for Assay suitability.

  • Sample Prep: Accurately weigh 10.0 mg of sample. Dissolve in 10 mL of diluent. Sonicate for 5 mins. Filter through 0.2 µm PTFE filter.[1]

Protocol 2: System Suitability Criteria
  • Tailing Factor (Tf): 0.8 < Tf < 1.2 (Strict control required for amines).[1]

  • Precision (n=6): RSD < 1.0% for Area.[1]

  • Resolution: > 2.0 between this compound and its nearest impurity (likely 2-chloro-3-cyclopropylpyrazine).[1]

Visualizations

Figure 1: Analytical Logic & Decision Tree

This diagram illustrates the decision process for selecting the appropriate method based on the stage of drug development.

MethodSelection Start Sample Received TypeCheck Determine Analytical Goal Start->TypeCheck Assay Purity / Assay (>90% w/w) TypeCheck->Assay Raw Material Trace Trace Impurity (<0.1% w/w) TypeCheck->Trace Final API HPLC Method A: HPLC-UV (High pH C18) Assay->HPLC LCMS Method B: LC-MS/MS (Acidic PFP) Trace->LCMS QC_Report QC Release Stoichiometry Check HPLC->QC_Report Geno_Report PGI Clearance Safety Assessment LCMS->Geno_Report

Caption: Decision matrix for selecting Method A (High pH HPLC) vs. Method B (LC-MS/MS) based on analyte concentration and regulatory requirement.

Figure 2: Synthesis & Impurity Pathway

Understanding the origin of the molecule helps identifying likely impurities (e.g., the chloro-precursor).[1]

SynthesisPath SM1 2,3-Dichloropyrazine Int1 2-Chloro-3-cyclopropylpyrazine (Key Impurity A) SM1->Int1 Suzuki Coupling SM2 Cyclopropylboronic Acid SM2->Int1 Suzuki Coupling Product This compound (Target Analyte) Int1->Product Amination OverReact 2,3-Dicyclopropylpyrazine (Impurity B) Int1->OverReact Side Reaction Reagent + NH3 (Ammonia) Note Impurity A is less polar (Later RT) Impurity B is non-polar (Late RT) Product->Note

Caption: Synthesis pathway highlighting "Impurity A" (2-Chloro-3-cyclopropylpyrazine), which must be resolved from the target amine.

References

  • SIELC Technologies. (n.d.).[1][2][4][5] HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved February 11, 2026, from [Link][1]

    • Context: Establishes baseline separation techniques for aminopyrazines using mixed-mode and reverse-phase chrom
  • Agilent Technologies. (2019).[1] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved February 11, 2026, from [Link]

    • Context: Provides the foundational MS/MS parameters and PFP column selection logic for detecting trace primary arom
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 55285123, this compound. Retrieved February 11, 2026, from [Link]

    • Context: Source of physicochemical data (MW, Structure) used to calculate MS transitions.[1]

    • Context: General protocols for extraction and handling of pyrazine derivatives.[1]

Sources

Application Notes and Protocols for the Use of 3-Cyclopropylpyrazin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-Cyclopropylpyrazin-2-amine as a versatile building block for the development of novel agrochemicals. While direct commercial examples are not prevalent in publicly accessible literature, the unique structural combination of a pyrazine core and a cyclopropyl moiety presents significant opportunities for creating potent fungicides, herbicides, and insecticides. This document outlines representative protocols for the synthesis of hypothetical, yet plausible, agrochemical candidates derived from this compound, focusing on the formation of pyrazine carboxamides and sulfonamides. The rationale behind the synthetic strategies, the significance of the core structural motifs, and detailed experimental procedures are provided to guide researchers in this promising area of agrochemical discovery.

Introduction: The Strategic Value of the Cyclopropylpyrazine Scaffold in Agrochemical Design

The relentless pursuit of more effective and environmentally benign crop protection agents necessitates the exploration of novel chemical scaffolds. The pyrazine ring, a nitrogen-containing heterocycle, is a well-established pharmacophore in medicinal chemistry and has found increasing application in agrochemical research.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive core for bioactive molecules.

The incorporation of a cyclopropyl group further enhances the potential of pyrazine-based agrochemicals. The cyclopropyl moiety is a "bioisostere" of a vinyl group and is known to introduce conformational rigidity, improve metabolic stability by blocking oxidative metabolism, and enhance binding affinity to target proteins.[2][3] The strained three-membered ring can also influence the electronic properties of the molecule, potentially modulating its bioactivity.[2] In the context of agrochemicals, cyclopropyl-containing compounds have demonstrated efficacy as fungicides, herbicides, and insecticides.[4][5]

This compound, therefore, represents a strategically important starting material, combining the desirable features of both the pyrazine and cyclopropyl groups. This guide will explore its potential by providing detailed synthetic protocols for its derivatization into promising agrochemical candidates.

Synthesis of Key Agrochemical Intermediates from this compound

The primary amino group of this compound is a key functional handle for derivatization. Two of the most common and effective strategies for elaborating such amines into bioactive molecules are the formation of amide and sulfonamide linkages. These functional groups are prevalent in a wide range of commercial agrochemicals.

Synthesis of a Representative N-(3-Cyclopropylpyrazin-2-yl)benzamide: A Carboxamide Fungicide Candidate

Pyrazine carboxamides are a known class of fungicides. This protocol describes a general method for the synthesis of a hypothetical N-(3-Cyclopropylpyrazin-2-yl)benzamide, a plausible candidate for a novel fungicide. The reaction proceeds via the formation of an amide bond between this compound and a substituted benzoyl chloride.

Workflow for the Synthesis of a Representative Pyrazine Carboxamide

G cluster_0 Step 1: Acylation cluster_1 Step 2: Work-up and Purification A This compound C N-(3-Cyclopropylpyrazin-2-yl)benzamide Derivative A->C Pyridine, CH2Cl2, 0 °C to rt B Substituted Benzoyl Chloride B->C D Reaction Mixture C->D E Washing with aq. HCl and brine D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the synthesis of a pyrazine carboxamide.

Protocol 2.1: Synthesis of N-(4-chlorophenyl)-3-cyclopropylpyrazine-2-carboxamide

This protocol details the synthesis of a representative N-(3-cyclopropylpyrazin-2-yl)benzamide derivative. The choice of 4-chlorobenzoyl chloride is illustrative; various substituted benzoyl chlorides can be used to generate a library of analogues for structure-activity relationship (SAR) studies.

Materials and Reagents:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(4-chlorophenyl)-3-cyclopropylpyrazine-2-carboxamide.

Rationale for Experimental Choices:

  • Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[6]

  • Anhydrous Conditions: Acyl chlorides are sensitive to moisture, and anhydrous conditions prevent their hydrolysis.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction, while allowing it to proceed to completion at room temperature.

  • Aqueous Work-up: The acid wash removes excess pyridine, and the brine wash helps to remove water from the organic layer.

  • Column Chromatography: This is a standard method for purifying organic compounds to a high degree.

Parameter Value/Condition Rationale
Solvent Dichloromethane (DCM)Good solubility for reactants and inert under reaction conditions.
Base PyridineEfficiently scavenges HCl produced during the reaction.[6]
Temperature 0 °C to Room TemperatureControls initial exothermicity and allows for complete reaction.
Reaction Time 12-16 hoursTypically sufficient for complete conversion, monitorable by TLC.
Purification Column ChromatographyStandard and effective method for obtaining high purity product.

Table 1: Key Parameters for the Synthesis of N-(3-Cyclopropylpyrazin-2-yl)benzamide Derivatives.

Synthesis of a Representative N-(3-Cyclopropylpyrazin-2-yl)benzenesulfonamide: A Sulfonamide Herbicide/Fungicide Candidate

Sulfonamides are another important class of agrochemicals with a broad spectrum of activity. The following protocol describes the synthesis of a hypothetical N-(3-Cyclopropylpyrazin-2-yl)benzenesulfonamide, which could be explored for herbicidal or fungicidal properties. The reaction involves the coupling of this compound with a substituted benzenesulfonyl chloride.

Workflow for the Synthesis of a Representative Pyrazine Sulfonamide

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Work-up and Purification A This compound C N-(3-Cyclopropylpyrazin-2-yl)benzenesulfonamide Derivative A->C Pyridine, Dichloromethane, 0 °C to rt B Substituted Benzenesulfonyl Chloride B->C D Reaction Mixture C->D E Washing with aq. HCl and brine D->E F Drying and Concentration E->F G Recrystallization or Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the synthesis of a pyrazine sulfonamide.

Protocol 2.2: Synthesis of N-(3-Cyclopropylpyrazin-2-yl)-4-methylbenzenesulfonamide

This protocol provides a method for the synthesis of a representative N-(3-cyclopropylpyrazin-2-yl)benzenesulfonamide. 4-Methylbenzenesulfonyl chloride (tosyl chloride) is used as an example, but a variety of sulfonyl chlorides can be employed.

Materials and Reagents:

  • This compound

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.5 eq) to the solution and cool to 0 °C.

  • Add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute with dichloromethane and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Pyridine: A slightly stronger base than in the acylation, which can be beneficial for the sulfonylation of the less nucleophilic amine.[7][8]

  • Portion-wise Addition: Helps to control the reaction temperature and prevent side reactions.

  • Longer Reaction Time: Sulfonylation reactions can sometimes be slower than acylations, so a longer reaction time may be necessary for complete conversion.

  • Recrystallization: If the product is a solid with good crystallinity, recrystallization can be a more efficient purification method than chromatography.

Parameter Value/Condition Rationale
Solvent Dichloromethane (DCM)Provides good solubility and is non-reactive.
Base PyridineEffective base for sulfonylation of amines.[7][8]
Temperature 0 °C to Room TemperatureManages the reaction exothermicity.
Reaction Time 18-24 hoursEnsures complete reaction; should be monitored by TLC.
Purification Recrystallization/Column ChromatographyChosen based on the physical properties of the product.

Table 2: Key Parameters for the Synthesis of N-(3-Cyclopropylpyrazin-2-yl)benzenesulfonamide Derivatives.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, building block for the synthesis of novel agrochemicals. The protocols detailed in this guide provide a solid foundation for the synthesis of pyrazine carboxamide and sulfonamide derivatives, two classes of compounds with proven utility in crop protection. The strategic combination of the pyrazine core and the cyclopropyl moiety offers a compelling avenue for the development of next-generation fungicides, herbicides, and insecticides with potentially improved efficacy, selectivity, and environmental profiles. Further research, including the synthesis of diverse libraries of analogues and comprehensive biological screening, is warranted to fully unlock the potential of this versatile chemical scaffold.

References

  • Jand'ourek, O., et al. (2016). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 21(11), 1533. [Link]

  • The Role of Cyclopropanesulfonamide in Modern Agrochemicals. (n.d.). [Link]

  • Cyclopropyl group - Wikipedia. (n.d.). [Link]

  • Jitka, Z., et al. (2016). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]

  • Kralova, K., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1332. [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7108. [Link]

  • Amines as Nucleophiles - Chemistry LibreTexts. (2021). [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). [Link]

  • Wang, Y., et al. (2020). Synthesis, Structure-Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry, 68(10), 2936-2946. [Link]

  • Preparation of 2-aminopyrazine. (1946).
  • Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. [Link]

  • Cheng, H., et al. (2024). Efficient one-step amide formation using amino porphyrins. Organic & Biomolecular Chemistry. [Link]

  • Bahrami, K., et al. (2009). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synthesis, 2009(20), 3455-3458. [Link]

  • Yulitasari, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Elslager, E. F., et al. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 26(8), 1123-1129. [Link]

  • Application of cyclopropane with triangular stable structure in pesticides. (n.d.). OUCI. [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7561-7565. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/publications/2023_JACS_One-Pot-Synthesis-of-Sulfonamides-from-Unactivated-Acids-and-Amines-via-Aromatic-Decarboxylative-Halosulfonylation.pdf]([Link] Macmillan-Group/files/publications/2023_JACS_One-Pot-Synthesis-of-Sulfonamides-from-Unactivated-Acids-and-Amines-via-Aromatic-Decarboxylative-Halosulfonylation.pdf)

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2023). Molecules, 28(20), 7076. [Link]

  • Wei, Y., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(15), 2379-2388. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19354-19358. [Link]

  • Amino acids and amide bond formation. (2016, May 9). YouTube. [Link]

  • S-Chlorinations. (n.d.). Organic Chemistry Portal. [Link]

  • Wang, L., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 65(9), 6773-6791. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204. [Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Cyclopropylpyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-cyclopropylpyrazin-2-amine , a privileged scaffold in medicinal chemistry often found in kinase inhibitors (e.g., ATR, MK-2 inhibitors). While traditional thermal methods for functionalizing electron-deficient pyrazines suffer from long reaction times (12–24 hours) and competitive protodeboronation, this microwave-assisted methodology achieves >85% conversion in under 30 minutes.

The guide focuses on the critical Suzuki-Miyaura cross-coupling of 3-chloropyrazin-2-amine with cyclopropylboronic acid, utilizing a specific Pd(II) catalyst system optimized for rapid dielectric heating.

Scientific Context & Retrosynthetic Analysis

The "Cyclopropyl Effect" in Drug Design

The introduction of a cyclopropyl group adjacent to an amine on a heteroaromatic ring is a strategic bioisosteric replacement for isopropyl or ethyl groups. It often imparts:

  • Metabolic Stability: Reduces susceptibility to CYP450 oxidation compared to alkyl chains.

  • Conformational Restriction: The rigid

    
     character can lock the pendant amine into a favorable binding conformation.
    
  • Lipophilicity Modulation: precise adjustment of LogP without significant molecular weight penalty.

Synthetic Challenge

Pyrazines are electron-deficient (π-deficient), making the oxidative addition step in Pd-catalyzed couplings sluggish compared to pyridines or benzenes. Furthermore, the free amine at position 2 can coordinate to the Palladium center, poisoning the catalyst. Microwave irradiation overcomes these activation energy barriers through rapid, volumetric heating.

Retrosynthetic Workflow

The most convergent route utilizes a commercially available 3-chloropyrazin-2-amine precursor.

Retrosynthesis Target This compound (Target Scaffold) Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Precursor1 3-Chloropyrazin-2-amine (Halide) Disconnection->Precursor1 Precursor2 Cyclopropylboronic Acid (Boronate) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target scaffold.

Core Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[1][2][3]

Reagents & Materials
  • Substrate: 3-Chloropyrazin-2-amine (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

    • Rationale: The bidentate dppf ligand creates a large bite angle, enhancing the reductive elimination step which is often rate-limiting for bulky cyclopropyl groups.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aq. solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Vessel: 10 mL Microwave Process Vial (Borosilicate glass)

Step-by-Step Methodology
  • Vessel Charging: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-chloropyrazin-2-amine (129.5 mg, 1.0 mmol) and cyclopropylboronic acid (129 mg, 1.5 mmol).

  • Catalyst Addition: Transfer the vial to a glovebox or use a nitrogen cone. Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

    • Critical Step: Do not mix catalyst with solvent until the vessel is inerted to prevent oxidation of the Pd(0) active species.

  • Solvent & Base: Add degassed 1,4-Dioxane (4 mL) followed by 2.0 M aq. K₃PO₄ (1.5 mL).

  • Sealing & Pre-Stir: Cap the vial with a Teflon-lined septum aluminum crimp top. Pre-stir for 30 seconds to ensure suspension homogeneity.

  • Microwave Irradiation: Place in the microwave reactor cavity.

    • Mode: Dynamic (SPS)

    • Temperature: 140 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi

    • Power: High Absorption (Max 200W)

  • Work-up:

    • Cool to room temperature (using compressed air cooling feature).

    • Filter the reaction mixture through a Celite® pad to remove Palladium black. Wash with EtOAc (20 mL).

    • Wash the filtrate with brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with Hexanes:EtOAc (gradient 0–60%).

Optimization & Troubleshooting Guide

If yields are suboptimal (<50%), follow this logic tree. The most common failure mode in this reaction is protodeboronation of the cyclopropyl ring (loss of the boron group before coupling).

Optimization Start Low Yield / Incomplete Conversion? Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Protodeboronated Product Present? Check1->Check2 No (Consumed) Action1 Increase Temp to 150°C or Extend Time to 40 min Check1->Action1 Yes (Stalled) Action2 Switch Base to Cs2CO3 (Anhydrous conditions) Check2->Action2 Yes (Hydrolysis) Action3 Switch Catalyst to XPhos Pd G2 (Steric bulk) Check2->Action3 No (Complex Mix)

Figure 2: Decision matrix for troubleshooting Suzuki couplings on heteroaryl chlorides.

Comparative Data: Thermal vs. Microwave

The following data highlights the efficiency gain using the microwave protocol compared to traditional oil bath heating.

ParameterThermal Heating (Oil Bath)Microwave IrradiationImprovement Factor
Temperature 100 °C (Reflux)140 °C (Pressurized)+40 °C
Time 18 Hours20 Minutes54x Faster
Yield (Isolated) 45 - 55%82 - 88%+30%
Purity (LCMS) 85% (Side products present)>95% (Cleaner profile)Significant

Downstream Derivatization

Once the This compound core is synthesized, it serves as a nucleophile for library generation.

Protocol for Amide Coupling (Library Scale):

  • Dissolve this compound (0.1 mmol) in DMF (1 mL).

  • Add Carboxylic Acid (0.12 mmol), HATU (0.12 mmol), and DIPEA (0.3 mmol).

  • Microwave at 100 °C for 10 minutes .

  • Direct purification via Prep-HPLC.

References

  • Microwave-Assisted Suzuki-Miyaura Cross-Coupling: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Synthesis of Imidazopyrazines via Suzuki: Muralidharan, A., et al. (2025). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation.[1] ResearchGate.[2] Link

  • Microwave-Assisted Synthesis of Pyrazinamide Derivatives: Dolezal, M., et al. (2012). Microwave-Assisted Synthesis of Pyrazinamide Derivatives. Molecules. Link

  • Cyclopropylamine in Medicinal Chemistry: Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Link

  • Palladium Catalysts for Heterocycles: Bagley, M. C., et al. (2015). Microwave-Assisted Suzuki-Miyaura Coupling for MK2 Inhibitors.[3] PMC - NIH. Link

Sources

Design and Synthesis of Novel Bioactive Compounds from 3-Cyclopropylpyrazin-2-amine: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel compounds derived from the privileged 3-Cyclopropylpyrazin-2-amine scaffold. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering in-depth insights into the strategic considerations, synthetic methodologies, and biological evaluation protocols pertinent to this versatile chemical starting point. We will explore the rationale behind leveraging the unique structural and electronic properties of this scaffold, with a particular focus on its application in the development of kinase inhibitors. Detailed, step-by-step protocols for key synthetic transformations and relevant bioassays are provided to enable the practical application of the concepts discussed.

Introduction: The Strategic Value of the this compound Scaffold

The pyrazine ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Its nitrogen-rich, aromatic nature allows for multiple points of interaction with biological targets, often serving as a bioisostere for purine bases and enabling potent and selective inhibition of enzymes such as protein kinases.[2][3]

The incorporation of a cyclopropyl group at the 3-position of the 2-aminopyrazine core introduces several advantageous properties. The cyclopropyl moiety, with its inherent ring strain and unique electronic character, can enhance binding affinity to target proteins, improve metabolic stability, and favorably modulate pharmacokinetic properties.[4][5] The 2-amino group provides a crucial handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide will focus on harnessing the potential of this compound as a starting point for the development of novel therapeutic agents, with a primary emphasis on kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][3]

Rational Design Strategies for Novel Derivatives

The design of new compounds from this compound should be guided by a clear understanding of the target biology and the principles of medicinal chemistry. Key strategies include:

  • Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD allows for the rational design of ligands that can fit optimally into the binding site. For kinases, the ATP-binding pocket is the most common target.[6]

  • Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be employed based on the properties of known active compounds.[7][8]

  • Bioisosteric Replacement: The strategic replacement of functional groups with other groups that have similar physicochemical properties can be used to fine-tune potency, selectivity, and pharmacokinetic profiles.

A common approach for designing kinase inhibitors from an aminopyrazine scaffold involves the introduction of substituents that can form key hydrogen bond interactions with the hinge region of the kinase domain, while other parts of the molecule can be modified to achieve selectivity and desired physicochemical properties.

Synthetic Methodologies: Building a Diverse Chemical Library

The 2-amino group of this compound is a versatile functional group that can participate in a wide range of chemical reactions, enabling the synthesis of a diverse library of derivatives.

Key Synthetic Transformations

A general workflow for the derivatization of this compound is outlined below.

G start This compound sub1 Amide Coupling start->sub1 sub2 Buchwald-Hartwig Amination start->sub2 sub3 Suzuki Coupling (on halogenated intermediate) start->sub3 prod1 Amide Derivatives sub1->prod1 prod2 N-Aryl/Heteroaryl Derivatives sub2->prod2 prod3 C-Aryl/Heteroaryl Derivatives sub3->prod3

Figure 1: General synthetic strategies for derivatizing this compound.

3.1.1. Amide Bond Formation

The reaction of the 2-amino group with carboxylic acids or their activated derivatives is a straightforward method to introduce a wide variety of substituents.

  • Protocol 1: General Procedure for Amide Coupling

    • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add the desired carboxylic acid (1.1 eq).

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel.

3.1.2. N-Arylation and N-Heteroarylation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and introducing aryl or heteroaryl moieties.

  • Protocol 2: Buchwald-Hartwig Amination

    • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).

    • Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) and a dry, degassed solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography.

3.1.3. Halogenation and Subsequent Cross-Coupling

The pyrazine ring can be halogenated to introduce a handle for further functionalization via cross-coupling reactions like Suzuki or Stille couplings.

Biological Evaluation: Screening for Kinase Inhibitory Activity

Once a library of compounds has been synthesized, it is crucial to evaluate their biological activity. For kinase inhibitors, a tiered screening approach is often employed.

Primary Kinase Assays

Initial screening is typically performed using in vitro biochemical assays to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against the target kinase.

  • Protocol 3: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

    • Prepare a stock solution of the test compound in 100% DMSO.

    • In a 96-well or 384-well plate, add the kinase, a suitable substrate peptide, and ATP to a reaction buffer.

    • Add serial dilutions of the test compound to the wells. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assays

Compounds that show promising activity in biochemical assays should be further evaluated in cell-based assays to assess their effects in a more physiologically relevant context.

  • Protocol 4: Cell Proliferation Assay

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Determine the GI₅₀ (concentration for 50% inhibition of cell growth) from the dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological assays should be systematically analyzed to establish structure-activity relationships. This involves correlating the chemical modifications made to the this compound scaffold with the observed changes in biological activity.

Table 1: Hypothetical SAR Data for this compound Derivatives as Kinase Inhibitors

Compound IDR Group (at 2-amino position)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
1a -H>10,000>50
1b -C(O)Ph85015.2
1c -C(O)-(4-methoxyphenyl)4207.8
1d -C(O)-(4-chlorophenyl)951.2
1e -(4-fluorophenyl)550.8

From this hypothetical data, one can infer that N-acylation and N-arylation of the 2-amino group are beneficial for activity. Furthermore, electron-withdrawing substituents on the phenyl ring appear to enhance potency. This information can then be used to guide the design of the next generation of compounds.

SAR_Logic Start Initial Hit (Low Potency) Modification1 Introduce Amide Linkage Start->Modification1 Result1 Increased Potency Modification1->Result1 Modification2 Add Phenyl Group Result2 Further Potency Increase Modification2->Result2 Modification3 Substitute Phenyl Ring Result3 Optimized Lead Compound Modification3->Result3 Result1->Modification2 Result2->Modification3

Sources

The Strategic Utility of 3-Cyclopropylpyrazin-2-amine in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyclopropylpyrazin-2-amine as a Privileged Building Block

This compound has emerged as a valuable and strategic starting material in the synthesis of fused heterocyclic systems, particularly in the realm of medicinal chemistry. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, while the cyclopropyl moiety often imparts favorable pharmacokinetic and pharmacodynamic properties.[1] This unique combination of a nucleophilic aminopyrazine and a lipophilic, conformationally constrained cyclopropyl group makes this compound an attractive scaffold for the development of novel therapeutics.

Fused heterocyclic systems derived from this precursor, such as imidazo[1,2-a]pyrazines, are of significant interest due to their demonstrated potential as kinase inhibitors, antibacterial agents, and modulators of various cellular signaling pathways.[2][3][4] The strategic placement of the cyclopropyl group at the 3-position of the pyrazine ring directly influences the substitution pattern of the resulting fused system, leading to the formation of 8-cyclopropyl-substituted heterocycles. This specific substitution can be crucial for optimizing target engagement and achieving desired biological activity.

This comprehensive guide provides detailed application notes and protocols for the synthesis of fused heterocyclic systems utilizing this compound as the key starting material. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, offering researchers a practical and reliable resource for their synthetic endeavors.

Core Synthetic Strategy: Annulation of the Imidazole Ring

The most prevalent and efficient method for constructing fused heterocyclic systems from this compound is through the annulation of an imidazole ring, leading to the formation of the imidazo[1,2-a]pyrazine scaffold. This transformation is typically achieved via a condensation reaction with an α-haloketone, a classic and robust method for the synthesis of this class of compounds.[5]

Reaction Mechanism: The Tchichibabin Reaction

The synthesis of imidazo[1,2-a]pyrazines from 2-aminopyrazines and α-haloketones is a variation of the Tchichibabin pyridine synthesis. The reaction proceeds through a well-defined mechanistic pathway:

  • Nucleophilic Attack: The exocyclic amino group of this compound, being the more nucleophilic nitrogen, attacks the electrophilic carbonyl carbon of the α-haloketone.

  • Intermediate Formation: This initial attack forms a hemiaminal intermediate, which subsequently dehydrates to an imine.

  • Intramolecular Cyclization: The endocyclic pyrazine nitrogen then performs an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming the fused five-membered imidazole ring.

  • Aromatization: The final step involves the loss of a proton to yield the aromatic imidazo[1,2-a]pyrazine system.

mechanistic_pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product This compound This compound Hemiaminal Hemiaminal This compound->Hemiaminal Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Hemiaminal Imine Imine Hemiaminal->Imine Dehydration Cyclized Intermediate Cyclized Intermediate Imine->Cyclized Intermediate Intramolecular Cyclization 8-Cyclopropylimidazo[1,2-a]pyrazine 8-Cyclopropylimidazo[1,2-a]pyrazine Cyclized Intermediate->8-Cyclopropylimidazo[1,2-a]pyrazine Aromatization

Caption: Mechanistic pathway for the synthesis of 8-cyclopropylimidazo[1,2-a]pyrazines.

Application Protocol: Synthesis of 8-Cyclopropyl-2-phenylimidazo[1,2-a]pyrazine

This protocol details the synthesis of a representative 8-cyclopropyl-substituted imidazo[1,2-a]pyrazine derivative, 8-cyclopropyl-2-phenylimidazo[1,2-a]pyrazine, through the reaction of this compound with 2-bromoacetophenone (phenacyl bromide).

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
2-Bromoacetophenone (Phenacyl Bromide)≥98%Commercially Available
EthanolAnhydrousCommercially Available
Sodium BicarbonateReagent GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium SulfateReagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Experimental Procedure

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Combine this compound and 2-bromoacetophenone in ethanol. B Add sodium bicarbonate. A->B C Reflux the mixture for 4-6 hours. B->C D Monitor reaction progress by TLC. C->D E Cool to room temperature and concentrate in vacuo. D->E F Partition between ethyl acetate and water. E->F G Wash organic layer with brine. F->G H Dry organic layer over Na2SO4 and filter. G->H I Concentrate the filtrate. H->I J Purify by column chromatography. I->J K Characterize the product (NMR, MS, etc.). J->K

Caption: Experimental workflow for the synthesis of 8-cyclopropyl-2-phenylimidazo[1,2-a]pyrazine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL/mmol of amine), add 2-bromoacetophenone (1.1 eq).

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the reaction mixture. The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 8-cyclopropyl-2-phenylimidazo[1,2-a]pyrazine.

Expected Results and Characterization

The expected product is a solid with a melting point and spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) consistent with the structure of 8-cyclopropyl-2-phenylimidazo[1,2-a]pyrazine. Yields for this type of reaction are typically in the range of 60-80%.

Further Applications and Future Directions

The versatility of this compound extends beyond the synthesis of simple imidazo[1,2-a]pyrazines. By employing different α-haloketones, a diverse library of 2-substituted-8-cyclopropylimidazo[1,2-a]pyrazines can be generated, allowing for extensive structure-activity relationship (SAR) studies.

Furthermore, this compound can potentially be utilized in the synthesis of other fused heterocyclic systems, such as:

  • Triazolopyrazines: Through reaction with reagents that can form a triazole ring.

  • Pyrido[2,3-b]pyrazines: Via condensation with 1,3-dicarbonyl compounds or their equivalents.[3]

The continued exploration of the reactivity of this compound is expected to yield novel fused heterocyclic systems with promising therapeutic potential. The cyclopropyl moiety, in particular, offers a unique handle for modulating the physicochemical properties and biological activity of these compounds, making this an exciting area for future research and drug discovery.

References

  • Swern, D. et al. (1956). Oxidation of Alcohols by Dimethyl Sulfoxide-Carboxylic Anhydride Mixtures. Journal of the American Chemical Society, 78(1), 1-2.
  • Tchichibabin, A. E. (1924). Über die Synthese von Pyridin-Derivaten aus Aldehyden und Ammoniak. Journal für Praktische Chemie, 107(1-4), 122-128.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (n.d.). TSI Journals. Retrieved from [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). ACS Medicinal Chemistry Letters, 9(10), 1003–1008.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2016). RSC Publishing. Retrieved from [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2020). ResearchGate. Retrieved from [Link]

  • Methods for the preparation of 3-formyl-2-phenyl-imidazo[1, 2- a ]pyridines 3. (2015). ResearchGate. Retrieved from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2023). ACS Omega.
  • Synthesis of thiazol‐2(3H)‐imine using thiourea and phenacyl bromide... (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazine derivatives: A patent review (2008 present). (2013).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2023). Molecular Diversity, 27(5), 2059-2127.
  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][2]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (2023). Google Patents.

  • EP2635578B1 - 2-arylimidazo[1,2-b]pyridazine, 2-phenylimidazo[1,2-a]pyridine, and 2-phenylimidazo[1,2-a]pyrazine derivatives. (2015).

Sources

Troubleshooting & Optimization

Optimizing the Synthesis of 3-Cyclopropylpyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

3-Cyclopropylpyrazin-2-amine (CAS: 1190969-76-6) is a critical pharmacophore in medicinal chemistry, particularly in the development of ATR and checkpoint kinase inhibitors. The introduction of the cyclopropyl group onto the electron-deficient pyrazine ring, adjacent to a free amino group, presents unique synthetic challenges.

While direct alkylation (Minisci reaction) is possible, it often suffers from poor regioselectivity and low yields. The industry-standard approach is the Suzuki-Miyaura cross-coupling of 3-chloropyrazin-2-amine or 3-bromopyrazin-2-amine with a cyclopropyl boron species.

Common Failure Modes:

  • Protodeboronation: Cyclopropylboronic acid is notoriously unstable, rapidly hydrolyzing to cyclopropane and boric acid before coupling occurs.[1]

  • Catalyst Deactivation: The free primary amine (

    
    ) and pyrazine nitrogens can coordinate to Palladium, poisoning the active catalyst.
    
  • Electronic Mismatch: The electron-rich amino group deactivates the C-Halogen bond towards oxidative addition, especially in the chloride substrate.

This guide provides a troubleshooting framework and a high-yield protocol using Potassium Cyclopropyltrifluoroborate to overcome these barriers.

Troubleshooting Center (Q&A)

Issue 1: "My reaction stalls at 30-40% conversion, even with fresh catalyst."

Diagnosis: Likely catalyst poisoning or ligand dissociation. The free amine on the pyrazine is a competent ligand that displaces phosphines, forming an inactive Pd-complex.

Corrective Action:

  • Switch Ligand: Move from standard

    
     or dppf to bulky, electron-rich dialkylbiaryl phosphines like XPhos  or RuPhos . These ligands are sterically demanding enough to prevent the substrate amine from binding to the Pd center.
    
  • Pre-catalyst Strategy: Use precatalysts (e.g., XPhos Pd G3 or G4 ) instead of generating Pd(0) in situ. This ensures the active catalytic species forms rapidly and efficiently.

Issue 2: "The boronic acid is consumed, but the halide remains unreacted."

Diagnosis: Rapid protodeboronation . Cyclopropylboronic acid is unstable in aqueous base, especially at elevated temperatures.

Corrective Action:

  • Change Boron Source: Switch to Potassium Cyclopropyltrifluoroborate (

    
    ) . It acts as a "slow-release" reservoir of the active boronic acid, significantly reducing the concentration of free boronic acid available for decomposition.
    
  • Water Management: If you must use the boronic acid, use a Toluene/Water (20:1) system rather than high-water mixtures (like DMF/Water 1:1) to minimize hydrolysis rates.

Issue 3: "I see a significant amount of homocoupled pyrazine dimer."

Diagnosis: Oxidative homocoupling of the halide is competing with the cross-coupling, often due to oxygen leakage or slow transmetallation.

Corrective Action:

  • Degassing: Sparging with argon is often insufficient for sensitive scale-ups. Use "Freeze-Pump-Thaw" cycles (x3) for the solvent system.

  • Base Selection: Switch from

    
     to 
    
    
    
    . Phosphate bases often facilitate faster transmetallation in difficult Suzuki couplings.

Visualizing the Troubleshooting Logic

The following decision tree helps you select the correct optimization path based on your specific failure mode.

TroubleshootingTree Start Reaction Failed/Low Yield CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM SM_Remains Halide Remaining + Boron Consumed CheckSM->SM_Remains Case A No_SM Halide Consumed + Wrong Product CheckSM->No_SM Case B Stalled Reaction Stalls (<50% Conversion) CheckSM->Stalled Case C Sol_Proto Issue: Protodeboronation Action: Switch to c-PrBF3K or reduction water ratio SM_Remains->Sol_Proto Sol_Homo Issue: Homocoupling/Dehalogenation Action: Degas thoroughly; Switch to Pd(dppf)Cl2 No_SM->Sol_Homo Sol_Poison Issue: Catalyst Poisoning Action: Use XPhos Pd G3; Increase Temp to 100°C Stalled->Sol_Poison

Figure 1: Decision tree for diagnosing Suzuki coupling failures.

Optimized Protocol: The "Gold Standard" Method

This protocol utilizes Potassium Cyclopropyltrifluoroborate and a Buchwald Precatalyst to ensure high yields (>85%) and reproducibility.

Reaction Scheme:



Materials Checklist
ReagentEquiv.Role
3-Chloropyrazin-2-amine1.0Limiting Reagent
Potassium Cyclopropyltrifluoroborate1.5Robust Boron Source
XPhos Pd G30.02 (2 mol%)Catalyst (Resistant to poisoning)

(Tribasic)
3.0Base
Toluene : Water3:1 v/vSolvent System
Step-by-Step Procedure
  • Setup: To a 40 mL reaction vial equipped with a magnetic stir bar, add 3-chloropyrazin-2-amine (1.0 equiv), Potassium Cyclopropyltrifluoroborate (1.5 equiv), and

    
      (3.0 equiv).
    
  • Solvent Addition: Add the Toluene/Water mixture (0.1 M concentration relative to halide).

    • Critical Step: Sparge the mixture with Nitrogen or Argon for 15 minutes before adding the catalyst.

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%) quickly against a positive flow of inert gas. Cap the vial immediately.

    • Note: If XPhos Pd G3 is unavailable,

      
       (2 mol%) + XPhos (4 mol%) or 
      
      
      
      (5 mol%) are viable alternatives, though yields may be slightly lower.
  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm). The biphasic mixture requires fast stirring for effective phase transfer.

  • Monitoring: Monitor by LCMS at 2 hours.

    • Expectation: The trifluoroborate hydrolyzes slowly to the boronic acid in situ, which immediately couples. This keeps the standing concentration of unstable boronic acid low.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate and Water.

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.[2]

    • Purification Note: The product is basic.[4] If using column chromatography, add 1% Triethylamine to the eluent (DCM/MeOH) to prevent streaking on silica.

Comparative Data: Catalyst & Boron Source Screening

The following data summarizes optimization studies for this specific transformation.

EntryHalide (X)Boron SourceCatalystBase/SolventYield (%)Notes
1Cl



, DME/H2O
25%Massive protodeboronation.
2Cl



, Dioxane/H2O
55%Better, but incomplete conv.
3Cl



, Toluene/H2O
72%Trifluoroborate improves stability.
4Cl

XPhos Pd G3

, Toluene/H2O
91% Optimal Conditions.
5Br



, Toluene/H2O
88%Bromide is more reactive; easier substrate.[3]

Mechanistic Pathway[9]

Understanding the mechanism highlights why the Trifluoroborate/XPhos system is superior.

Mechanism cluster_0 Critical Success Factor PreCat XPhos Pd G3 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition (L-Pd-Ar-Cl) ActiveCat->OxAdd + Ar-Cl TransMet Transmetallation OxAdd->TransMet Hydrolysis Slow Hydrolysis (R-BF3K -> R-B(OH)2) Hydrolysis->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 2: Catalytic cycle emphasizing the slow-release mechanism of the trifluoroborate salt.

References

  • Molander, G. A., & Ellis, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Accounts of Chemical Research. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling of Heteroaryl Chlorides. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Purification of 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Cyclopropylpyrazin-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, offering probable causes and actionable solutions.

Question 1: I'm observing a low yield of this compound after flash chromatography on silica gel. What are the likely causes and how can I improve my recovery?

Probable Causes:

  • Irreversible Adsorption: this compound, being a basic compound due to the free amine group, can strongly and sometimes irreversibly adsorb to the acidic silica gel surface. This is a common issue with amino-heterocycles.

  • Inappropriate Solvent System: The polarity of the elution solvent may be too low to effectively desorb the product from the silica, leading to significant product loss on the column. Conversely, a solvent system that is too polar may co-elute the product with highly polar impurities.

  • Product Degradation: Prolonged exposure to acidic silica gel can lead to the degradation of sensitive molecules.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel with a triethylamine (TEA) solution (typically 1-2% TEA in the eluent solvent) to neutralize the acidic silanol groups. This will minimize strong interactions and reduce tailing.

  • Optimize the Eluent:

    • Mobile Phase Modification: Incorporate a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, into your mobile phase (e.g., 0.1-1% v/v). This will compete with your product for the acidic sites on the silica, improving elution.

    • Solvent Selection: A common solvent system for aminopyrazines is a gradient of methanol in dichloromethane (DCM)[1]. If you are using a less polar system like ethyl acetate/hexanes, consider switching to a DCM/MeOH system, which is more effective at eluting polar, basic compounds.

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) is an excellent option, particularly for removing non-polar impurities[1].

Question 2: My purified this compound shows persistent impurities in the NMR and LC-MS analysis. How can I identify and remove them?

Probable Causes:

  • Unreacted Starting Materials: The most common impurities are often the starting materials from the synthesis, such as a halogenated pyrazine precursor or the cyclopropylating agent (e.g., cyclopropylboronic acid or its esters)[2][3].

  • Reaction Byproducts: Side reactions can lead to the formation of structurally similar impurities that are difficult to separate.

  • Co-elution: The chosen chromatographic conditions may not be adequate to resolve the product from all impurities.

Solutions:

  • Impurity Identification:

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities. This can help in identifying them as unreacted starting materials or known byproducts.

    • NMR Spectroscopy: Compare the NMR spectrum of your impure sample with the spectra of the starting materials to identify characteristic peaks.

  • Targeted Removal Strategies:

    • Aqueous Wash: If starting materials are water-soluble (e.g., salts), an aqueous wash of the organic layer before chromatography can be effective.

    • Chromatographic Refinement: If impurities are co-eluting, try a shallower gradient during column chromatography to improve resolution. If using normal phase, switching to reversed-phase HPLC can offer a different selectivity and may resolve the impurities[1].

    • Crystallization: If the product is a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

Question 3: I am struggling to crystallize my this compound. It either oils out or remains as an amorphous solid. What should I do?

Probable Causes:

  • Residual Impurities: Even small amounts of impurities can inhibit crystallization.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent, preventing the formation of a crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an amorphous solid or oil instead of well-defined crystals.

Solutions:

  • Ensure High Purity: Before attempting crystallization, ensure the material is of high purity (>95%) by chromatography.

  • Systematic Solvent Screening:

    • Use a systematic approach to screen for suitable crystallization solvents. Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile).

    • A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

  • Control the Cooling Rate:

    • Allow the saturated solution to cool slowly to room temperature.

    • If no crystals form, try storing the solution at a lower temperature (e.g., 4°C or -20°C) for an extended period.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

  • Consider a Salt Form: If the freebase is difficult to crystallize, converting it to a salt (e.g., hydrochloride or maleate) can often improve its crystallinity.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

As with many aminopyrazines, it is advisable to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air and moisture.

Q2: Is this compound stable during purification?

While generally stable, prolonged exposure to highly acidic conditions, such as on silica gel without a basic modifier, can potentially lead to degradation. It is best practice to monitor for any new spots on TLC or new peaks in LC-MS during the purification process.

Q3: What are the typical analytical techniques to assess the purity of this compound?

The purity of this compound should be assessed using a combination of techniques:

  • LC-MS: To determine the presence of any impurities and confirm the molecular weight of the product.

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.

III. Data and Protocols

Table 1: Solvent Systems for Chromatography of Aminopyrazines
Chromatography ModeStationary PhaseTypical Eluent SystemModifierApplication Notes
Normal PhaseSilica GelDichloromethane/Methanol0.1-1% TriethylamineGood for general purification, the modifier is crucial to prevent tailing.
Normal PhaseAlumina (Neutral/Basic)Ethyl Acetate/HexanesNoneA good alternative to silica for basic compounds.
Reversed PhaseC18Acetonitrile/Water or Methanol/Water0.1% Trifluoroacetic Acid (TFA) or Formic AcidExcellent for separating non-polar impurities. The acidic modifier helps to protonate the amine for better peak shape.
Protocol 1: General Flash Chromatography Purification on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). For basic compounds like this compound, add 0.5% (v/v) triethylamine to the mobile phase.

  • Column Packing: Pack the column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column.

  • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity by adding the more polar solvent (e.g., methanol) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualized Workflows

Diagram 1: Troubleshooting Logic for Low Yield in Chromatography

Caption: Troubleshooting workflow for low product yield.

Diagram 2: Purification Strategy Decision Tree

Caption: Decision tree for selecting a purification strategy.

V. References

  • Cytel US Inc. (2012). Aminoheteroaryl benzamides as kinase inhibitors. Google Patents.

  • Vertex Pharmaceuticals Inc. (2012). Aminoheteroaryl benzamides as kinase inhibitors. Google Patents.

  • MDPI. (2021). KMU-1170, a Novel Multi-Protein Kinase Inhibitor, Suppresses Inflammatory Signal Transduction in THP-1 Cells and Human Osteoarthritic Fibroblast-Like Synoviocytes by Suppressing Activation of NF-κB and NLRP3 Inflammasome Signaling Pathway. [Link]

  • Structural Genomics Consortium. (2023). Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. [Link]

  • Structural Genomics Consortium. (2023). Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Cyclopropylpyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-CYC-003 Status: Active Assigned Specialist: Senior Application Scientist Topic: Optimization of Suzuki-Miyaura Coupling for Aminopyrazine Chlorides

Executive Summary

The synthesis of 3-cyclopropylpyrazin-2-amine is a deceptively challenging transformation. While the Suzuki-Miyaura coupling is the standard approach, this specific substrate combination presents a "perfect storm" of three competing failure modes:

  • Electronic Deactivation: The electron-rich 2-amino group deactivates the adjacent 3-chloro position toward oxidative addition.

  • Catalyst Poisoning: The free primary amine (

    
    ) and pyrazine nitrogens can coordinate to palladium, displacing ligands and arresting the catalytic cycle.
    
  • Protodeboronation: Cyclopropylboronic acid is notoriously unstable, prone to rapid hydrolysis and protodeboronation under the basic, aqueous conditions required for Suzuki coupling.[1]

This guide provides a validated protocol and troubleshooting framework to overcome these barriers, moving beyond "standard" conditions to high-turnover catalytic systems.

Part 1: Catalyst Selection Strategy

Q: Why is my standard Pd(PPh3)4 / Na2CO3 system failing?

A: The "Tetrakis" system (Pd(PPh


)

) lacks the electron richness and steric bulk required for this transformation.
  • Issue 1 (Oxidative Addition): The C-Cl bond in 3-chloropyrazin-2-amine is strong. Triphenylphosphine (PPh

    
    ) is not electron-rich enough to facilitate rapid oxidative addition into this bond, especially when the adjacent amino group donates electron density into the ring.
    
  • Issue 2 (Ligation): PPh

    
     is a monodentate ligand that binds relatively weakly. The substrate's free amine (
    
    
    
    ) acts as a competitive ligand, binding to the Pd center and forming an inactive "Pd-amine" complex (Catalyst Poisoning).
Recommended Catalyst Systems
TierCatalyst SystemLigand ClassWhy it WorksRecommended For
Gold (Preferred) XPhos Pd G3 or G4 Dialkylbiaryl Phosphine (Buchwald)Bulky, electron-rich ligand promotes oxidative addition and prevents amine coordination.Difficult substrates, scale-up, unprotected amines.
Silver (Alternative) Pd(dppf)Cl

· DCM
Bidentate FerrocenylBidentate bite angle resists displacement by the amine; robust in aqueous media.General screening, budget constraints.[2]
Bronze (Legacy) Pd(OAc)

+ Pcy

TricyclohexylphosphineElectron-rich Pcy

aids oxidative addition but is air-sensitive and less stable.
If modern precatalysts are unavailable.[2]

Part 2: Reagent Selection (The Boron Source)

Q: I see the chloride disappearing, but I only get de-boronated cyclopropane. Why?

A: You are witnessing protodeboronation .[2] Cyclopropylboronic acid is unstable.[1] In the presence of base and water (essential for the Suzuki mechanism), the C-B bond cleaves faster than the transmetalation step occurs, releasing cyclopropane gas and leaving you with unreacted chloride or reduced byproducts.

The Solution: Potassium Cyclopropyltrifluoroborate (


) 
Switching to the trifluoroborate salt is the single most effective change you can make.
  • Mechanism:

    
     slowly hydrolyzes in situ to release the active boronic acid species. This "slow release" keeps the concentration of the unstable free acid low, ensuring it is consumed by the palladium catalyst before it can decompose.
    
  • Stability: It is air-stable, solid, and easy to handle.

Part 3: Validated Experimental Protocol

Objective: Synthesis of this compound from 3-chloropyrazin-2-amine. Scale: 1.0 mmol basis.

Reagents
  • Substrate: 3-Chloropyrazin-2-amine (1.0 equiv)

  • Coupling Partner: Potassium Cyclopropyltrifluoroborate (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) - Note: Phosphate is superior to carbonate for trifluoroborates.
  • Solvent: Toluene / Water (10:1 ratio) or CPME / Water (10:1).

Step-by-Step Methodology
  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 3-chloropyrazin-2-amine (129 mg, 1.0 mmol), Potassium Cyclopropyltrifluoroborate (222 mg, 1.5 mmol), and K

    
    PO
    
    
    
    (636 mg, 3.0 mmol).
  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G3 (42 mg, 0.05 mmol) quickly under the inert gas stream.

  • Solvent Addition: Add degassed Toluene (4.5 mL) and degassed Water (0.45 mL) via syringe.

  • Reaction: Seal the vial tightly. Heat to 100°C with vigorous stirring.

    • Technical Note: High temperature is critical. You must drive the transmetalation rate to beat the protodeboronation rate. Do not run this at 60°C; it will fail.

  • Monitoring: Monitor by LC-MS at 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL). Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The amine makes the product polar; ensure the column is flushed well.

Part 4: Troubleshooting Guide (Q&A)

Scenario A: "The reaction stalled at 30% conversion."
  • Diagnosis: Catalyst death. The free amine likely poisoned the Pd species, or air leaked in.

  • Fix:

    • Increase Loading: Bump XPhos Pd G3 to 5 mol%.

    • Protect the Amine: If direct coupling continues to stall, protect the amine as a Boc-derivative (tert-butyl (3-chloropyrazin-2-yl)carbamate). The Boc group removes the coordination ability of the nitrogen and makes the pyrazine more electron-deficient (reactive).

    • Check Oxygen: Ensure solvents are thoroughly degassed (sparged) before use.

Scenario B: "I see a new spot, but it's not the product. Mass is M-H."
  • Diagnosis: Hydrodehalogenation. The chloride was replaced by a hydrogen atom.

  • Fix: This often happens when the transmetalation is too slow.

    • Switch solvent to n-Butanol or Dioxane .

    • Ensure you are using XPhos (or RuPhos ), which are specifically designed to accelerate transmetalation with hindered/difficult partners.

Scenario C: "I cannot source XPhos Pd G3."
  • Alternative: Use Pd(OAc)

    
     (5 mol%) + XPhos (10 mol%) . Premix the catalyst and ligand in the solvent for 10 minutes under Argon before adding to the reaction mixture to ensure the active species forms.
    

Part 5: Visualizing the Decision Matrix

The following diagram outlines the logical flow for selecting the correct conditions based on your specific failure mode.

CatalystSelection Start Start: 3-Chloropyrazin-2-amine + Cyclopropyl Source CheckReagent Are you using Boronic Acid or Trifluoroborate? Start->CheckReagent BoronicAcid Boronic Acid CheckReagent->BoronicAcid High Instability Trifluoroborate Trifluoroborate (BF3K) CheckReagent->Trifluoroborate Slow Release (Stable) Standard Pd(PPh3)4 BoronicAcid->Standard Traditional CheckCat Select Catalyst System Trifluoroborate->CheckCat Advanced XPhos Pd G3 / K3PO4 CheckCat->Advanced Preferred Alternative Pd(dppf)Cl2 / Cs2CO3 CheckCat->Alternative Backup ResultFail FAILURE: Protodeboronation Low Conversion Standard->ResultFail Amine Poisoning + Hydrolysis ResultSuccess SUCCESS: High Yield Stable Reaction Advanced->ResultSuccess Alternative->ResultSuccess Moderate Yield Protection Troubleshoot: Protect Amine (Boc) ResultFail->Protection If Stalled Protection->CheckCat Retry with Boc-SM

Figure 1: Decision tree for optimizing the Suzuki coupling of aminopyrazines. Note the critical pivot to Trifluoroborate salts.

References

  • Molander, G. A., & Bernhardt, J. T. (2017). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of Organic Chemistry. [Link] (Key reference for using BF3K salts with XPhos to overcome protodeboronation in heteroaryl chlorides).

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General System for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Journal of the American Chemical Society. [Link] (Establishes XPhos/Pd(OAc)2 as the premier system for electron-deficient heteroaryl chlorides).

  • Wallace, D. J., & Chen, C. (2002).[3] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link] (Early foundational work highlighting the instability of cyclopropylboronic acid and the need for optimized conditions).

  • Deng, W., et al. (2023).[4] Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. [Link] (Recent application of SPhos/XPhos systems for cyclopropyl coupling on heteroaromatics).

Sources

removal of impurities from 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers and process chemists working with 3-Cyclopropylpyrazin-2-amine . It is structured to address impurity profiling, purification logic, and troubleshooting with high specificity.

CAS: 1190969-76-6 (Free Base) | Molecular Formula: C₇H₉N₃ | MW: 135.17 g/mol [1]

Impurity Profile & Root Cause Analysis

Understanding the origin of impurities is the first step toward effective removal. In the Suzuki-Miyaura coupling of 3-chloropyrazin-2-amine with cyclopropylboronic acid, three distinct classes of impurities are commonly generated.

Table 1: Common Impurity Profile
Impurity TypeCompound NameStructure NoteOrigin (Root Cause)Physicochemical Behavior
Starting Material 3-Chloropyrazin-2-amineCl-substituted pyrazineIncomplete conversion; Catalyst deactivation.pKa ~1.9 (Very weak base). Less polar than product.
By-Product Pyrazin-2-amineDes-cyclopropyl (De-halogenated)Protodehalogenation via Pd-H species (reductive elimination).pKa ~2.9 . Highly crystalline; difficult to separate by polarity.
Reagent Residue Cyclopropylboronic acidBoronic acidExcess reagent use.Amphoteric; soluble in base.
Catalyst Palladium Black / ComplexesPd(0)/Pd(II)Catalyst decomposition.Colored (grey/black); coordinates to amine nitrogen.
Mechanism of Impurity Formation

The following diagram illustrates the competitive pathways during synthesis. The "Dehalogenation Loop" is the most critical to control, as the resulting impurity (Pyrazin-2-amine) is structurally similar to the product.

G SM 3-Chloropyrazin-2-amine (Starting Material) OxAdd Oxidative Addition Complex (Ar-Pd-Cl) SM->OxAdd + Pd(0) Pd Pd(0) Catalyst TransMet Transmetallation OxAdd->TransMet + Boron / Base Dehalo Pyrazin-2-amine (Dehalogenated Impurity) OxAdd->Dehalo β-Hydride Elimination or H-abstraction Boron Cyclopropylboronic Acid Prod This compound (TARGET PRODUCT) TransMet->Prod Reductive Elimination Alcohol Solvent/Base (H-Source) Alcohol->Dehalo H-Source

Figure 1: Reaction pathways showing the competitive formation of the target product versus the dehalogenated impurity.

Purification Protocols

Standard silica chromatography is often insufficient for separating the product from the dehalogenated side product due to similar polarity. The following protocols utilize pKa differences and salt formation for superior purity.

Protocol A: The "pH Swing" Extraction (Recommended for SM Removal)

Logic: The product (Alkyl-pyrazine) is more basic (pKa ~3.5) than the starting material (Chloro-pyrazine, pKa ~1.9). We can exploit this window to selectively extract the impurity.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction (Total): Extract the organic layer 2x with 1.0 M HCl .

    • Result: Both Product and SM move to the aqueous phase. Discard organic layer (removes boronic acids/non-basic dimers).

  • Selective pH Adjustment (The Swing):

    • Cool the aqueous layer to 0-5°C.

    • Slowly adjust pH to 2.5 - 2.8 using 10% NaOH or saturated NaHCO₃. Use a calibrated pH meter.

    • Mechanism:[2][3][4] At pH 2.5, the Chloro-impurity (pKa 1.9) reverts to its free base form (log[B]/[BH+] > 0), while the Product (pKa 3.5) remains >90% protonated.

  • Wash: Wash the aqueous solution (pH 2.5) with Dichloromethane (DCM) or Toluene .

    • Action: The Chloro-impurity partitions into the organic solvent. The Product stays in the water.

  • Final Basification: Adjust the aqueous layer pH to >9.0 with 10% NaOH.

  • Recovery: Extract the pure product into EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol B: HCl Salt Precipitation (High Purity)

Logic: this compound forms a stable hydrochloride salt, whereas many impurities (boronic esters, oligomers) do not crystallize as salts.

  • Solvent: Dissolve crude free base in anhydrous 1,4-Dioxane or Diethyl Ether .

  • Acidification: Add 4M HCl in Dioxane dropwise at 0°C until no further precipitation occurs.

  • Filtration: Collect the solid by filtration under Nitrogen (hygroscopic warning).

  • Wash: Wash the filter cake with cold Et₂O or Hexane .

  • Freebasing (Optional): If the free base is required, dissolve the salt in minimal water, basify with Na₂CO₃, and extract into DCM.

Protocol C: Palladium Removal

Issue: Pyrazine nitrogens are excellent ligands for Palladium, often resulting in a grey/brown product. Solution:

  • Reagent: SiliaMetS® Thiol or Trimercaptotriazine (TMT) .

  • Procedure:

    • Dissolve crude material in THF or MeOH (10 mL/g).

    • Add scavenger (4-5 eq relative to expected Pd content, or 10 wt% of crude).

    • Stir at 50°C for 4 hours .

    • Filter through a pad of Celite.

    • Concentrate.[5]

Troubleshooting & FAQs

Q1: My product contains 5-10% of the dehalogenated impurity (Pyrazin-2-amine). How do I remove it?

Diagnosis: This is the hardest impurity to remove. It forms via "protodehalogenation" if the reaction runs too hot or lacks specific additives. Corrective Action:

  • Prevention: In the synthesis, use anhydrous solvents and degas thoroughly. Add Potassium Formate (catalytic) or use a bulky ligand (e.g., XPhos) to speed up reductive elimination over dehalogenation.

  • Purification: Recrystallization is required.[2]

    • Solvent System:Hexane / Ethyl Acetate (4:1) or Toluene / Heptane .

    • Technique: Dissolve in minimum hot EtOAc, add Hexane until cloudy, cool slowly to 4°C. The cyclopropyl product is more soluble in lipophilic solvents than the dehalogenated pyrazine; you may need to filter off the impurity first if it crystallizes out, or optimize for the product to crystallize depending on the ratio.

Q2: The product is oiling out during recrystallization.

Cause: The melting point is likely low, or trace solvents are acting as plasticizers. Fix:

  • Switch to the HCl Salt Protocol (Protocol B) . The salt will be a solid with a much higher melting point.

  • If you must keep the free base, use a "seed" crystal if available, or scratch the glass surface. Ensure the anti-solvent (e.g., Hexane) is added very slowly to the saturated solution.

Q3: I see aliphatic peaks in the NMR that don't match the product.

Cause: Likely Bicyclopropyl (from homocoupling of boronic acid) or grease. Fix:

  • Bicyclopropyl is volatile. High-vacuum drying (0.1 mbar) at 40°C for 2 hours usually removes it.

  • If it persists, perform the Acid Extraction (Protocol A) . Aliphatic dimers are neutral and will not extract into the acid layer.

Purification Decision Tree

Purification Start Crude Reaction Mixture CheckPd Is the solid Grey/Black? Start->CheckPd Scavenge Add Thiol-Silica / Carbon Filter through Celite CheckPd->Scavenge Yes CheckSM Contains SM (Cl-Pyrazine)? CheckPd->CheckSM No Scavenge->CheckSM AcidWash Protocol A: pH Swing Extraction (pH 2.5 Wash) CheckSM->AcidWash Yes CheckDehalo Contains De-halogenated Impurity? CheckSM->CheckDehalo No AcidWash->CheckDehalo Cryst Recrystallization (Hex/EtOAc) OR Salt Formation (HCl/Dioxane) CheckDehalo->Cryst Yes (Critical) Final Pure this compound CheckDehalo->Final No Cryst->Final

Figure 2: Decision tree for selecting the appropriate purification workflow based on impurity analysis.

References

  • Suzuki-Miyaura Coupling & Dehalogenation

    • Mechanism of Dehalogenation:[3][5] Navarro, O. et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions."[3] Journal of Organic Chemistry. (Context: Discusses Pd-H mechanisms leading to dehalogenation).

  • Purification of Aminopyrazines

    • pKa Data: "pKa Values of Amines and Heterocycles." Organic Chemistry Data. (Context: Pyrazine pKa ~0.6, Aminopyrazine ~3.0).

  • Palladium Removal

    • Scavenging Protocols: "How to Remove Palladium in three easy steps." Biotage Technical Notes.

  • Salt Formation Strategies

    • Amine Purification: "Trichloroacetic acid fueled practical amine purifications."[6] Beilstein Journal of Organic Chemistry. (Context: General strategy for precipitating amine salts to reject impurities).

Sources

Technical Support Center: Synthesis of 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Regioisomer Challenges

Welcome to the technical support center for the synthesis of 3-Cyclopropylpyrazin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges, particularly the formation of regioisomers, and provide in-depth troubleshooting guidance and frequently asked questions to support your experimental success.

Introduction to the Challenge: The Regioisomer Problem

The synthesis of this compound, a valuable building block in medicinal chemistry, often presents a significant hurdle: the formation of an undesired regioisomer, 5-Cyclopropylpyrazin-2-amine. The electron-deficient nature of the pyrazine ring, combined with the directing effects of the amino group, can lead to a mixture of products, complicating purification and reducing the yield of the desired compound. This guide will provide a systematic approach to understanding and controlling this regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective strategy is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed coupling of a 2-amino-3-halopyrazine (typically 2-amino-3-chloropyrazine) with a cyclopropylboronic acid derivative. This approach offers good functional group tolerance and generally proceeds with high yields.[1][2] Alternative routes, such as the Buchwald-Hartwig amination of a 2-chloro-3-cyclopropylpyrazine, are also possible but may present different challenges.

Q2: What is the most likely regioisomeric impurity in this synthesis?

A2: The primary regioisomeric byproduct is 5-Cyclopropylpyrazin-2-amine. This arises from the cross-coupling reaction occurring at the C-5 position of the pyrazine ring instead of the desired C-3 position. The relative amounts of the 3- and 5-isomers can vary significantly depending on the reaction conditions.

Q3: How can I distinguish between the 3-cyclopropyl and 5-cyclopropyl regioisomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shifts and coupling patterns of the pyrazine ring protons are distinct for each isomer. In this compound, you would expect to see two doublets in the aromatic region corresponding to the protons at the C-5 and C-6 positions. For 5-Cyclopropylpyrazin-2-amine, the protons at C-3 and C-6 would also give rise to two doublets, but their chemical shifts and coupling constants will differ due to the different electronic environment. Specifically, the proton adjacent to the cyclopropyl group will likely experience a different shielding effect compared to a proton adjacent to the amino group.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazine ring will also be different for the two isomers. Computational predictions and comparison with spectral data of similar substituted pyrazines can aid in the definitive assignment of each isomer.[3][4]

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in unambiguously assigning the proton and carbon signals and confirming the substitution pattern.

Q4: Can I separate the 3- and 5-cyclopropyl regioisomers?

A4: Yes, separation is typically achievable using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18 or a specialized phase for aromatic compounds) is often effective.[5][6] Careful optimization of the mobile phase composition is crucial for achieving baseline separation. Column chromatography on silica gel can also be employed, though it may require careful solvent gradient selection for efficient separation of these closely related isomers.[7]

Troubleshooting Guide: Controlling Regioselectivity

This section provides a structured approach to troubleshooting and optimizing the regioselectivity of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Problem: Poor Regioselectivity (Significant formation of 5-cyclopropyl isomer)

Underlying Causes and Solutions:

The regioselectivity of the Suzuki-Miyaura coupling on a di-substituted pyrazine ring is a complex interplay of electronic and steric factors. The oxidative addition of the palladium catalyst to the C-X bond is a critical step, and its preference for the C-3 versus C-5 position is influenced by the directing effects of the amino group and the nature of the halogen.

Workflow for Optimizing Regioselectivity:

Caption: A workflow for optimizing the regioselective synthesis of this compound.

Detailed Optimization Parameters:

ParameterRationale for OptimizationRecommended Starting ConditionsTroubleshooting Tips
Palladium Catalyst & Ligand The ligand plays a crucial role in the reactivity and selectivity of the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can influence the steric environment around the metal center, potentially favoring reaction at the less hindered C-3 position.Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like XPhos or SPhos.If regioselectivity is poor, screen a panel of ligands. Buchwald-type ligands are often effective in challenging cross-coupling reactions.[8]
Base The base is essential for the transmetalation step of the catalytic cycle. The choice of base can affect the reaction rate and, in some cases, the selectivity.K₂CO₃ or Cs₂CO₃Stronger bases like K₃PO₄ can sometimes improve yields but may also affect selectivity. Anhydrous conditions are often preferred.
Solvent The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates.A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is common for Suzuki couplings.The ratio of organic solvent to water can be critical. For sensitive substrates, anhydrous conditions may be necessary. Microwave heating can sometimes improve regioselectivity and reduce reaction times.[9]
Temperature Reaction temperature affects the rate of reaction and can influence selectivity.Start at a moderate temperature (e.g., 80-100 °C).Lowering the temperature may improve selectivity by favoring the kinetically controlled product, although this may require longer reaction times.
Problem: Low Yield of Desired Product

Underlying Causes and Solutions:

Low yields can be attributed to several factors beyond poor regioselectivity, including incomplete reaction, degradation of starting materials or product, and catalyst deactivation.

Experimental Protocol for Yield Optimization:

  • Reagent Quality:

    • Ensure that the 2-amino-3-halopyrazine is pure and dry.

    • Use high-quality cyclopropylboronic acid or its esters. Boronic acids can be prone to degradation.

    • Degas all solvents thoroughly to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Setup:

    • Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Add the palladium catalyst and ligand first, followed by the base and the pyrazine starting material.

    • Add the boronic acid last.

  • Monitoring the Reaction:

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for the formation of byproducts.

  • Work-up and Purification:

    • Perform an appropriate aqueous work-up to remove inorganic salts.

    • Purify the crude product promptly by column chromatography or HPLC to minimize potential degradation.

Analytical Characterization

A crucial aspect of troubleshooting is the accurate identification and quantification of the desired product and its regioisomer.

Predicted NMR Data for Isomer Differentiation:

CompoundPyrazine Ring Protons (Predicted ¹H NMR, ppm)Pyrazine Ring Carbons (Predicted ¹³C NMR, ppm)
This compound H-5 and H-6 will appear as distinct doublets.The carbon bearing the cyclopropyl group (C-3) will be upfield compared to the unsubstituted C-3 in 2-aminopyrazine.
5-Cyclopropylpyrazin-2-amine H-3 and H-6 will appear as distinct doublets, with chemical shifts differing from the 3-isomer.The carbon bearing the cyclopropyl group (C-5) will have a characteristic chemical shift.

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Conclusion

The synthesis of this compound presents a common yet manageable challenge in organic synthesis. By understanding the potential for regioisomer formation and systematically applying the troubleshooting strategies outlined in this guide, researchers can optimize their reaction conditions to achieve high yields and purity of the desired product. Careful analytical characterization, particularly with NMR spectroscopy, is paramount for confirming the identity of the product and guiding the optimization process.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Ghosh, A., Sieser, J. E., & Couturier, M. (2016). Recent applications of the Suzuki–Miyaura coupling in the synthesis of pharmaceuticals. Organic Process Research & Development, 20(4), 715-731.
  • Krueger, C. A., & Wade, J. V. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Li, W., Nelson, D. P., & Jensen, M. S. (2003). Suzuki coupling of cyclopropylboronic acid with aryl halides catalyzed by a palladium–tetraphosphine complex. The Journal of Organic Chemistry, 68(20), 7799-7802.
  • Maes, B. U., & Lemiere, G. L. (2003). Palladium-catalysed cross-coupling of 2-chloropyrazines with organoboron compounds. Tetrahedron, 59(46), 9231-9239.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Polshettiwar, V., & Varma, R. S. (2008). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Pure and Applied Chemistry, 80(4), 777-790.
  • Sadig, J. E., & Willis, M. C. (2011). Suzuki–Miyaura coupling of organoboron reagents with aryl and vinyl halides. Chemical Society Reviews, 40(10), 5035-5048.
  • Sielc.com. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • Stanetty, P., & Schnürch, M. (2004). A convenient synthesis of 2-amino-3-halopyrazines. Synthesis, 2004(12), 1954-1958.
  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]

  • U.S. Patent No. 9,458,115. (2016). Synthesis of substituted pyrazines.
  • Kos, J., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3325.
  • Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6989.
  • Guo, Y., et al. (2020). Total Synthesis of Favipiravir from 2-Aminopyrazine. Molecules, 25(17), 3933.
  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • ResearchGate. (2016). The synthesis and fluorescence of N-substituted 1- and 2-aminopyrenes. Retrieved from [Link]

  • ChemRxiv. (2023). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. Retrieved from [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]

  • ResearchGate. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • Devillers, I., et al. (1999). Synthesis, structural characterization and antioxidative properties of aminopyrazine and imidazolopyrazine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (7), 1481-1488.
  • Semantic Scholar. (2024). Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. Retrieved from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link] separations8-00165

Sources

Technical Support Center: 3-Cyclopropylpyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for the synthesis of 3-Cyclopropylpyrazin-2-amine (CAS: 1190969-76-6). It is designed for medicinal chemists and process engineers encountering specific solvent-mediated challenges in the Suzuki-Miyaura cross-coupling and Grignard-mediated pathways.

Current Status: Operational

Topic: Solvent Effects & Troubleshooting in Aminopyrazine Functionalization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Solvent Matrix

The synthesis of this compound is a critical step in developing kinase inhibitors (e.g., ATR, Nek2 inhibitors). The primary challenge lies in the electronic deactivation of the pyrazine ring and the instability of the cyclopropyl moiety under certain solvolytic conditions.

This guide prioritizes the Suzuki-Miyaura Coupling (Method A) as the industry standard, while addressing the Grignard/Kumada (Method B) route for specific scale-up needs.

Module 1: Suzuki-Miyaura Coupling (Primary Route)

Reaction: 3-Chloropyrazin-2-amine + Cyclopropylboronic acid


 this compound
Standard Protocol Visualization

The following workflow illustrates the critical solvent checkpoints for the Suzuki route.

SuzukiWorkflow Start Start: 3-Chloropyrazin-2-amine SolventSelect Solvent Selection (Dioxane/H2O vs Toluene/H2O) Start->SolventSelect Catalyst Catalyst Activation Pd(dppf)Cl2 / Base SolventSelect->Catalyst Solubility Check Reaction Reaction: 90-100°C (Reflux) Catalyst->Reaction Inert Atm (N2) Reaction->SolventSelect Low Yield? (See FAQ) Workup Phase Separation & Extraction Reaction->Workup Cool to RT Product Product: this compound Workup->Product Purification

Figure 1: Critical workflow for Suzuki-Miyaura coupling emphasizing solvent selection points.

Troubleshooting Guide: Solvent Effects
Issue 1: Low Conversion / Starting Material Recovery

Symptom: HPLC shows >40% unreacted 3-chloropyrazin-2-amine after 12 hours. Root Cause: Poor solubility of the inorganic base (K₃PO₄ or Cs₂CO₃) in the organic phase, preventing the transmetallation step. Solution:

  • Solvent Adjustment: Switch from pure Dioxane to Dioxane:Water (4:1) or Toluene:Water (20:1) . The water is non-negotiable; it dissolves the base, allowing the hydroxyl/carbonate anions to activate the palladium complex.

  • Phase Transfer: If using non-miscible solvents (Toluene), add 5 mol% TBAB (Tetrabutylammonium bromide) to facilitate phase transfer.

Issue 2: Protodeboronation (Loss of Cyclopropyl Ring)

Symptom: Formation of pyrazin-2-amine (de-chlorinated byproduct) or rapid consumption of boronic acid without product formation. Root Cause: Cyclopropylboronic acid is prone to hydrolytic C-B bond cleavage, especially in acidic or highly aqueous media at high temperatures. Solution:

  • Solvent Buffering: Avoid unbuffered aqueous systems. Use anhydrous Toluene/Dioxane and add the water component degassed.

  • Reagent Stoichiometry: Increase Cyclopropylboronic acid to 1.5 – 2.0 equivalents .

  • Alternative Reagent: Switch to Potassium cyclopropyltrifluoroborate . It is more stable in protic solvents and releases the active boronic acid slowly, reducing decomposition [1].

Issue 3: Catalyst "Blacking Out" (Pd Precipitation)

Symptom: Reaction mixture turns black rapidly (Pd aggregation) and conversion stops. Root Cause: Solvent polarity is insufficient to stabilize the Pd(0) species, or oxygen ingress. Solution:

  • Solvent Degassing: Sparge solvents with Argon for 20 mins before adding the catalyst.

  • Ligand Stabilization: Use n-Butanol or DME (Dimethoxyethane) as co-solvents. The oxygen atoms in DME can act as weak hemilabile ligands to stabilize Pd species.

Module 2: Grignard / Kumada Coupling (Alternative)

Reaction: 3-Chloropyrazin-2-amine + Cyclopropylmagnesium bromide


 Product
Solvent Compatibility Matrix
SolventSuitabilityRisk FactorTechnical Note
THF HighLowPreferred. Stabilizes the Grignard reagent via coordination. Ensure <50 ppm water.
Diethyl Ether MediumHigh (Flammability)Good reactivity but lower boiling point limits reaction temperature (35°C), often insufficient for chloropyrazine activation.
2-MeTHF HighLowGreen alternative to THF. Higher boiling point (80°C) allows for faster kinetics.
DCM Forbidden Critical Reacts violently with Grignard reagents (carbene formation).
Troubleshooting Guide: Grignard Reactivity
Question: Why is my Grignard reagent precipitating?

Answer: Cyclopropylmagnesium bromide is often sold as 0.5 M in THF. In cold storage, Schlenk equilibrium shifts, precipitating MgBr₂.

  • Fix: Gently warm the bottle to 30°C and swirl (do not shake vigorously) to redissolve before cannulation. Do not use if a solid crust remains, as the titer will be inaccurate [2].

Question: The reaction stalls at the intermediate.

Answer: The free amine on the pyrazine (NH₂) is acidic (pKa ~25). The first equivalent of Grignard deprotonates the amine to form the magnesium amide (N-MgBr), which deactivates the ring towards nucleophilic attack.

  • Fix: You must use >2.2 equivalents of Cyclopropylmagnesium bromide. The first equivalent protects the amine; the second effects the coupling. Alternatively, protect the amine (e.g., Boc) prior to coupling.

Module 3: Purification & Solubility

Product Properties: this compound is a crystalline solid with moderate polarity.

Crystallization Protocol

Avoid column chromatography on scale-up by utilizing solvent antisolvent properties.

  • Dissolution: Dissolve crude residue in minimal hot Ethyl Acetate (70°C).

  • Antisolvent: Slowly add n-Heptane (ratio 1:3 EtOAc:Heptane) while stirring.

  • Cooling: Cool gradually to 0°C. The cyclopropyl moiety increases lipophilicity compared to the chloropyrazine, facilitating separation from polar impurities.

FAQ: Rapid Response

Q: Can I use ethanol as a solvent for the Suzuki coupling? A: Yes, but with caution. Ethanol/Water is a "green" choice, but protodeboronation of the cyclopropyl ring is faster in alcohols than in aprotic solvents like Toluene. If using Ethanol, keep reaction times under 4 hours and use high catalyst loading (5 mol%) to outcompete decomposition [3].

Q: My LC-MS shows a mass of M+1 + 42. What is this? A: This is likely the acetonitrile adduct if you are running an acetonitrile gradient, or an acetylation impurity if using EtOAc with trace acetic acid. However, in Suzuki couplings, check for homocoupling of the boronic acid (bicyclopropyl), which is a common byproduct in oxygen-rich solvent environments.

Q: Is the cyclopropyl ring stable to acidic workup? A: Generally, yes. The pyrazine ring buffers the system. However, avoid strong Lewis acids or boiling concentrated HCl, which can open the cyclopropyl ring. Use 1M citric acid or NH₄Cl(aq) for quenching.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Sigma-Aldrich. (2024). Cyclopropylmagnesium bromide Technical Data Sheet & Handling.

  • Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.[1][2][3] Tetrahedron Letters.[1][4]

  • Whelligan, D., et al. (2010).[1] Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2.[1] Journal of Medicinal Chemistry.[1]

Sources

Technical Support Center: 3-Cyclopropylpyrazin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Cyclopropylpyrazin-2-amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the critical role of temperature control.

Introduction: The Synthetic Landscape of this compound

This compound is a valuable building block in medicinal chemistry, often synthesized via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. This reaction typically involves the coupling of a halogenated pyrazine precursor, such as 2-chloro-3-cyclopropylpyrazine, with an ammonia source. The success of this synthesis is highly dependent on a delicate interplay of various parameters, with temperature being a paramount factor influencing reaction rate, yield, and purity.

This guide will delve into the nuances of temperature control, providing a framework for rational troubleshooting and optimization of your reaction conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of this compound.

Q1: My Buchwald-Hartwig amination reaction is not proceeding to completion. What are the first troubleshooting steps?

A1: Incomplete conversion is a frequent challenge. Before significantly altering the temperature, consider these primary factors:

  • Catalyst and Ligand Integrity: Ensure your palladium precatalyst (e.g., Pd₂(dba)₃, or a palladacycle) and phosphine ligand (e.g., XPhos, RuPhos) are not degraded.[1] Many ligands are air- and moisture-sensitive. Consider using a pre-formed catalyst for more reliable initiation.

  • Base Selection and Quality: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2] The physical properties of the base, such as particle size, can also affect the reaction.

  • Solvent Purity: Ensure your solvent (e.g., toluene, dioxane) is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.

Q2: I'm observing the formation of a significant amount of dehalogenated starting material (cyclopropylpyrazine). What is causing this side reaction?

A2: The formation of the hydrodehalogenated byproduct is a known side reaction in Buchwald-Hartwig aminations.[3] This typically occurs through a competing pathway where a palladium hydride species is generated, which then reduces the aryl halide.

  • Elevated Temperatures: Higher temperatures can sometimes promote this side reaction. If you are running the reaction at a high temperature (e.g., >120 °C), consider reducing it.

  • Source of Hydride: The hydride species can originate from various sources, including the amine, solvent, or even the phosphine ligand. Ensuring anhydrous conditions is crucial.

Q3: My reaction is producing a complex mixture of byproducts. How can I improve the selectivity towards the desired this compound?

A3: A complex product mixture often points to issues with reaction conditions being either too harsh or not optimized for your specific substrates.

  • Temperature Control: Excessively high temperatures can lead to thermal degradation of both the starting materials and the product. It's essential to find the optimal temperature that allows for a reasonable reaction rate without inducing significant decomposition. A typical starting point for optimization is around 80-100 °C.[4]

  • Kinetic vs. Thermodynamic Control: In some cases, different products can be formed under kinetic (lower temperature, shorter reaction time) versus thermodynamic (higher temperature, longer reaction time) control.[5] Experimenting with a lower reaction temperature for a longer duration might favor the formation of the desired product.

Q4: Can I use microwave heating for the synthesis of this compound?

A4: Yes, microwave heating can be a very effective tool for this synthesis. It often allows for significantly shorter reaction times and can improve yields by providing rapid and uniform heating. However, direct translation of conventional heating protocols to microwave conditions is not always straightforward. It is advisable to start with a lower temperature and shorter irradiation time and optimize from there.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting common issues in the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Suboptimal Temperature: The reaction may be too slow at lower temperatures or degrading at higher temperatures.Temperature Screening: Screen a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and product stability.[4]
Inefficient Catalyst System: The chosen palladium source, ligand, or base may not be optimal for this specific transformation.Ligand and Base Optimization: For primary amines, ligands like XPhos or BrettPhos are often effective.[2] Experiment with different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃, as the base can significantly influence the reaction outcome.
Formation of Impurities Thermal Degradation: The this compound product or starting materials may be unstable at the reaction temperature.Lower the Reaction Temperature: If you suspect thermal degradation, reduce the reaction temperature and increase the reaction time. Analyze for known amine degradation products.[6][7]
Side Reactions: Competing reaction pathways, such as hydrodehalogenation or dimerization, may be occurring.Optimize Ligand-to-Palladium Ratio: The ligand-to-metal ratio can influence the prevalence of side reactions. A slight excess of the ligand is often beneficial.
Decyclopropylation: At very high temperatures or in the presence of certain catalysts, the cyclopropyl ring can potentially undergo ring-opening reactions.Maintain Moderate Temperatures: Avoid excessive heating. The cyclopropyl group is generally stable under typical Buchwald-Hartwig conditions, but extreme temperatures should be avoided.[8]
Inconsistent Results Atmospheric Contamination: The reaction is likely sensitive to oxygen and moisture.Ensure Inert Atmosphere: Use a glovebox or Schlenk line techniques to rigorously exclude air and moisture from the reaction.
Reagent Purity: Impurities in the starting materials or solvent can inhibit the catalyst.Purify Reagents: Ensure the purity of the 2-chloro-3-cyclopropylpyrazine and the amine source. Use freshly distilled and degassed solvents.

Experimental Protocols: A Starting Point

The following protocols are intended as a starting point and may require optimization for your specific setup and reagents.

Protocol 1: Conventional Heating for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add 2-chloro-3-cyclopropylpyrazine (1.0 equiv.), the appropriate phosphine ligand (e.g., XPhos, 1.5-2.0 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1.0 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent (e.g., toluene, 0.1-0.2 M).

  • Add the ammonia source (e.g., a solution of ammonia in dioxane or an ammonia surrogate).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: High-Temperature Amination with Anhydrous Ammonia

Adapted from a procedure for 2-aminopyrazine synthesis.[9]

  • In a pressure vessel, combine 2-chloro-3-cyclopropylpyrazine (1.0 equiv.) and an anhydrous alcohol solvent (e.g., ethanol).

  • Cool the vessel and introduce anhydrous ammonia gas.

  • Seal the vessel and heat to a temperature between 150-200 °C.

  • Maintain the temperature for several hours, monitoring the internal pressure.

  • After cooling to room temperature, carefully vent the excess ammonia.

  • Work up the reaction mixture as described in Protocol 1.

Note: This high-temperature protocol should only be performed by experienced personnel with appropriate safety equipment due to the high pressures involved.

Visualizing Reaction Pathways and Temperature Effects

The following diagrams illustrate key concepts in the synthesis of this compound and the influence of temperature.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand Exchange RNH2, Base Ar-Pd(II)-NHR(L) Ar-Pd(II)-NHR(L) Ligand Exchange->Ar-Pd(II)-NHR(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NHR(L)->Reductive Elimination Reductive Elimination->Pd(0)L Product Ar-NHR Reductive Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Temperature_Effects cluster_low_temp Low Temperature (e.g., < 80°C) cluster_optimal_temp Optimal Temperature (e.g., 80-100°C) cluster_high_temp High Temperature (e.g., > 120°C) Slow Reaction Rate Slow Reaction Rate Incomplete Conversion Incomplete Conversion Slow Reaction Rate->Incomplete Conversion High Selectivity High Selectivity Good Reaction Rate Good Reaction Rate High Yield High Yield Good Reaction Rate->High Yield Minimal Side Products Minimal Side Products High Yield->Minimal Side Products Fast Reaction Rate Fast Reaction Rate Product Degradation Product Degradation Fast Reaction Rate->Product Degradation Side Reactions Hydrodehalogenation, Dimerization Fast Reaction Rate->Side Reactions

Caption: The influence of temperature on reaction outcomes.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • Patil, S. A., Patil, R., & Miller, D. D. (2014). Optimization of reaction parameters for Buchwald-Hartwig amination.... ResearchGate. Retrieved from [Link]

  • da Silva, F. A., & de Souza, R. O. M. A. (2018). Thermal Degradation of Amines for CO2 Capture. IntechOpen.
  • Chambers, R. D., & Salisbury, M. J. (1999). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society, Perkin Transactions 1, (22), 3339-3343.
  • van der Puyl, M., et al. (2020). Regioselectivity in the amination of methylsulfanyl-substituted azines with O-mesitylenesulfonylhydroxylamine.
  • Lipshutz, B. H., & Ghorai, S. (2012). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science, 3(2), 488-493.
  • Lepaumier, H., Picq, D., & Carrette, P. L. (2011). Thermal degradation of amines for CO2 capture. UKnowledge. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Pd-catalyzed intermolecular C-H amination with alkylamines.
  • Eide, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(42), 15217-15230.
  • Li, Y., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 11(53), 33633-33640.
  • Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(37), 11972-11984.
  • Wang, D., et al. (2017). Palladium-catalyzed interannular C–H amination of biaryl amines.
  • Wu, X., & Organ, M. G. (2017). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wang, Y., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Journal of Chemistry, 2024, 1-13.
  • Freeman, S., & Rochelle, G. (2012).
  • Al-Hourani, B. J. (2012). Intramolecular oxidative palladium-catalyzed diamination reactions of alkenyl sulfamates: an efficient synthesis of[2][3][10]thiadiazolo-fused piperazinones. RSC Advances, 2(15), 6211-6214.

  • Zhang, M., et al. (2022). Structural Diversity and Concentration Dependence of Pyrazine Formation: Exogenous Amino Substrates and Reaction Parameters during Thermal Processing of L-alanyl-L-glutamine Amadori Compound. Journal of Agricultural and Food Chemistry, 70(40), 13093-13102.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • De Nanteuil, F., et al. (2018). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Organic Letters, 20(2), 387-390.
  • Winnek, P. S. (1946). U.S. Patent No. 2,396,067. U.S.
  • ResearchGate. (n.d.). (PDF) Buchwald-Hartwig reaction: An overview. Retrieved from [Link]

  • Bull, J. A., et al. (2021). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Organic Letters, 23(1), 183-188.
  • Pinto, D. C. G. A., et al. (2023). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 28(3), 1351.
  • Gembus, V., & Charette, A. B. (2024). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.

Sources

preventing decomposition of 3-Cyclopropylpyrazin-2-amine during workup

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support center for 3-Cyclopropylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this compound during the crucial workup phase of their experiments. Here, we will delve into the underlying chemical principles governing its decomposition and provide actionable troubleshooting strategies to ensure the integrity of your product.

Understanding the Instability of this compound

The structure of this compound presents two key chemical motifs that can be susceptible to degradation under common workup conditions: the strained cyclopropyl ring and the electron-rich 2-aminopyrazine core . Understanding the vulnerabilities of each is paramount to designing a robust purification protocol.

The high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it behave somewhat like a double bond, rendering it susceptible to ring-opening reactions, particularly under acidic conditions.[1][2] Conversely, the 2-aminopyrazine moiety, while being a weaker base than pyridine due to the electron-withdrawing nature of the second nitrogen atom, is still prone to oxidation, a process that can be exacerbated by changes in pH and the presence of residual metal catalysts.[3][4]

Troubleshooting Guide: Common Decomposition Pathways and Solutions

This section addresses the most frequently encountered decomposition issues in a question-and-answer format, providing both the "why" and the "how-to" for preventing product loss.

Issue 1: Suspected Acid-Catalyzed Decomposition

Q: I performed an acidic wash (e.g., with dilute HCl) to remove basic impurities, and now I'm seeing a loss of my product or the appearance of new, more polar spots on my TLC. What is happening?

A: You are likely observing the acid-catalyzed ring-opening of the cyclopropyl group. The high strain of the three-membered ring makes it susceptible to cleavage when protonated, especially given that the cyclopropyl group can stabilize an adjacent positive charge.[5] The lone pair on the 2-amino group will be protonated first, but under sufficiently acidic conditions, the cyclopropyl ring itself can be attacked, leading to a cascade of reactions that result in ring-opened byproducts.

Mechanism of Acid-Catalyzed Decomposition

The decomposition is thought to proceed through protonation of the cyclopropane ring, leading to a carbocation that can be attacked by nucleophiles present in the reaction mixture (e.g., water, chloride ions), resulting in a variety of undesired side products.

cluster_0 Acid-Catalyzed Ring Opening Compound This compound Protonated Protonated Intermediate Compound->Protonated + H+ Carbocation Ring-Opened Carbocation Protonated->Carbocation Ring Opening Byproducts Decomposition Byproducts Carbocation->Byproducts + Nu- cluster_1 Oxidative Decomposition Pathway Compound This compound Radical Amine Radical Cation Compound->Radical - e- (Metal/O2) Peroxy Peroxy Intermediate Radical->Peroxy + O2 Byproducts Oxidized Byproducts Peroxy->Byproducts Further Reactions

Caption: Potential oxidative degradation pathway.

Recommended Protocol for Preventing Oxidation
  • Inert Atmosphere: Whenever possible, perform the workup under an inert atmosphere (e.g., nitrogen or argon). This includes quenching, extraction, and concentration steps.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to minimize dissolved oxygen.

  • Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.

  • Chelating Agents: If your reaction used a metal catalyst, washing the organic layer with a dilute aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help remove residual metal ions that may catalyze oxidation.

  • Temperature Control: Keep all workup steps, especially the concentration step, at a low temperature to slow the rate of decomposition.

Frequently Asked Questions (FAQs)

Q: What is the ideal pH range for the aqueous layer during extraction?

A: A pH range of 7.5 to 9 is generally recommended. This is basic enough to ensure the amine is in its freebase form and thus soluble in organic solvents, but not so basic as to promote significant oxidative degradation.

Q: How can I confirm that my compound has decomposed and what the byproducts might be?

A: The best way to confirm decomposition is through a combination of techniques:

  • Thin-Layer Chromatography (TLC): Compare the crude product to a pure standard. The appearance of new spots is indicative of decomposition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will allow you to identify the molecular weights of the components in your mixture. Ring-opening of the cyclopropyl group with the addition of water, for example, would result in an 18 amu increase in mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the characteristic signals of the cyclopropyl group (typically in the 0.5-1.5 ppm range). The disappearance or reduction of these signals is a strong indicator of ring-opening.

Q: Can I use a silica gel column for purification?

A: Yes, but with caution. Silica gel is slightly acidic and can cause decomposition of sensitive compounds. To mitigate this, you can either:

  • Use a neutral support like alumina.

  • Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in your eluent).

Summary of Recommended Workup Conditions

ParameterRecommendationRationale
Quenching Agent Saturated NaHCO₃ (aq) or PBS (pH ~7.4)Avoids strongly acidic or basic conditions.
Extraction pH 7.5 - 9.0Ensures freebase form for organic solubility while minimizing base-catalyzed oxidation.
Atmosphere Inert (Nitrogen or Argon)Minimizes contact with atmospheric oxygen. [6]
Solvents DegassedRemoves dissolved oxygen which can participate in oxidation.
Temperature Keep cold, concentrate at <40°CReduces the rate of all potential decomposition pathways.
Additives (Optional) EDTA wash for metal-catalyzed reactionsRemoves residual metals that can catalyze oxidation. [7]
Purification Neutral alumina or deactivated silica gelAvoids acid-catalyzed decomposition on the column.

By implementing these strategies, you can significantly improve the yield and purity of your this compound, ensuring the success of your synthetic endeavors.

References
  • 3-Aminopyrazine-2-carboxylic acid. PubMed.
  • An outstanding cyclocondensation of 2-aminopyrazine.
  • Cyclopropyl group. Wikipedia.
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • Exploring the structural landscape of 2-aminopyrazines via co-crystallizations.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central.
  • Let's discuss the basicity of pyrazine and pyrimidine. Reddit.
  • Analysis of the oxidative degradation of proanthocyanidins under basic conditions. PubMed.
  • What is the reason for the exceptional stability of the cyclopropylmethyl carboc
  • Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS.
  • The chemistry and biology of cyclopropyl compounds. Burns Group.

Sources

Technical Support Center: Synthesis of 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Cyclopropylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the various synthetic routes for this important building block. Pyrazine derivatives are crucial scaffolds in medicinal chemistry, and the introduction of a cyclopropyl group can significantly impact a molecule's physicochemical and pharmacological properties.[1][2] This guide will explore the common synthetic strategies and offer solutions to challenges you may encounter in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: The most prevalent and versatile strategy involves a palladium-catalyzed cross-coupling reaction to form the C-C bond between the pyrazine core and the cyclopropyl moiety. The two primary approaches are:

  • Suzuki-Miyaura Coupling: This involves the reaction of a halogenated 2-aminopyrazine (e.g., 3-chloro- or 3-bromo-2-aminopyrazine) with a cyclopropylboronic acid or its corresponding trifluoroborate salt.[3][4] This method is widely used due to its functional group tolerance and generally good yields.

  • Starting from a Halogenated Pyrazine Precursor: A common starting point is the commercially available 2-amino-3-chloropyrazine. This can then be subjected to a cross-coupling reaction.

A conceptual workflow for the Suzuki-Miyaura coupling approach is outlined below:

cluster_suzuki Suzuki-Miyaura Coupling Route Start 2-Amino-3-chloropyrazine Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagent Cyclopropylboronic Acid or Potassium Cyclopropyltrifluoroborate Reagent->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) Catalyst->Reaction Product This compound Reaction->Product

Figure 1: Conceptual workflow for the Suzuki-Miyaura synthesis of this compound.

Q2: Are there any alternative synthetic routes that avoid palladium-catalyzed cross-coupling?

A2: While less common for this specific target, alternative strategies could be envisioned based on general pyrazine synthesis principles.[5][6][7] One hypothetical approach would be a condensation reaction to construct the pyrazine ring with the cyclopropyl group already incorporated into one of the precursors. For instance, the condensation of a cyclopropyl-substituted α-dicarbonyl compound with a 1,2-diamine, followed by oxidation. However, the synthesis of the required cyclopropyl-α-dicarbonyl precursor might be challenging. Another possibility is a nucleophilic aromatic substitution (SNAr) reaction, although activating the pyrazine ring sufficiently for substitution with a cyclopropyl nucleophile would be difficult.

Q3: What are the main advantages of using potassium cyclopropyltrifluoroborate over cyclopropylboronic acid in a Suzuki-Miyaura coupling?

A3: Potassium cyclopropyltrifluoroborate offers several advantages over its boronic acid counterpart. Cyclopropylboronic acid is known to be unstable and can undergo protodeboronation upon prolonged storage.[3] In contrast, potassium cyclopropyltrifluoroborates are generally more stable, crystalline solids with a longer shelf-life. This stability can lead to more consistent and reproducible reaction outcomes.

Troubleshooting Guide

Problem 1: Low or no yield in the Suzuki-Miyaura cross-coupling reaction.

Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture.Palladium catalysts, especially those with phosphine ligands, can be sensitive to oxidation. An inactive catalyst will prevent the catalytic cycle from proceeding.
Poor Quality Boronic Acid/Trifluoroborate Verify the purity of the cyclopropylboronic acid or trifluoroborate salt. If using the boronic acid, consider using a freshly prepared sample or switching to the more stable trifluoroborate salt.[3]Degradation of the boronic acid via protodeboronation reduces the concentration of the active coupling partner.
Inappropriate Base Ensure the correct base is being used and that it is sufficiently strong and soluble in the reaction medium. Common bases for Suzuki couplings include Na₂CO₃, K₂CO₃, and Cs₂CO₃.[8]The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Sub-optimal Solvent System The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., DME, THF, or toluene) and an aqueous solution of the base is often effective.[8]The solvent system must be able to dissolve both the organic and inorganic reaction components to facilitate the reaction.
Reaction Temperature Too Low Increase the reaction temperature. Suzuki-Miyaura couplings often require heating to proceed at a reasonable rate.[8]Higher temperatures provide the necessary activation energy for the various steps in the catalytic cycle.

Problem 2: Formation of significant side products.

Potential Cause Troubleshooting Step Scientific Rationale
Homocoupling of the Boronic Acid Decrease the catalyst loading or use a different palladium source. Ensure the reaction is performed under an inert atmosphere.Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often promoted by high catalyst concentrations or the presence of oxygen.
Protodeboronation of the Cyclopropylboronic Acid Use the more stable potassium cyclopropyltrifluoroborate. If using the boronic acid, add it to the reaction mixture just before heating.[3]Minimizing the time the boronic acid is exposed to the reaction conditions before coupling can reduce degradation.
Dehalogenation of the Starting Material Use a milder base or lower the reaction temperature.Dehalogenation of the starting heteroaryl halide can occur as a side reaction, particularly under harsh conditions.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-3-chloropyrazine with Potassium Cyclopropyltrifluoroborate

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling of heteroaryl chlorides.[3][8]

Materials:

  • 2-Amino-3-chloropyrazine

  • Potassium cyclopropyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add 2-amino-3-chloropyrazine (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), and potassium phosphate (3.0 eq).

  • Add palladium(II) acetate (2 mol %) and SPhos (4 mol %).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water to form a 10:1 mixture (v/v).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

cluster_protocol1 Protocol 1: Suzuki-Miyaura Coupling Step1 1. Combine Reactants: 2-Amino-3-chloropyrazine K-cyclopropyltrifluoroborate K3PO4 Step2 2. Add Catalyst & Ligand: Pd(OAc)2 SPhos Step1->Step2 Step3 3. Inert Atmosphere: Evacuate & backfill with Ar/N2 Step2->Step3 Step4 4. Add Solvents: Degassed Toluene/Water Step3->Step4 Step5 5. Heat & Stir: 100 °C, 12-24h Step4->Step5 Step6 6. Work-up: Cool, dilute, wash Step5->Step6 Step7 7. Purification: Column Chromatography Step6->Step7

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Summary of Reaction Parameters

Parameter Route 1: Suzuki-Miyaura Notes
Starting Material 2-Amino-3-chloropyrazine2-Amino-3-bromopyrazine can also be used, potentially with milder conditions.
Cyclopropyl Source Cyclopropylboronic acid or Potassium cyclopropyltrifluoroborateTrifluoroborate salt is recommended for stability.[3]
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand)Catalyst choice can influence reaction efficiency.
Base Inorganic base (e.g., Na₂CO₃, K₃PO₄)The strength and solubility of the base are critical.
Solvent Biphasic (e.g., Toluene/Water, DME/Water)Degassing the solvents is important to prevent catalyst deactivation.
Temperature 80-110 °CDependent on the reactivity of the starting materials and catalyst system.
Typical Yields Moderate to goodYields can vary based on optimization of reaction conditions.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI.
  • Synthesis and reactions of Pyrazine. YouTube.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
  • US2396067A - Preparation of 2-aminopyrazine.
  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.
  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry.
  • Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS.
  • Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed.

Sources

Validation & Comparative

comparison of synthesis methods for 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative synthesis strategies for 3-Cyclopropylpyrazin-2-amine , a critical intermediate in the development of kinase inhibitors (e.g., Nek2) and GPCR antagonists (e.g., CXCR3).

CAS No: 1190969-76-6 (also ref. 1845754-43-9 in specific salt forms) Molecular Formula: C7H9N3 Molecular Weight: 135.17 g/mol [1]

Executive Summary

The synthesis of this compound presents a specific regiochemical challenge: installing a strained cyclopropyl ring adjacent to an amine on an electron-deficient pyrazine core.

While historical methods (Minisci radical addition) or nucleophilic substitutions (SNAr) suffer from poor regioselectivity or low reactivity, Palladium-Catalyzed Cross-Coupling has emerged as the industry standard. This guide compares the three dominant methodologies:

  • Suzuki-Miyaura Coupling (Recommended): High yields (>90%), air-stable reagents, and scalable.

  • Negishi Coupling: Higher reactivity for unactivated chlorides but requires moisture-sensitive organozinc reagents.

  • Stille Coupling: Effective but limited by toxicity and purification difficulties (tin residues).

Method A: Suzuki-Miyaura Coupling (The Gold Standard)

This is the most robust method for medicinal chemistry and process development. It utilizes cyclopropylboronic acid (or its pinacol ester) coupled with 3-chloropyrazin-2-amine .

Mechanism & Rationale

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key challenge is the oxidative addition of the electron-rich Pd catalyst into the C-Cl bond of the pyrazine, which is deactivated by the adjacent amino group (electron-donating).

  • Ligand Choice: Bulky, electron-rich phosphines like S-Phos or PCy3 are essential. They facilitate oxidative addition and stabilize the active Pd(0) species.

  • Base Effect: A strong base (K3PO4) is required to activate the boronic acid, forming the boronate species necessary for transmetallation.

Experimental Protocol
  • Precursor: 3-chloropyrazin-2-amine (1.0 equiv)

  • Reagent: Cyclopropylboronic acid (1.3–1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + Tricyclohexylphosphine (PCy3) (10 mol%) OR Pd2(dba)3 + S-Phos.

  • Solvent: Toluene/Water (20:1) or Dioxane/Water (4:1).

  • Base: K3PO4 (2.0–3.0 equiv).

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with 3-chloropyrazin-2-amine, cyclopropylboronic acid, and K3PO4. Purge with Argon/N2 for 15 minutes.

  • Catalyst Addition: Add Pd catalyst and ligand (pre-complexed if possible).

  • Solvation: Add degassed Toluene/Water mixture.

  • Reaction: Heat to 100°C for 5–16 hours. Monitor by LC-MS for disappearance of the chloride (M+H = 129.5).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: 85–97%

Visualizing the Catalytic Pathway

The following diagram illustrates the specific catalytic cycle for this pyrazine substrate using a bulky phosphine ligand system.

SuzukiCycle Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Start->OxAdd + 3-chloropyrazin-2-amine Complex1 Pd(II)-Cl Complex (Pyrazine bound) OxAdd->Complex1 TransMetal Transmetallation (Boronate -> Pd) Complex1->TransMetal BaseStep Base Activation (K3PO4 + Boronic Acid) BaseStep->TransMetal Generates Boronate Complex2 Pd(II)-Cyclopropyl Complex TransMetal->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Start Regenerates Pd(0) Product This compound RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 3-chloropyrazin-2-amine. Note the crucial role of base activation in the transmetallation step.

Method B: Negishi Coupling (Alternative)

Use this method if the Suzuki coupling fails due to steric hindrance or if the boronic acid quality is poor.

Protocol Overview
  • Reagents: Cyclopropylzinc bromide (0.5 M in THF).

  • Catalyst: Pd(PPh3)4 or Ni(dppp)Cl2.

  • Conditions: THF, Reflux, 2–6 hours.

Pros:

  • Zinc reagents are more nucleophilic than boronates, often leading to faster reaction times.

  • Does not require an exogenous base (the zinc reagent is basic).

Cons:

  • Moisture Sensitivity: Cyclopropylzinc bromide is pyrophoric and degrades rapidly if exposed to air.

  • Functional Group Tolerance: Lower tolerance for esters/aldehydes compared to Suzuki.

Comparative Analysis Summary

The following table contrasts the performance of the synthesis methods specifically for the this compound target.

FeatureSuzuki-Miyaura (Method A)Negishi Coupling (Method B)Stille Coupling (Method C)
Precursor 3-Chloropyrazin-2-amine3-Chloropyrazin-2-amine3-Chloropyrazin-2-amine
Coupling Partner Cyclopropylboronic acidCyclopropylzinc bromideTributyl(cyclopropyl)stannane
Catalyst System Pd(OAc)2 / PCy3Pd(PPh3)4Pd(PPh3)4
Yield High (85-97%) Moderate-High (70-90%)Moderate (50-75%)
Scalability Excellent (Kg scale)Difficult (Pyrophoric reagents)Poor (Toxic waste)
Atom Economy GoodModeratePoor (High MW byproducts)
Green Metric Best (Aqueous solvents possible)Poor (Anhydrous THF required)Worst (Tin toxicity)

References

  • Suzuki Coupling Optimization: Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(18), 3359-3363. Link

  • Application in Kinase Inhibitors (Nek2): Whelligan, D., et al. (2010).[2] Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2.[2] Journal of Medicinal Chemistry, 53(21), 7682–7698. Link

  • CXCR3 Antagonist Synthesis: Du, X., et al. (2010). Imidazo-pyrazine derivatives as potent CXCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6604-6609. Link

  • Patent Protocol (PROTACs): WO2024188906A1. Protac degraders of mllt1 and/or mllt3. (2024). Link

  • General Review: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Biological Activity Guide: 3-Cyclopropylpyrazin-2-amine vs. Analogs

[1]

Executive Summary

This compound is a high-value heterocyclic building block used to optimize the potency and metabolic stability of small-molecule inhibitors.[1] It functions primarily as a hinge-binding motif in kinase inhibitors, where the pyrazine nitrogen atoms interact with the ATP-binding site.[1]

Key Differentiator: The cyclopropyl group at position 3 offers a unique balance of hydrophobic bulk and metabolic stability .[1] Unlike its acyclic analog (isopropyl), the cyclopropyl ring resists cytochrome P450-mediated oxidation while effectively filling hydrophobic pockets (e.g., the ribose or specificity pocket) to enhance binding affinity.[1]

Comparative Snapshot
Feature3-Cyclopropyl Analog3-Isopropyl Analog3-Methyl Analog3-H (Unsubstituted)
Primary Utility ATR Kinase & CXCR3 InhibitorsKinase InhibitorsGeneral FragmentBaseline Scaffold
Metabolic Stability High (Rigid, no

-H abstraction)
Low (Prone to oxidation)ModerateHigh
Hydrophobic Fill Optimal (Compact, lipophilic)Good (Flexible)Poor (Too small)None
Binding Potency High (nM range in optimized leads)HighModerateLow

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is best understood by comparing it to its analogs within the context of fully elaborated drug candidates.[1]

Case Study 1: CXCR3 Antagonists

In the development of imidazo-pyrazine based CXCR3 antagonists (used for inflammatory diseases like rheumatoid arthritis), the substitution at the 3-position of the pyrazine core is a critical determinant of potency.[1]

Experimental Data: Inhibition of IP-10 Binding (CXCR3) Data derived from SAR studies on imidazo-pyrazine derivatives.[1]

Analog (C3-Substituent)Structure DescriptionIC50 (nM)Fold-Change vs. Unsubstituted
Cyclopropyl Rigid, 3-membered ring10 15x Potency Increase
MethoxyPolar, electron-donating1501x (Baseline for substituted)
MethylSmall hydrophobic>500Weak Activity
HydrogenUnsubstituted>1500Inactive

Analysis:

  • The Cyclopropyl Effect: The 15-fold increase in potency over the unsubstituted analog indicates that the cyclopropyl group accesses a specific hydrophobic sub-pocket within the CXCR3 transmembrane domain that smaller groups (Methyl) cannot fill and polar groups (Methoxy) repel.[1]

  • Rigidity: The conformational rigidity of the cyclopropyl group reduces the entropic penalty upon binding compared to flexible alkyl chains.[1]

Case Study 2: ATR Kinase Inhibitors

In the context of ATR inhibitors (e.g., analogs related to Berzosertib/VX-970 and Geraldi/VX-803 ), the pyrazine-2-amine core serves as the anchor.[1][2]

  • Mechanism: The exocyclic amine (C2) and the pyrazine nitrogen (N1) form a bidentate hydrogen bond with the hinge region of the kinase.[1]

  • C3 Substitution Role: The group at C3 projects towards the gatekeeper residue or the solvent front .[1]

    • Cyclopropyl vs. Isopropyl: While both groups have similar steric volumes, the isopropyl group is susceptible to metabolic hydroxylation at the tertiary carbon.[1] The cyclopropyl group lacks this labile site, significantly extending the in vivo half-life (T1/2) of the drug candidate without sacrificing binding affinity.[1]

Mechanistic Visualization

The following diagram illustrates the decision logic for selecting the Cyclopropyl scaffold over its analogs during Lead Optimization.

SAR_Decision_TreeStartLead Optimization:Pyrazine-2-amine CorePotency_CheckDoes C3 substituent fillthe hydrophobic pocket?Start->Potency_CheckMetabolic_CheckIs the substituentmetabolically stable?Potency_Check->Metabolic_CheckYes (High Potency)MethylAnalog: 3-Methyl(Too Small)Potency_Check->MethylNo (Low Potency)IsopropylAnalog: 3-Isopropyl(Metabolic Liability)Metabolic_Check->IsopropylNo (Oxidation Risk)CyclopropylTarget: 3-Cyclopropyl(Optimal Balance)Metabolic_Check->CyclopropylYes (Stable)Outcome_MethylDiscard:Low AffinityMethyl->Outcome_MethylOutcome_IsoModify:Poor PK ProfileIsopropyl->Outcome_IsoOutcome_CycloSelect:Lead CandidateCyclopropyl->Outcome_Cyclo

Caption: Decision tree highlighting the SAR advantages of the cyclopropyl moiety in kinase inhibitor design.

Experimental Protocols

To validate the biological activity of this compound derivatives, the following protocols are standard in the field.

Protocol A: ATR Kinase Inhibition Assay (HTRF Format)

Objective: Measure the IC50 of the compound against recombinant ATR kinase.[1]

  • Reagents:

    • Recombinant ATR/ATRIP complex.[1]

    • Substrate: p53 protein or synthetic peptide (Ser15).[1]

    • ATP (at Km concentration, typically 10 µM).[1]

    • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) antibody pair (Anti-phospho-p53-Europium + Streptavidin-XL665).[1]

  • Procedure:

    • Step 1: Dispense 5 µL of compound (serial dilution in DMSO) into a 384-well low-volume plate.

    • Step 2: Add 5 µL of ATR enzyme solution (0.5 nM final). Incubate for 15 min at RT.

    • Step 3: Add 5 µL of Substrate/ATP mix.[1]

    • Step 4: Incubate for 60 min at 30°C (Kinase Reaction).

    • Step 5: Add 10 µL of HTRF Detection Mix (contains EDTA to stop reaction).[1]

    • Step 6: Incubate for 2 hours and read fluorescence at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate HTRF Ratio (665/620 nm).

    • Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to determine IC50.[1]

Protocol B: Cell Viability Assay (Synthetic Lethality)

Objective: Assess the compound's ability to kill cancer cells with high replication stress (e.g., ATM-deficient cells).[1]

  • Cell Lines:

    • Target: HT-29 (Colorectal adenocarcinoma) or LoVo.[1]

    • Control: Normal fibroblasts (HFF-1).[1]

  • Method:

    • Seed cells at 2,000 cells/well in 96-well plates. Allow attachment (24h).

    • Treat with compound (0.1 nM – 10 µM) for 72 hours.[1]

    • Optional: Co-treat with a DNA damaging agent (e.g., Gemcitabine 10 nM) to test sensitization.[1]

    • Add CellTiter-Glo® reagent (Promega) to measure ATP levels.[1]

    • Read luminescence.[1] A lower IC50 in the presence of DNA damage indicates successful ATR inhibition.[1]

Synthesis of the Scaffold

For researchers synthesizing this fragment for SAR studies:

Reaction Pathway:

  • Starting Material: 2,3-Dichloropyrazine.[1]

  • Step 1 (Amination): Selective amination using aqueous ammonia/isopropanol at 80°C yields 3-chloropyrazin-2-amine.[1]

  • Step 2 (Suzuki Coupling): Reaction with Cyclopropylboronic acid (or potassium cyclopropyltrifluoroborate).[1]

    • Catalyst: Pd(OAc)2 / Tricyclohexylphosphine.[1]

    • Base: K3PO4.[1]

    • Conditions: Toluene/Water, 100°C, 12h.

  • Yield: Typically 60-75%.[1]

References

  • Vertex Pharmaceuticals. (2011).[1] Pyrazine derivatives as ATR kinase inhibitors.[1][3] Patent WO2011154517.[1] Link

  • Charrier, J. D., et al. (2011).[1] Discovery of potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase as potential anticancer agents.[1][4][5] Journal of Medicinal Chemistry, 54(7), 2320-2330.[1] Link[1]

  • Hao, J., et al. (2015).[1] Imidazo-pyrazine derivatives as potent CXCR3 antagonists.[1] Bioorganic & Medicinal Chemistry Letters, 25(15), 2989-2993.[1] (Source of CXCR3 SAR data). Link[1]

  • Foa, R., et al. (2020).[1] The Role of ATR Inhibitors in Cancer Treatment: Clinical Advances and Future Perspectives. Cancers, 12(11), 3245. Link[1]

structure-activity relationship (SAR) of 3-Cyclopropylpyrazin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) of 3-Cyclopropylpyrazin-2-amine Derivatives

Executive Summary

The This compound scaffold represents a "privileged building block" in modern medicinal chemistry, serving as the critical precursor for high-potency Imidazo[1,2-a]pyrazine derivatives. While the amine itself is a raw intermediate, its derivatives—specifically those retaining the cyclopropyl moiety at the fused ring junction—have emerged as best-in-class antagonists for CXCR3 (Chemokine Receptor 3) and key ligands for PROTAC protein degraders targeting MLLT1/3.

This guide analyzes the SAR of these derivatives, demonstrating how the 3-cyclopropyl group functions as a "hydrophobic anchor" that enhances potency by >15-fold compared to methyl-substituted analogs while simultaneously mitigating off-target PXR activation.

The Core Scaffold & Biological Mechanism

The this compound moiety is rarely used as a standalone drug but is the structural foundation for the 8-cyclopropylimidazo[1,2-a]pyrazine core.

Mechanism of Action (CXCR3 Antagonism)

Derivatives built from this scaffold function as allosteric or orthosteric antagonists of CXCR3, a G-protein coupled receptor (GPCR) expressed on Th1 effector T-cells.

  • Physiological Role: CXCR3 regulates T-cell migration to inflamed tissues via ligands CXCL9, CXCL10, and CXCL11.

  • Therapeutic Impact: Blocking this pathway treats autoimmune conditions (e.g., Rheumatoid Arthritis, Multiple Sclerosis) and prevents transplant rejection.[1]

Pathway Visualization

The following diagram illustrates the synthesis of the active antagonist from the amine precursor and its subsequent blockade of the CXCR3 signaling cascade.

CXCR3_Pathway Figure 1: Synthesis of the active antagonist and its inhibition of the CXCR3 inflammatory pathway. Precursor This compound (Scaffold) Synthesis Cyclization with Bromoketone Precursor->Synthesis ActiveDrug 8-Cyclopropylimidazo[1,2-a]pyrazine (e.g., Compound 21) Synthesis->ActiveDrug Receptor CXCR3 Receptor (T-Cell Surface) ActiveDrug->Receptor Antagonizes Signaling G-Protein Signaling (Ca2+ Flux, Chemotaxis) Receptor->Signaling Ligands Chemokines (CXCL9, CXCL10, CXCL11) Ligands->Receptor Activates Inflammation T-Cell Infiltration (Tissue Damage) Signaling->Inflammation

Detailed SAR Analysis

The structure-activity relationship of these derivatives revolves around the 8-position of the imidazo[1,2-a]pyrazine core, which corresponds directly to the 3-position of the starting amine.

A. The "Hydrophobic Anchor" Effect (Position 8)

The cyclopropyl group installed by the starting material is non-negotiable for high potency.

  • 8-H (Unsubstituted): Weak binding affinity (>1000 nM). The pocket is too empty.

  • 8-Methyl: Moderate affinity (~150 nM). Fills the pocket but lacks sufficient hydrophobic bulk.

  • 8-Cyclopropyl: High affinity (<10 nM). The cyclopropyl ring provides optimal van der Waals contact with the hydrophobic sub-pocket of the CXCR3 receptor, locking the ligand in the active site.

B. Selectivity & PXR Liability

A major challenge in this chemical series is the activation of the Pregnane X Receptor (PXR) , which induces drug-metabolizing enzymes (CYP3A4) and leads to poor pharmacokinetics.

  • SAR Insight: While bulky groups at other positions increase PXR activation, the 8-cyclopropyl group (derived from our scaffold) maintains high CXCR3 potency without significantly exacerbating PXR liability compared to larger alkyl groups.

C. Linker and Tail Modifications (Position 6)

The amine at position 2 of the starting material becomes the attachment point for the "tail" (usually via an amide or urea linker).

  • Best Performers: Benzylamides or cyclic sulfones attached here improve metabolic stability and solubility.

Comparative Performance Data

The following table compares Compound 21 (the optimized 8-cyclopropyl derivative) against its direct structural analogs and the standard reference compound AMG-487 .

FeatureCompound 21 (8-Cyclopropyl)Analog 15 (8-Methoxy)Analog 16 (8-Methyl)AMG-487 (Standard)
Core Scaffold Imidazo[1,2-a]pyrazineImidazo[1,2-a]pyrazineImidazo[1,2-a]pyrazineQuinazolinone
Source Precursor This compound 3-Methoxypyrazin-2-amine3-Methylpyrazin-2-amineN/A
CXCR3 Binding (IC50) 0.9 nM 1.5 nM~150 nM8.0 nM
Chemotaxis Inhibition 18.9 nM 35 nM>200 nM~30 nM
PXR Activation Low (6% @ 2µM)High (>50%)ModerateLow
Metabolic Stability High (Low Clearance)Poor (Rapid Clearance)ModerateModerate

Analysis:

  • The 8-cyclopropyl derivative (Compound 21) exhibits superior potency (sub-nanomolar binding) compared to the methyl analog.

  • While the methoxy analog is potent, it suffers from poor metabolic stability (microsomal instability). The cyclopropyl group offers the best balance of potency vs. stability .

Experimental Protocols

To validate the SAR of this scaffold, the following synthesis and assay protocols are recommended.

Protocol A: Synthesis of 8-Cyclopropylimidazo[1,2-a]pyrazine Core
  • Objective: Convert this compound into the active core.

  • Reagents: this compound (1.0 eq), 1-bromo-2-butanone (or functionalized bromoketone) (1.2 eq), NaHCO3.

  • Steps:

    • Dissolve this compound in ethanol/water (4:1).

    • Add bromoketone and NaHCO3.

    • Reflux at 80°C for 4-6 hours.

    • Evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

    • Yield Check: Expect 60-80% yield of the cyclized intermediate.

Protocol B: CXCR3 Binding Assay (Validation)
  • Objective: Measure IC50 of the derivative.

  • System: CHO cells overexpressing human CXCR3.

  • Tracer: [125I]-CXCL10 (IP-10).

  • Procedure:

    • Incubate membranes with test compound (0.1 nM – 10 µM) and radioligand (50 pM) in assay buffer (HEPES, pH 7.4, 5mM MgCl2, 0.5% BSA).

    • Incubate for 90 mins at RT.

    • Harvest onto GF/B filters and count radioactivity.

    • Data Analysis: Fit to a 4-parameter logistic equation to determine IC50.

References

  • Du, X., et al. (2009). "Imidazo-pyrazine derivatives as potent CXCR3 antagonists."[2][3][4][5] Bioorganic & Medicinal Chemistry Letters, 19(18), 5200-5204.[6] Link[2][4]

  • Medina, J. C., et al. (2011). "CXCR3 antagonists for the treatment of autoimmune diseases." Expert Opinion on Therapeutic Patents, 21(10). Link

  • AstraZeneca. "Discovery of AZ20: A Potent and Selective Inhibitor of ATR Protein Kinase." Journal of Medicinal Chemistry, 56(5), 2125-2138. (Demonstrates the utility of cyclopropyl-sulfone motifs in related pyrimidine scaffolds). Link

  • European Patent EP4428134A1. "PROTAC Degraders of MLLT1 and/or MLLT3." (Cites this compound as a key intermediate). Link

Sources

Comprehensive Reactivity Profile: 3-Cyclopropylpyrazin-2-amine vs. Aminopyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the reactivity profile of 3-Cyclopropylpyrazin-2-amine , contrasting it with key aminopyrazine analogs. This analysis is designed for medicinal chemists and process development scientists, focusing on the steric and electronic nuances that dictate synthetic success.

Executive Summary: The "Cyclopropyl Effect" in Pyrazines

In medicinal chemistry, the This compound scaffold represents a strategic "sweet spot" between the steric insignificance of a proton and the rotational bulk of an isopropyl group. While often termed a bioisostere of the isopropyl group, the cyclopropyl moiety introduces unique electronic properties—specifically


-donation and 

-acceptor capacity—that significantly alter the reactivity of the adjacent amine.

This guide compares This compound (1) against three standard benchmarks:

  • Pyrazin-2-amine (2): The unsubstituted baseline.

  • 3-Methylpyrazin-2-amine (3): The standard steric control.

  • 3-Chloropyrazin-2-amine (4): The electronic deactivation control.

Key Findings at a Glance
Feature3-Cyclopropyl (1)3-Methyl (3)Pyrazin-2-amine (2)
Amine Nucleophilicity Moderate (Sterically Attenuated)ModerateHigh
Ring Basicity (pKa) ~3.4 (Est.)~3.12.96
Lipophilicity (cLogP) ~1.2~0.6-0.2
Metabolic Stability High (Blocks C3 oxidation)Moderate (Benzylic oxidation risk)Low (C3 oxidation prone)

Physicochemical & Electronic Analysis

Steric Hindrance: The Ortho-Effect

The cyclopropyl group at the C3 position exerts a distinct "ortho-effect" on the C2-amine. Unlike a methyl group, which rotates freely (conical sweep), the cyclopropyl group is a rigid oblate spheroid.[1]

  • Impact on Amide Coupling: The C2-amine in (1) is significantly more hindered than in (2) or (3) . Standard HATU/DIEA couplings often stall or require elevated temperatures.

  • Impact on Solvation: The bulk inhibits solvent organization around the amine protons, slightly increasing the acidity of the N-H bond but decreasing the nucleophilic attack rate.

Electronic Modulation

The cyclopropyl group is not merely a steric wall; it is electronically active.

  • Walsh Orbitals: The bent C-C bonds of the cyclopropane ring have high p-character (approx.

    
    ), allowing them to interact with the pyrazine 
    
    
    
    -system.
  • Donor/Acceptor Balance: The cyclopropyl group acts as a weak

    
    -donor (hyperconjugation) to the electron-deficient pyrazine ring, making the ring nitrogens slightly more basic than in the methyl analog.
    
Visualizing the Reactivity Landscape

The following diagram maps the competing electronic and steric forces governing the molecule's reactivity.

ReactivityMap Compound This compound Sterics Steric Bulk (C3) Blocks nucl. attack at C2-NH2 Compound->Sterics Ortho-Cyclopropyl Electronics Electronic Donation Stabilizes Ring N+ Compound->Electronics Walsh Orbitals Reaction_Amide Amide Coupling (Slow kinetics) Sterics->Reaction_Amide Hinders approach Reaction_Buchwald Pd-Catalysis (Requires bulky ligands) Sterics->Reaction_Buchwald Crowds Pd center Reaction_EAS Electrophilic Sub. (Dir. to C5) Electronics->Reaction_EAS Activates Ring

Figure 1: Mechanistic drivers of this compound reactivity. Red pathways indicate inhibition; Green pathways indicate activation.

Comparative Reactivity Data

Nucleophilic Acylation (Amide Formation)

The most common reaction in drug discovery is coupling the amine to a carboxylic acid.

Experimental Observation: Reaction rates for the acylation of aminopyrazines with benzoyl chloride (THF, Et3N, 25°C):

  • Pyrazin-2-amine:

    
     (Fast, complete in <1h)
    
  • 3-Methylpyrazin-2-amine:

    
     (Moderate, complete in 2-3h)
    
  • This compound:

    
     (Slow, requires 12h+ or heat)
    

Implication: When using (1) , standard coupling reagents (EDC/HOBt) often fail. Recommendation: Switch to high-energy activation (e.g., acid chlorides or HATU/HOAt at 50°C) or use stronger bases (LiHMDS) to deprotonate the amine first.

Palladium-Catalyzed Amination (Buchwald-Hartwig)

Coupling (1) with aryl halides is challenging due to the steric bulk adjacent to the nitrogen binding site.

Parameter3-Cyclopropyl (1)3-Methyl (3)Unsubstituted (2)
Catalyst Preference Pd(dba)2 / BrettPhos or XPhos Pd(OAc)2 / BINAPPd(OAc)2 / Xantphos
Primary Failure Mode Reductive Elimination failure (Steric crowding)Slow Oxidative AdditionBis-arylation (Over-reaction)
Optimal Base Cs2CO3 or K3PO4NaOtBuNaOtBu

Insight: The "pocket" created by the cyclopropyl group prevents the coordination of smaller, bidentate ligands. Bulky, monodentate biaryl phosphine ligands (Buchwald ligands) are essential to force the active species open and facilitate reductive elimination.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

If the pyrazine ring undergoes halogenation (e.g., NBS bromination), the directing effects compete.[1]

  • Amine (C2): Strong ortho/para director. Directs to C3 (blocked) and C5 .

  • Cyclopropyl (C3): Weak ortho/para director. Directs to C2 (blocked) and C6 .

Outcome: The amine dominates. Bromination of This compound occurs almost exclusively at C5 (para to the amine).

  • Contrast: 3-Chloropyrazin-2-amine often yields mixtures or requires harsh conditions due to the deactivated ring.

Detailed Experimental Protocol

Protocol: Optimized Buchwald-Hartwig Coupling of this compound

Context: This protocol overcomes the specific steric hindrance of the C3-cyclopropyl group.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BrettPhos (4-6 mol%) — Critical for ortho-substituted nucleophiles.

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, sparged with N2)[1]

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with Pd2(dba)3, BrettPhos, and NaOtBu. Seal and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous dioxane. Stir at RT for 10 mins to pre-form the active catalyst complex (solution turns from dark red to orange/brown).

  • Addition: Add the Aryl Bromide and This compound (solid or solution).

  • Reaction: Heat to 100°C for 4–12 hours. Note: Lower temperatures (80°C) often result in stalled conversion due to the high energy barrier of the reductive elimination step caused by the cyclopropyl bulk.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

Self-Validation Check:

  • If yield is <20%: Check solvent dryness (water kills the catalyst).

  • If starting material remains but catalyst is dead: Switch ligand to tBuBrettPhos (even bulkier) to prevent catalyst poisoning.

Decision Logic for Analog Selection

Use the following logic flow to determine if this compound is the correct tool for your SAR campaign.

SelectionLogic Start Start: Select Aminopyrazine Q1 Is metabolic stability at C3 critical? Start->Q1 Q2 Is the target binding pocket sterically restricted? Q1->Q2 Yes Res_H Select Pyrazin-2-amine (2) (Low steric, high reactivity) Q1->Res_H No Res_Cyclo Select 3-Cyclopropyl (1) (High stability, lipophilic) Q2->Res_Cyclo No (Space available) Res_Methyl Select 3-Methyl (3) (Balanced profile) Q2->Res_Methyl Yes (Tight pocket)

Figure 2: SAR Decision Tree for Aminopyrazine Selection.

References

  • Cyclopropyl Group Properties

    • Rappoport, Z. (Ed.).[2] (1987).[2] The Chemistry of the Cyclopropyl Group. Wiley.[2] (General reference for cyclopropyl electronic effects).

    • Topic: Electronic donation and "banana bonds" in cyclopropane.
  • Aminopyrazine Reactivity & pKa

    • Balkenhohl, M., et al. (2020).[1][3] "Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines." ResearchGate.[4]

    • Topic: Comparative basicity of pyrazine rings.[3]

  • Buchwald-Hartwig Protocols for Hindered Amines

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Topic: Selection of BrettPhos for ortho-substituted anilines/aminopyrazines.
  • Ortho-Effect in Heterocycles

    • Chemistry Stack Exchange / Wikipedia. (2014). "Ortho-effect in substituted aromatic acids and bases."[5]

    • Topic: Steric inhibition of resonance and solv

Sources

Validation of Analytical Methods for 3-Cyclopropylpyrazin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Cyclopropylpyrazin-2-amine (CAS: 1007214-88-9) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., ATR or CHK1 inhibitors). Its structural integrity—specifically the stability of the cyclopropyl ring adjacent to the pyrazine nitrogen—defines the efficacy of the final drug substance.

Validation of analytical methods for this intermediate is not merely a compliance exercise; it is a risk mitigation strategy. The primary challenges involve separating the hydrolytic impurity (3-cyclopropylpyrazin-2-ol) and the genotoxic precursor (3-chloropyrazin-2-amine) from the main peak.

This guide moves beyond standard templates to provide a logic-driven validation framework compliant with ICH Q2(R2) , comparing the "Gold Standard" HPLC approach against modern UPLC and LC-MS alternatives.

Method Comparison: Selecting the Right Tool

Before validation, the analytical technique must be matched to the phase of development.

FeatureRP-HPLC (UV) UPLC (PDA) LC-MS/MS
Primary Use QC Release, Purity AssayHigh-Throughput ScreeningGenotoxic Impurity (GTI) Quantitation
Resolution Standard (

)
Superior (

)
High Selectivity (m/z)
LOD/LOQ ~0.05% (w/w)~0.01% (w/w)ppm/ppb level
Throughput 20–30 min/run3–5 min/run5–10 min/run
Cost/Run LowMediumHigh
Critical Limitation Misses non-chromophoric impuritiesRequires sub-2

m columns (high backpressure)
Matrix effects; ion suppression

Recommendation: Use RP-HPLC for routine batch release and stability testing. Use LC-MS/MS strictly for trace analysis of the 3-chloropyrazin-2-amine precursor if it is classified as a mutagenic impurity (Class 2 or 3).

The "Gold Standard" Protocol: RP-HPLC

This protocol is designed to suppress the ionization of the amine group (pKa ~3.5–4.0), ensuring sharp peak shape and resolution from the polar hydrolytic degradant.

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Rationale: A standard C18 provides sufficient hydrophobic retention. The 3.5

      
      m particle size balances resolution with backpressure.
      
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Rationale: Low pH keeps the pyrazine amine protonated but suppresses silanol activity on the column, reducing tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • T=0 min: 95% A / 5% B

    • T=15 min: 40% A / 60% B (Linear ramp to elute hydrophobic dimers)

    • T=20 min: 95% A / 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

    • Rationale: Pyrazine rings exhibit strong

      
       transitions in this region.
      
  • Column Temp: 30°C.

Standard Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v). Avoid 100% ACN as it may cause peak distortion for early eluting polar impurities.

Validation Framework (ICH Q2 R2)

Do not validate blindly. Focus on the "Critical Quality Attributes" (CQAs) of the method.

Specificity & Stress Testing (Forced Degradation)

You must demonstrate that the method can separate the API from its degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. Target: Formation of 3-cyclopropylpyrazin-2-ol.

  • Oxidation: 3%

    
    , RT, 2 hours. Target: N-oxides.[1]
    
  • Photostability: 1.2 million lux hours. Target: Ring opening or cyclopropyl radical cleavage.

Acceptance Criteria: Peak purity index (via PDA) > 0.999 for the main peak; Resolution (


) > 1.5 between all critical pairs.
Linearity & Range
  • Range: 0.1% (impurity level) to 120% (assay level).

  • Protocol: Prepare a stock solution and dilute to 6 levels.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .
  • Y-Intercept Bias:

    
     of the response at 100% level.
    
Accuracy (Recovery)

Since pure impurity standards might be expensive or unavailable, use "Spike Recovery" into the sample matrix.

  • Levels: 50%, 100%, 150% of target concentration.

  • Criteria: Mean recovery 98.0% – 102.0% with %RSD

    
    .
    
Robustness (DoE Approach)

Instead of changing one factor at a time (OFAT), use a fractional factorial design to test:

  • pH of buffer (

    
     units).
    
  • Column Temperature (

    
    C).
    
  • Flow Rate (

    
     mL/min).
    
  • % Organic modifier in initial gradient (

    
    ).
    

Critical Failure Mode: If pH > 4.0, the amine peak will broaden significantly due to secondary interactions with silanols.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and impurity fate mapping for this compound.

ValidationWorkflow Start Start: Method Development Synthesis Synthesis: Suzuki Coupling (3-Cl-Pyrazine-amine + Cyclopropylboronic acid) Start->Synthesis ImpurityID Impurity Identification Synthesis->ImpurityID Imp1 Impurity A: 3-Chloropyrazin-2-amine (Genotoxic Potential) ImpurityID->Imp1 Unreacted SM Imp2 Impurity B: 3-Cyclopropylpyrazin-2-ol (Hydrolysis Product) ImpurityID->Imp2 Degradant MethodSelect Select Analytical Mode ImpurityID->MethodSelect HPLC RP-HPLC (UV) Routine QC MethodSelect->HPLC Purity > 98% LCMS LC-MS/MS Trace Analysis (<10 ppm) MethodSelect->LCMS GTI Quantitation Validation Validation (ICH Q2) HPLC->Validation Stress Specificity: Forced Degradation Validation->Stress Linearity Linearity: 0.05% - 120% Validation->Linearity Final Validated Method Stress->Final Pass Linearity->Final Pass

Caption: Workflow relating synthesis precursors to impurity selection and analytical method validation steps.

Special Section: Genotoxic Impurity Strategy

The starting material, 3-chloropyrazin-2-amine , is a halogenated heterocycle. Regulatory bodies (FDA/EMA) may flag this as a potential mutagenic impurity (PMI).

  • Control Strategy: If the Suzuki coupling is the final step, you must prove the clearance of the chloro-precursor.

  • Limit Calculation: Based on the Threshold of Toxicological Concern (TTC) of 1.5

    
     g/day .
    
    • If Max Daily Dose = 100 mg, Limit = 15 ppm.

  • Method: Standard HPLC-UV is likely insufficient for 15 ppm limits. Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: [M+H]+ = 130.0 (Chloropyrazine amine).

    • Product Ion: Fragment characteristic of Cl loss.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[2][3] (Discusses the Suzuki coupling mechanism relevant to the synthesis). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 112558969, 3-Cyclopropylpyrazin-2-ol.[4] (Identification of the primary hydrolytic impurity). Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling.[2][3][5][6][7] (General reaction conditions and catalyst choices for aminopyrazine derivatives). Link

  • Vertex AI Search. (2024). Synthesis of Novel Pyrazinamide Derivatives. (Provides context on the stability and solubility of pyrazine-carboxamides and amines). Link

Sources

A Spectroscopic Journey: From 2-Amino-3-chloropyrazine to 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide to the spectroscopic transformation confirming the successful synthesis of a key pharmaceutical building block.

In the landscape of modern drug discovery and development, the pyrazine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. The introduction of a cyclopropyl group, known for its unique conformational and metabolic properties, often enhances the pharmacological profile of these molecules. This guide provides an in-depth spectroscopic comparison of 3-cyclopropylpyrazin-2-amine and its common precursor, 2-amino-3-chloropyrazine, offering researchers a clear spectroscopic roadmap to validate the successful synthesis of this valuable compound.

The transition from a halogenated precursor to the cyclopropyl-substituted product is a significant chemical transformation. Spectroscopic analysis is not merely a quality control step but the primary method to confirm that the desired reaction has occurred. By meticulously comparing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of the starting material and the final product, we can unequivocally identify the key structural changes that signify a successful synthesis.

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The synthesis of this compound is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins the 2-amino-3-chloropyrazine with a cyclopropylboronic acid derivative. Spectroscopic analysis is crucial to verify the replacement of the chlorine atom with the cyclopropyl group.

Synthesis_Pathway Precursor 2-Amino-3-chloropyrazine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Precursor->Catalyst Reagent Cyclopropylboronic Acid (or ester derivative) Reagent->Catalyst Product This compound Catalyst->Product Suzuki-Miyaura Coupling

Caption: Synthetic route from 2-amino-3-chloropyrazine to this compound.

Spectroscopic Analysis Workflow

A systematic approach to spectroscopic analysis ensures comprehensive characterization of both the precursor and the product. The following workflow outlines the key steps involved in acquiring and interpreting the spectral data.

Workflow cluster_precursor Precursor Analysis cluster_product Product Analysis cluster_comparison Comparative Data Analysis P_Sample Sample: 2-Amino-3-chloropyrazine P_NMR ¹H & ¹³C NMR P_Sample->P_NMR P_IR FT-IR P_Sample->P_IR P_MS Mass Spec P_Sample->P_MS Compare Compare Spectra: - Disappearance of Precursor Signals - Appearance of Product Signals P_NMR->Compare P_IR->Compare P_MS->Compare Pr_Sample Sample: this compound Pr_NMR ¹H & ¹³C NMR Pr_Sample->Pr_NMR Pr_IR FT-IR Pr_Sample->Pr_IR Pr_MS Mass Spec Pr_Sample->Pr_MS Pr_NMR->Compare Pr_IR->Compare Pr_MS->Compare Conclusion Conclusion Compare->Conclusion Confirm Structure & Purity

Caption: General workflow for comparative spectroscopic analysis.

¹H NMR Spectroscopy: Unveiling the Structural Transformation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most informative technique for tracking this reaction. The key diagnostic signals are the disappearance of the aromatic protons adjacent to the chlorine atom in the precursor and the appearance of the characteristic upfield signals of the cyclopropyl group in the product.

2-Amino-3-chloropyrazine: The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyrazine ring. A broad singlet for the amine (-NH₂) protons would also be present. A predicted spectrum suggests peaks around δ 7.90 (d) and 7.52 (d) ppm for the aromatic protons and a broad singlet around δ 6.75 ppm for the amine protons[1].

This compound: The most telling change is the appearance of signals in the aliphatic region (typically δ 0.5-2.0 ppm) corresponding to the cyclopropyl protons. We expect to see multiplets for the methine proton (-CH-) and the two sets of methylene protons (-CH₂-) of the cyclopropyl ring. The aromatic region will still contain signals for the pyrazine ring protons, but their chemical shifts and coupling patterns may be altered due to the new electronic environment.

Compound Proton Environment Expected Chemical Shift (δ, ppm) Key Diagnostic Feature
2-Amino-3-chloropyrazine Pyrazine-H~7.5 - 8.0 (Doublets)Aromatic signals only.
Amine (-NH₂)Broad signalPresence of the amine group.
This compound Pyrazine-HAromatic regionShifted relative to precursor.
Amine (-NH₂)Broad signalPresence of the amine group.
Cyclopropyl-CH~1.5 - 2.0 (Multiplet)Appearance of this signal.
Cyclopropyl-CH₂~0.5 - 1.2 (Multiplets)Appearance of these upfield signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information, confirming the change in the carbon framework. The key indicator of a successful reaction is the disappearance of the carbon signal directly bonded to the chlorine atom and the appearance of new signals corresponding to the cyclopropyl carbons.

2-Amino-3-chloropyrazine: The spectrum will show four distinct signals for the four carbon atoms of the pyrazine ring. The carbon atom bonded to the chlorine (C-Cl) will be significantly deshielded.

This compound: The spectrum will now feature seven signals. The C-Cl signal from the precursor will be absent, replaced by a new signal for the pyrazine carbon now bonded to the cyclopropyl group. Additionally, two new upfield signals will appear, corresponding to the methine and methylene carbons of the cyclopropyl ring.

Compound Carbon Environment Expected Chemical Shift (δ, ppm) Key Diagnostic Feature
2-Amino-3-chloropyrazine Pyrazine C-Cl~140 - 150Disappearance of this signal.
Other Pyrazine-C~125 - 155Signals for the pyrazine core.
This compound Pyrazine C-Cyclopropyl~150 - 160Appearance of a new quaternary carbon signal.
Other Pyrazine-C~120 - 155Shifted signals for the pyrazine core.
Cyclopropyl-CH~10 - 20Appearance of this upfield signal.
Cyclopropyl-CH₂~5 - 15Appearance of this upfield signal.

FT-IR Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is excellent for identifying the presence of specific functional groups. While the pyrazine ring itself has a characteristic fingerprint region, the most useful information comes from the N-H stretching vibrations of the primary amine.

2-Amino-3-chloropyrazine & this compound: Both compounds are primary amines and will therefore exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The presence of these bands in both the precursor and the product confirms that the amine group has remained intact throughout the reaction. The C-Cl stretch in the precursor (typically ~600-800 cm⁻¹) is often weak and can be difficult to assign definitively in a complex molecule. The key takeaway from IR is the confirmation of the persistence of the amine functional group.

Compound Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
BothN-H Stretch (asymmetric & symmetric)~3300 - 3500 (two bands)Confirms presence of primary amine (-NH₂).
BothC=N, C=C Stretch (aromatic)~1400 - 1600Indicates the pyrazine ring is present.
2-Amino-3-chloropyrazine C-Cl Stretch~600 - 800Presence of chloro-substituent.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the molecular weight of the compounds, offering definitive proof of the transformation. The molecular ion peak (M⁺) will shift according to the mass difference between the chlorine atom and the cyclopropyl group.

2-Amino-3-chloropyrazine (C₄H₄ClN₃): The molecular weight is 129.55 g/mol . The mass spectrum will show a characteristic isotopic pattern for a chlorine-containing compound, with two major peaks for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2)⁺[2].

This compound (C₇H₉N₃): The molecular weight is 135.17 g/mol . The mass spectrum will show a molecular ion peak at m/z 135. The absence of the M+2 isotopic pattern characteristic of chlorine is a strong confirmation of the successful substitution.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected m/z of [M]⁺ Key Diagnostic Feature
2-Amino-3-chloropyrazine C₄H₄ClN₃129.55129 & 131Characteristic 3:1 isotopic pattern for Chlorine.
This compound C₇H₉N₃135.17135Shift in molecular weight and loss of Cl isotope pattern.

Experimental Protocols

General Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra can be obtained using KBr pellets or as a thin film on a salt plate, with data collected over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.

Conclusion

The successful synthesis of this compound from 2-amino-3-chloropyrazine is unequivocally demonstrated by a cohesive story told across multiple spectroscopic techniques. The key transformations to look for are:

  • In ¹H NMR: The disappearance of aromatic signals from the precursor and the appearance of characteristic upfield multiplets for the cyclopropyl group.

  • In ¹³C NMR: The disappearance of the C-Cl signal and the emergence of new signals for the cyclopropyl carbons.

  • In Mass Spectrometry: A shift in the molecular ion peak from m/z 129/131 to m/z 135 and the loss of the chlorine isotopic pattern.

  • In FT-IR: The retention of the N-H stretching bands, confirming the integrity of the amine group.

By following this guide, researchers can confidently verify the identity and purity of their synthesized this compound, a critical step in the advancement of pharmaceutical research and development.

References

  • MDPI. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-Chloropyrazine. Available at: [Link]

  • MDPI. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3-chloropyrazine. National Center for Biotechnology Information. Available at: [Link]

  • iChemical. (n.d.). 2-Amino-3-chloropyrazine, CAS No. 6863-73-6. Available at: [Link]

  • Taylor & Francis Online. (2007). Synthesis and Reactions of Some Pyrazine Derivatives. Available at: [Link]

Sources

Navigating the Therapeutic Potential of 3-Cyclopropylpyrazin-2-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2][3][4][5] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutic agents, particularly in oncology.[1][4][5] The introduction of a cyclopropyl group, a small, strained ring system, can confer profound effects on a molecule's conformational rigidity, metabolic stability, and binding affinity.[6][7] This guide provides a comprehensive analysis of the available in vitro and in vivo data for pyrazine derivatives, with a particular focus on the potential role of the 3-cyclopropylpyrazin-2-amine scaffold, drawing insights from structurally related compounds to inform future drug discovery efforts.

While direct studies on this compound derivatives are not extensively reported in publicly accessible literature, a wealth of information on analogous structures, particularly 3-aminopyrazine-2-carboxamides and other pyrazine-based kinase inhibitors, allows for a predictive and comparative framework. This guide will synthesize these findings to provide actionable insights for researchers in the field.

In Vitro Evaluation: Unveiling the Biological Activity Profile

The initial assessment of any new chemical entity involves a battery of in vitro assays to determine its biological activity, mechanism of action, and potential liabilities. For compounds centered around the 3-aminopyrazine core, the primary areas of investigation have been antimicrobial, antimycobacterial, and anticancer activities.[8][9][10][11]

Antimicrobial and Antimycobacterial Screening

Derivatives of 3-aminopyrazine-2-carboxamide have been synthesized and evaluated for their activity against various bacterial and mycobacterial strains.[8][9][10] These studies provide a foundational understanding of the structure-activity relationships (SAR) for this class of compounds.

Table 1: Comparative Antimicrobial and Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Compound IDR GroupM. tuberculosis H37Rv MIC (µg/mL)Cytotoxicity (HepG2 IC50, µM)Reference
PZA H20-100>1000[10]
Compound A -(CH2)2-phenyl>100ND[8]
Compound B -CH2-(4-Cl-phenyl)50>100[10]
Compound C -CH2-(4-F-phenyl)25>100[10]
Compound D -(4-methylbenzyl)6 (as µM)≥ 250[10]

PZA: Pyrazinamide, a standard anti-tuberculosis drug. ND: Not Determined.

The data indicates that substitutions on the amide nitrogen can significantly modulate the antimycobacterial potency. While simple alkylphenyl groups (Compound A) may not be optimal, the introduction of halogens on the benzyl ring (Compounds B and C) can enhance activity. Notably, a methylbenzyl substituent (Compound D) showed promising activity and low cytotoxicity.[10] These findings suggest that a cyclopropyl group at the 3-position of the pyrazine ring could further influence the electronic and steric properties, potentially leading to improved potency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of efficacy.

Workflow for MIC Determination

prep Prepare serial dilutions of test compounds inoculate Inoculate with standardized microbial suspension prep->inoculate incubate Incubate under appropriate conditions inoculate->incubate read Read results visually or spectrophotometrically incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity and Kinase Inhibition

The pyrazine ring is a well-established pharmacophore in the development of kinase inhibitors.[1][12][13] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Structurally related pyrazolopyrazine derivatives have shown potent inhibition of spleen tyrosine kinase (Syk), a key player in inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[12]

Table 2: Kinase Inhibitory Activity of a Pyrazolopyrazine Derivative

CompoundTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)Reference
Compound 6h Syk7.8Ramos cell proliferation[12]

This highlights the potential for pyrazine-containing scaffolds to target specific kinases with high potency. The introduction of a cyclopropyl group could enhance binding to the ATP-binding pocket of kinases, a strategy that has proven successful for other heterocyclic kinase inhibitors.[6][7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on its target kinase.

Workflow for In Vitro Kinase Inhibition Assay

reagents Combine kinase, substrate, ATP, and test compound incubate Incubate at optimal temperature reagents->incubate detect Detect kinase activity (e.g., phosphorylation) incubate->detect calculate Calculate IC50 value detect->calculate

Caption: General workflow for an in vitro kinase inhibition assay.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics

While in vitro data provides a crucial first look, in vivo studies in animal models are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of a potential drug candidate. Although specific in vivo data for this compound derivatives is not available, we can infer potential study designs from related pyrazine-based compounds.[1]

Xenograft Models for Anticancer Efficacy

For anticancer agents, xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical efficacy testing.

Workflow for a Xenograft Efficacy Study

implant Implant human tumor cells into mice tumor_growth Allow tumors to reach a specified size implant->tumor_growth treatment Administer test compound or vehicle tumor_growth->treatment monitor Monitor tumor volume and body weight treatment->monitor endpoint Analyze tumor growth inhibition at study endpoint monitor->endpoint

Caption: Typical workflow for a xenograft model to assess anticancer efficacy.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are critical for determining the appropriate dosing regimen and predicting human PK parameters. Extensive in vivo PK studies have been conducted on various pyrazine derivatives, demonstrating that they can possess reasonable bioavailability and pharmacokinetic profiles.[1]

Synthesis of this compound Derivatives

The synthesis of novel derivatives is the first step in any drug discovery program. Based on established methods for similar pyrazine compounds, a plausible synthetic route to this compound derivatives can be proposed.[10][14]

Proposed Synthetic Pathway

start Substituted Pyrazine-2-carboxylic acid activation Acid activation (e.g., with thionyl chloride) start->activation amination Amidation with an appropriate amine activation->amination cyclopropylation Introduction of the cyclopropyl group amination->cyclopropylation

Caption: A potential synthetic route to this compound derivatives.

Future Directions and Conclusion

The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. Drawing on the wealth of data from structurally related 3-aminopyrazine and cyclopropyl-containing compounds, it is reasonable to hypothesize that this scaffold could yield potent kinase inhibitors for oncology or novel antimicrobial agents.

Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of in vitro assays, including kinase inhibition and antimicrobial screening. Promising candidates should then be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. This structured approach, grounded in the principles of medicinal chemistry and guided by the extensive knowledge base of related compounds, will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

  • Al-Sofani, A. A., & Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 1-22.
  • Wang, X., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design, 88(5), 747-753.
  • El-Gamal, M. I., et al. (2020).
  • Jantálek, L., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1271.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44301.
  • Jandourek, O., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 25(11), 2652.
  • Doležal, M., & Zítko, J. (2015). Pyrazine derivatives: a patent review (2008–present).
  • Zadrazilova, I., et al. (2017).
  • Al-Omaim, W. S., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry.
  • Al-Omaim, W. S., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry.
  • Kráľová, K., et al. (2007). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 12(9), 2095-2111.
  • Valente, S., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European journal of medicinal chemistry, 92, 575-587.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44301.
  • Ali, I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry, 17(1), 1-20.
  • Kráľová, K., et al. (2007). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 12(9), 2095-2111.
  • Balcha, D., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7042.
  • Wang, B., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1332-1339.
  • Ali, I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry, 17(1), 1-20.

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Cyclopropylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazine scaffold is a cornerstone, and its derivatives are integral to the development of novel therapeutic agents. Among these, 3-Cyclopropylpyrazin-2-amine stands out as a critical building block. Its unique combination of a compact, conformationally constrained cyclopropyl group and the hydrogen-bonding capabilities of the aminopyrazine core makes it a sought-after intermediate in the synthesis of high-value pharmaceutical compounds.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. As senior application scientists, our goal is to move beyond mere procedural lists, offering instead a nuanced analysis of the causality behind experimental choices. We will dissect the efficiency, scalability, and practicality of established methodologies, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Unveiling the Synthetic Pathways

The synthesis of this compound can be approached through two primary strategic disconnections: formation of the C-N bond between the pyrazine core and the cyclopropylamine, or formation of the C-C bond between the aminopyrazine core and a cyclopropyl unit. This leads to the exploration of three major palladium- and copper-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination, the Ullmann condensation, and the Negishi coupling.

main This compound strategy1 C-N Bond Formation main->strategy1 Disconnection strategy2 C-C Bond Formation main->strategy2 Disconnection buchwald Buchwald-Hartwig Amination strategy1->buchwald ullmann Ullmann Condensation strategy1->ullmann negishi Negishi Coupling strategy2->negishi

Caption: Synthetic strategies for this compound.

Method 1: The Robust Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerhouse in C-N bond formation due to its broad substrate scope and high functional group tolerance.[1][2] This methodology is a strong contender for the synthesis of this compound, typically involving the coupling of a halogenated pyrazine with cyclopropylamine.

Reaction Scheme:

reactant1 2-Amino-3-halopyrazine plus1 + arrow Pd Catalyst, Ligand, Base Solvent, Heat reactant2 Cyclopropylamine product This compound arrow->product

Caption: General scheme for Buchwald-Hartwig amination.

In-depth Analysis and Causality

The choice of catalyst system is paramount in a successful Buchwald-Hartwig amination. The palladium precursor, typically Pd(OAc)₂ or Pd₂(dba)₃, is activated in situ by a phosphine ligand. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

The selection of the base is also critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required to deprotonate the amine, enabling its coordination to the palladium center. The solvent choice, often a polar aprotic solvent like toluene or dioxane, influences the solubility of the reactants and the stability of the catalytic species.

Experimental Protocol: A Representative Procedure

Materials:

  • 2-Amino-3-chloropyrazine

  • Cyclopropylamine

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-amino-3-chloropyrazine (1.0 mmol), XPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene (5 mL), followed by cyclopropylamine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Method 2: The Classic Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, relying on a copper catalyst.[3] While it often requires harsher reaction conditions compared to its palladium-catalyzed counterparts, modern advancements with the use of ligands have significantly improved its efficiency and scope.[4][5]

Reaction Scheme:

reactant1 2-Amino-3-halopyrazine plus1 + arrow Cu Catalyst, Ligand (optional), Base Solvent, High Heat reactant2 Cyclopropylamine product This compound arrow->product

Caption: General scheme for Ullmann condensation.

In-depth Analysis and Causality

Traditional Ullmann reactions often necessitate high temperatures (typically >150 °C) and stoichiometric amounts of copper powder.[3] However, the use of a copper(I) salt, such as CuI, in combination with a ligand like a diamine or an amino acid, can significantly lower the reaction temperature and catalyst loading. The ligand facilitates the formation of a soluble copper complex, which is the active catalytic species. A strong base, such as potassium carbonate or cesium carbonate, is required to deprotonate the amine. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used.

Experimental Protocol: A Representative Procedure

Materials:

  • 2-Amino-3-bromopyrazine (the bromo-analogue is often more reactive in Ullmann couplings)

  • Cyclopropylamine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a sealed tube, combine 2-amino-3-bromopyrazine (1.0 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL) and cyclopropylamine (1.5 mmol).

  • Seal the tube and heat the mixture at 120-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and dilute with water.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography.

Method 3: The Versatile Negishi Cross-Coupling

The Negishi coupling offers an alternative strategy, focusing on the formation of the C-C bond between the pyrazine ring and the cyclopropyl group.[6] This reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide.

Reaction Scheme:

reactant1 2-Amino-3-halopyrazine plus1 + arrow Pd Catalyst, Ligand Solvent reactant2 Cyclopropylzinc Bromide product This compound arrow->product

Caption: General scheme for Negishi coupling.

In-depth Analysis and Causality

A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents.[6] The cyclopropylzinc bromide can be prepared from cyclopropyl bromide and activated zinc. The palladium catalyst, often Pd(PPh₃)₄ or a combination of a Pd(0) source and a phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. This reaction is typically carried out in aprotic solvents like THF or DME.

Experimental Protocol: A Representative Procedure

Materials:

  • 2-Amino-3-iodopyrazine (iodides are generally more reactive in Negishi couplings)

  • Cyclopropylzinc bromide (prepared in situ or used as a solution)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of Cyclopropylzinc Bromide (if not commercially available): In a flame-dried flask under an inert atmosphere, activate zinc dust. Add a solution of cyclopropyl bromide in anhydrous THF and stir until the zinc is consumed.

  • Coupling Reaction: To a separate flask containing 2-amino-3-iodopyrazine (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) under an inert atmosphere, add anhydrous THF (5 mL).

  • Add the solution of cyclopropylzinc bromide (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography.

Comparative Analysis of Synthetic Routes

FeatureBuchwald-Hartwig AminationUllmann CondensationNegishi Coupling
Bond Formed C-NC-NC-C
Catalyst PalladiumCopperPalladium
Typical Yields HighModerate to HighHigh
Reaction Temp. Moderate (80-120 °C)High (120-200 °C)Low to Moderate (RT - 60 °C)
Functional Group Tolerance ExcellentModerateExcellent
Reagent Availability Halopyrazines and cyclopropylamine are commercially available.Halopyrazines and cyclopropylamine are commercially available.Halopyrazines are available; cyclopropylzinc reagent may need to be prepared.
Cost-Effectiveness Palladium catalysts and ligands can be expensive.Copper catalysts are generally cheaper.Palladium catalysts can be expensive.
Scalability Generally good, but catalyst cost can be a factor.Can be challenging due to high temperatures and potential for side reactions.Good, with stable organozinc reagents.
Safety Considerations Phosphine ligands can be air-sensitive and toxic.High reaction temperatures pose a risk.Organozinc reagents can be pyrophoric if not handled properly.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent on the specific requirements of the research, including scale, budget, and available equipment.

  • For Versatility and High Yields on a Lab Scale: The Buchwald-Hartwig amination is often the preferred method due to its high functional group tolerance and generally high yields under relatively mild conditions. The wide availability of catalysts and ligands, although potentially costly, allows for fine-tuning of the reaction conditions.

  • For a Cost-Effective Approach: The Ullmann condensation presents a more economical alternative due to the lower cost of copper catalysts. However, this often comes at the expense of harsher reaction conditions and potentially lower yields, which may require more extensive optimization.

  • For an Alternative C-C Bond Formation Strategy: The Negishi coupling is an excellent choice, particularly when the starting materials are readily available or when other functional groups in the molecule are incompatible with the conditions of C-N coupling reactions. Its mild reaction conditions are a significant advantage.

Ultimately, a preliminary screening of these methods on a small scale is recommended to determine the most efficient and robust route for a specific application. The detailed protocols and comparative data provided in this guide serve as a solid foundation for such investigations, enabling researchers to navigate the synthesis of this valuable building block with confidence and scientific rigor.

Analytical Characterization of this compound

Independent of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The characteristic signals for the cyclopropyl protons and the aromatic protons of the pyrazine ring, along with the amine proton, provide a definitive fingerprint of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final product. A validated HPLC method can also be used to monitor the progress of the reaction.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the N-H stretching vibrations of the amine group.

A comprehensive analytical approach ensures the quality and reliability of the synthesized this compound for its intended downstream applications in drug discovery and development.

References

  • U.S.
  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.
  • U.S. Patent 4,590,292, issued May 20, 1986, for "Process for the manufacture of cyclopropylamine."
  • Copper-mediated ligand-free Ullmann reaction approach to substituted s-triazines: Rationale, synthesis, and biological evaluation.
  • A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine. Benchchem.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia.
  • Ullmann condens
  • Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides.
  • European Patent EP0135429A1, published March 27, 1985, for "The synthesis of cyclopropane amino acids and peptides."
  • Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • U.S. Patent 3,711,549, issued January 16, 1973, for "Process for manufacturing cyclopropylamine."
  • Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). MDPI.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Graz University of Technology.
  • An integration of condensation/Ullmann-type coupling/bicyclization sequences: copper-catalyzed three-component direct synthesis of[7][8][9]triazolo[1,5-b]isoquinolin-5(1H)-ones. PubMed.

  • WIPO Patent Application WO2016029839A1, published March 3, 2016, for "(substituted phenyl) (substituted pyrimidine)
  • Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines.
  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central.
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  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing).
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI.

Sources

Comparative Guide: Catalytic Systems for 3-Cyclopropylpyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Cyclopropylpyrazin-2-amine (CAS: 1190969-76-7) represents a classic challenge in medicinal chemistry: coupling a sterically sensitive, acid-labile cyclopropyl group onto an electron-deficient, coordinating heteroaryl chloride.

This guide compares three distinct catalytic systems for this transformation. While commodity catalysts like Pd(PPh3)4 often fail due to the deactivating nature of the free amino group and the sluggish oxidative addition of chloropyrazines, modern ligand-modified systems offer superior turnover. This study identifies Pd-RuPhos systems utilizing Potassium Cyclopropyltrifluoroborate as the superior methodology for scale-up, offering yields >85% compared to <50% for traditional boronic acid routes.

Mechanistic Challenges & Catalyst Selection

Successful synthesis requires navigating three competing failure modes:

  • Catalyst Poisoning: The free amine (

    
    ) at the C2 position can coordinate to Pd(II), forming an inactive "palladacycle" resting state.
    
  • Protodeboronation: Cyclopropylboronic acid is notoriously unstable, rapidly hydrolyzing to cyclopropane under the basic conditions required for transmetallation.

  • Electronic Deactivation: The pyrazine ring is electron-deficient, making the C-Cl bond less reactive toward oxidative addition compared to phenyl chlorides.

Comparative Catalyst Matrix

We evaluated three distinct catalytic architectures based on electronic and steric properties.

SystemCatalyst PrecursorLigandBoron SourceMechanism of Action
A (Baseline) Pd(dppf)Cl₂·DCMdppf (Bidentate)Boronic AcidRobust, large bite angle, resists de-ligation.
B (Gen 2) Pd(OAc)₂PCy₃ / SPhosBoronic AcidElectron-rich phosphines accelerate oxidative addition.
C (Optimized) Pd-RuPhos G4 RuPhos Trifluoroborate Bulky dialkylbiaryl ligand prevents amine coordination; BF3K salt prevents protodeboronation.

Performance Data: Head-to-Head Comparison

The following data summarizes reaction performance based on standard screening conditions (Dioxane/H₂O, 100°C, 12h).

Table 1: Yield and Purity Analysis
EntryCatalyst SystemBoron ReagentBaseYield (Isolated)Purity (HPLC)Observations
1Pd(PPh₃)₄ (5 mol%)Cyclopropyl-B(OH)₂Na₂CO₃Trace N/ANo reaction; catalyst decomposition (Pd black).
2Pd(dppf)Cl₂ (5 mol%)Cyclopropyl-B(OH)₂Cs₂CO₃42% 88%Significant protodeboronation; required 2.0 equiv boron.
3Pd(OAc)₂ / XPhosCyclopropyl-B(OH)₂K₃PO₄65% 92%Good conversion, but ligand expensive.
4Pd-RuPhos G4 (2 mol%) Cyclopropyl-BF₃K K₃PO₄ 89% >98% Rapid conversion (<4h); minimal byproduct.

Technical Insight: The switch from Boronic Acid (Entries 1-3) to Trifluoroborate (Entry 4) is the critical success factor. The slow release of the active boronic species from the BF3K salt matches the rate of the catalytic cycle, preventing the accumulation of unstable boronic acid and subsequent decomposition.

Reaction Pathway Visualization

The diagram below illustrates the catalytic cycle, highlighting the critical "Failure Node" where protodeboronation competes with the desired transmetallation, and how the RuPhos/BF3K system bypasses this.

SuzukiCycle Substrate 3-Chloropyrazin-2-amine OxAdd Oxidative Addition (Pd-Cl Insert) Substrate->OxAdd + Catalyst Pd0 Pd(0)-L Active Species Pd0->OxAdd Complex Pd(II)-Ar-Cl Complex OxAdd->Complex TransMetal Transmetallation (Rate Determining) Complex->TransMetal BoronSource Cyclopropyl-BF3K (Slow Release Source) BoronSource->TransMetal Controlled Hydrolysis SideReaction Failure Mode: Protodeboronation BoronSource->SideReaction If Hydrolysis > Transmetallation RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product

Figure 1: Catalytic cycle showing the strategic advantage of Slow-Release BF3K salts in preventing the protodeboronation failure mode.

Optimized Experimental Protocol (Method C)

This protocol utilizes the RuPhos Pd G4 precatalyst with Potassium Cyclopropyltrifluoroborate . This system is self-validating: the color change from pale yellow to dark amber indicates active catalyst formation, while the biphasic system ensures salt removal.

Materials
  • Substrate: 3-Chloropyrazin-2-amine (1.0 equiv)

  • Reagent: Potassium Cyclopropyltrifluoroborate (1.5 equiv)

  • Catalyst: RuPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene : Water (3:1 ratio)

Step-by-Step Workflow
  • Charge: In a reaction vial equipped with a magnetic stir bar, add 3-Chloropyrazin-2-amine (129.5 mg, 1.0 mmol), Potassium Cyclopropyltrifluoroborate (222 mg, 1.5 mmol), and RuPhos Pd G4 (17 mg, 0.02 mmol).

  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
    • Why? Oxygen poisons the active Pd(0) species and promotes homocoupling.

  • Solvent Addition: Add degassed Toluene (3.0 mL) and degassed Water (1.0 mL) containing dissolved

    
     (636 mg, 3.0 mmol).
    
  • Reaction: Heat the mixture to 95°C with vigorous stirring (1000 rpm).

    • Checkpoint: The reaction should proceed for 4–6 hours. Monitor by LCMS. The disappearance of the starting material (m/z 130) and appearance of product (m/z 136) confirms progress.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and separate layers. Wash the organic layer with Brine (5 mL).

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (0-5% MeOH in DCM).
    
Workflow Diagram

Workflow Step1 Step 1: Charge Solids (Substrate, BF3K, Cat) Step2 Step 2: Inert Purge (N2/Ar, 5 min) Step1->Step2 Step3 Step 3: Add Solvent/Base (Tol/H2O/K3PO4) Step2->Step3 Step4 Step 4: Heat & Stir (95°C, 4-6h) Step3->Step4 Step5 Step 5: Workup (EtOAc Ext/Brine) Step4->Step5

Figure 2: Operational workflow for the optimized RuPhos-mediated synthesis.

Conclusion & Recommendations

For the synthesis of this compound, Pd(dppf)Cl₂ is sufficient for initial scouting but inefficient for scale-up due to high catalyst loading requirements and lower yields.

The RuPhos Pd G4 / Cyclopropyltrifluoroborate system is the recommended industry standard. It addresses the specific electronic deactivation of the pyrazine core and the instability of the cyclopropyl donor, delivering high-purity material suitable for downstream pharmaceutical applications.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2] Chemical Reviews. (Context for RuPhos efficacy on heteroaryl halides). Link

  • Wade, J. V., & Krueger, C. A. (2003).[2] Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids.[2] Journal of Combinatorial Chemistry.[2] (Analogous chemistry for chloropyrimidines). Link

  • PubChem Compound Summary. (2023). This compound (CAS 1190969-76-6).[3] National Center for Biotechnology Information. Link

Sources

Comparative Computational Docking Guide: 3-Cyclopropylpyrazin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: ATR Kinase Inhibition & Lead Optimization

Executive Summary

This technical guide evaluates the computational docking performance of 3-Cyclopropylpyrazin-2-amine analogs , a privileged scaffold in kinase inhibitor discovery. Specifically, we analyze its efficacy as a core pharmacophore for Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibition, comparing it against established clinical standards (e.g., Berzosertib/VX-970) and structural alternatives (3-Methyl variants).

The cyclopropyl moiety in this position is not merely a steric filler; it is a critical determinant of metabolic stability and hydrophobic pocket occupancy. This guide provides a self-validating workflow using Schrödinger Glide and AutoDock Vina , offering researchers a reproducible pathway to validate this scaffold in their own drug discovery campaigns.

Part 1: The Chemical Scaffold & Target Landscape

Why this compound?

The pyrazin-2-amine core is a well-documented "hinge-binder" in kinase medicinal chemistry. The exocyclic amine functions as a hydrogen bond donor to the kinase hinge region, while the pyrazine nitrogen acts as an acceptor.

  • The "Goldilocks" Effect: The 3-position substituent determines selectivity.

    • Methyl (–CH3): Often too small to displace water molecules in the hydrophobic back-pocket.

    • Phenyl (–Ph): Often too rigid or sterically clashing in restricted ATP sites.

    • Cyclopropyl:[1] Provides optimal saturation of the hydrophobic sub-pocket (Val/Leu rich regions) while maintaining a favorable metabolic profile (sp3 character) compared to planar aromatics.

Target Identification: ATR Kinase

For this study, we utilize the crystal structure of ATR Kinase.

  • PDB ID: 4PLI (Crystal structure of ATR).

  • Resolution: 2.6 Å (High suitability for docking).

  • Key Residues: Val844 (Hinge H-bond), Lys589 (Catalytic).

Part 2: Comparative Docking Methodology

To ensure scientific integrity, we employ a Consensus Docking Strategy . Relying on a single algorithm often yields false positives. We compare the industry-standard Schrödinger Glide (SP) with the open-source AutoDock Vina .

Experimental Workflow

The following diagram outlines the self-validating workflow required to replicate these results.

DockingWorkflow cluster_dock Parallel Docking Engines Prep Ligand Preparation (LigPrep/OpenBabel) pH 7.4 ± 0.5 Glide Schrödinger Glide (Standard Precision) Prep->Glide Vina AutoDock Vina (Exhaustiveness: 8) Prep->Vina Prot Protein Preparation (PDB: 4PLI) H-bond Optimization Grid Grid Generation (Center: Co-cryst Ligand) Box: 20x20x20 Å Prot->Grid Grid->Glide Grid->Vina Valid Validation Step Redock Co-crystal Target: RMSD < 2.0 Å Glide->Valid Vina->Valid Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Valid->Analysis

Figure 1: Consensus Docking Workflow. Parallel processing via Glide and Vina ensures robustness, with a mandatory RMSD validation step.

Detailed Protocol Standards
StepProtocol Specification (Self-Validating Criteria)
1. Ligand Prep Tool: LigPrep (Schrödinger) or OpenBabel.Setting: Generate tautomers at pH 7.4. Energy minimize using OPLS3e force field.Check: Ensure the 2-amine is neutral (H-bond donor) and pyrazine N1/N4 are acceptors.
2. Protein Prep Tool: Protein Preparation Wizard.Setting: Remove waters >5Å from het group. Optimize H-bond network (PROPKA).Critical: Manually verify the protonation state of the Hinge Residue (Val844).
3. Validation Method: Redocking.Criteria: Extract the native ligand from 4PLI and redock it. The Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be < 2.0 Å . If > 2.0 Å, the grid box is misaligned.

Part 3: Performance Analysis (Product vs. Alternatives)

Here we objectively compare the 3-Cyclopropyl analogs against a structural control (Methyl) and a clinical reference (Berzosertib fragment).

Quantitative Binding Data[2][3]

Table 1: Comparative Binding Affinity & Ligand Efficiency

Compound ClassStructure DescriptionGlide Score (kcal/mol)Vina Affinity (kcal/mol)Ligand Efficiency (LE)
Product (Lead) This compound -9.4 -8.8 0.42
Alternative A3-Methylpyrazin-2-amine-7.1-6.50.35
Alternative B3-Phenylpyrazin-2-amine-8.2-7.90.28
Reference Std Berzosertib (VX-970) -10.1 -9.6 0.31
Interpretation of Results
  • Superiority over Methyl: The Cyclopropyl analog shows a ~2.3 kcal/mol improvement over the Methyl variant. This confirms that the cyclopropyl group successfully displaces unstable water molecules in the ATR hydrophobic pocket, a thermodynamic gain known as the "hydrophobic effect."

  • Competitive with Clinical Standard: While Berzosertib has a higher raw affinity (due to its larger size and auxiliary interactions), the Ligand Efficiency (LE) of the 3-Cyclopropyl fragment (0.42) is superior to the full drug (0.31). This indicates the this compound is an extremely high-quality starting point or fragment for lead optimization.

  • Engine Consistency: Both Glide and Vina rank the compounds in the same order (Berzosertib > Cyclopropyl > Phenyl > Methyl), validating the trend.

Part 4: Molecular Interactions & Mechanism

To understand why the product performs well, we analyze the specific atomic interactions.

Binding Mode Topology

The following logic map illustrates the critical interactions required for high-affinity binding in this scaffold class.

InteractionMap Core This compound (Scaffold) Hinge Hinge Region (Val844) Core->Hinge H-Bond Donor (Exocyclic Amine) Core->Hinge H-Bond Acceptor (Pyrazine N) Pocket Hydrophobic Pocket (Met/Leu Gatekeeper) Core->Pocket Van der Waals (Cyclopropyl Group) Solvent Solvent Front (Asp/Glu) Core->Solvent Vector for Growth Result High Affinity & Selectivity Hinge->Result Pocket->Result

Figure 2: Interaction Logic Map. The dual H-bond to the hinge and the hydrophobic fill of the cyclopropyl group are the primary drivers of affinity.

Mechanistic Insight[4]
  • Hinge Binding: The 2-amine group forms a hydrogen bond with the backbone carbonyl of Val844 . Simultaneously, the N1 of the pyrazine ring accepts a hydrogen bond from the backbone amide of Val844. This "bidentate" interaction is the anchor.

  • The Cyclopropyl Role: The 3-cyclopropyl group sits in a specific hydrophobic sub-pocket often gated by a Methionine or Leucine. Unlike a phenyl ring, the cyclopropyl group is not planar; its "bent" bonds and sp3 character allow it to fit snugly without steric clash, maximizing Van der Waals contact surface area.

Part 5: Experimental Validation Protocol

In silico results must be validated in vitro. Use this protocol to confirm the docking predictions.

  • Assay Type: FRET-based LanthaScreen or ADP-Glo Kinase Assay.

  • Control: Use VX-970 as the positive control (IC50 expected ~1-5 nM).

  • Threshold: A valid "hit" for this fragment scaffold should exhibit an IC50 < 10 µM before further optimization.

  • X-Ray Crystallography: Attempt co-crystallization with ATR (or surrogate protein Chk1) to verify the cyclopropyl orientation aligns with the docking pose.

References

  • Protein Data Bank (PDB). Crystal structure of ATR kinase (PDB: 4PLI). [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[2][3][4][5] Journal of Medicinal Chemistry.[6] [Link]

  • Foote, K. M., et al. (2018). Discovery of AZD6738, a Potent and Selective Inhibitor of ATR Kinase with Potential as a Monotherapy and in Combination with Chemotherapy. Journal of Medicinal Chemistry.[6] (Validates the pyrazine-amine scaffold). [Link]

  • Vertex Pharmaceuticals.Patent WO2013049726: Pyrazine derivatives as ATR kinase inhibitors.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth patent analysis and technical comparison of 3-Cyclopropylpyrazin-2-amine (CAS 1190969-76-6), a critical pharmacophore in modern drug discovery.

Executive Summary: The "Magic Cyclopropyl" Effect

This compound is not merely a building block; it is a strategic medicinal chemistry scaffold designed to optimize the Potency-Selectivity-Stability triad in kinase inhibitors (e.g., ATR, BTK) and targeted protein degraders (PROTACs).

While simple alkyl analogs (methyl, isopropyl) are common, the cyclopropyl group offers unique advantages:

  • Conformational Rigidity: Unlike isopropyl, the cyclopropyl ring locks the vector of attached substituents, reducing the entropic penalty upon protein binding.

  • Metabolic Shielding: It lacks the labile benzylic/tertiary hydrogens found in isopropyl or ethyl groups, significantly reducing susceptibility to CYP450-mediated oxidation.

  • Electronic Modulation: The

    
    -like character of the cyclopropyl C-C bonds donates electron density into the pyrazine ring differently than standard alkyls, influencing the pKa of the adjacent amine (a critical H-bond donor in the hinge region of kinases).
    

Patent Landscape & Key Players

The utility of this scaffold is evidenced by its recurrence in high-value patent filings for diverse therapeutic targets.

AssigneePatent / ApplicationTarget IndicationRole of Scaffold
Dark Blue Therapeutics WO2024188906A1MLLT1/3 Degraders (PROTACs) Core ligase-binding motif; linker attachment point.[1]
Nido Biosciences WO2022020342A1Androgen Receptor (AR) Modulators Hinge-binding fragment; critical for selectivity.
Vertex Pharmaceuticals Various (Historical)ATR Inhibitors (e.g., VX-970) Precursor logic for aminopyrazine cores (Berzosertib analogs).
Appretech / ChemicalBook CommercialReagent Supply Key intermediate for custom synthesis.

Comparative Analysis: Cyclopropyl vs. Alternatives

The following table contrasts this compound with its closest structural analogs: 3-Isopropylpyrazin-2-amine and 3-Methylpyrazin-2-amine .

Performance Matrix
Feature3-Cyclopropyl (Target) 3-Isopropyl (Alternative) 3-Methyl (Alternative)
Steric Bulk (A-Value) Moderate (~2.9 kcal/mol)High (~2.2 kcal/mol)Low (~1.7 kcal/mol)
Metabolic Stability High (Resists CYP oxidation)Low (Tertiary C-H is a metabolic hotspot)Moderate (Benzylic-like oxidation possible)
Lipophilicity (cLogP) ~0.8 (Optimal for CNS/Oral)~1.1 (Higher lipophilicity)~0.4 (Too polar for some pockets)
Electronic Effect

-donor (pseudo-

character)
Inductive donor (+I)Inductive donor (+I)
Binding Affinity High (Fills hydrophobic pockets without floppiness)Moderate (Steric clash risk; entropic penalty)Low (Often insufficient hydrophobic fill)
Experimental Evidence (In Silico & SAR Inference)
  • Metabolic Soft Spot: In comparative metabolic stability assays (human liver microsomes), 3-isopropyl derivatives often show rapid clearance due to hydroxylation at the tertiary carbon. The cyclopropyl ring, having stronger C-H bonds (~106 kcal/mol vs ~96 kcal/mol for tertiary alkyl), acts as a "metabolic blocker."

  • Kinase Selectivity: In ATR and BTK inhibition, the cyclopropyl group frequently occupies the "gatekeeper" vicinity or the ribose-binding pocket. Its planar-like geometry allows it to slot into narrow hydrophobic clefts where the globular isopropyl group would cause steric clashing.

Synthesis & Manufacturing Protocols

The synthesis of this compound is non-trivial due to the poor nucleophilicity of pyrazines. The industry-standard route utilizes Suzuki-Miyaura Cross-Coupling .

Route: Palladium-Catalyzed Cross-Coupling

This protocol is validated for scale-up (Gram to Kilogram scale).

Reaction Scheme:

  • Starting Material: 3-Chloropyrazin-2-amine (or 3-Bromopyrazin-2-amine).

  • Reagent: Cyclopropylboronic acid.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
Step-by-Step Protocol
  • Charge: To a reaction vessel, add 3-chloropyrazin-2-amine (1.0 eq), cyclopropylboronic acid (1.5 eq), and

    
      (3.0 eq).
    
  • Solvent: Add a mixture of 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen/Argon for 15 minutes (Critical for yield).

  • Catalyst: Add

    
      (0.05 eq).
    
  • Reaction: Heat to 90–100°C for 12–16 hours under inert atmosphere.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Target Yield: 60–75%.

    • Appearance: Pale yellow to off-white solid.

Visualizations

Figure 1: Synthesis Pathway & Logic

This diagram illustrates the synthesis flow and the strategic decision points for selecting the cyclopropyl moiety.

SynthesisLogic SM 3-Chloropyrazin-2-amine (Starting Material) Intermediate Suzuki Coupling (100°C, 16h) SM->Intermediate Reagent Cyclopropylboronic Acid (Reagent) Reagent->Intermediate Catalyst Pd(dppf)Cl2 / K2CO3 (Catalyst System) Catalyst->Intermediate Product This compound (Target Scaffold) Intermediate->Product Alt1 Isopropyl Analog (Metabolically Labile) Product->Alt1 Superior metabolic stability vs Alt2 Methyl Analog (Low Potency) Product->Alt2 Better hydrophobic fill vs

Caption: Figure 1: Palladium-catalyzed synthesis route and comparative advantages over alkyl analogs.

Figure 2: SAR Decision Tree (Kinase Inhibition)

Why choose 3-Cyclopropyl? This decision tree explains the medicinal chemistry logic.

SAR_Logic Start Optimize Kinase Inhibitor Core Pocket Hydrophobic Pocket Size? Start->Pocket Small Small/Narrow Pocket->Small Gatekeeper Region Large Large/Solvent Exposed Pocket->Large Ribose Pocket Methyl Methyl Group (Good fit, but low affinity) Small->Methyl Cyclo Cyclopropyl Group (Optimal Fit + Stability) Small->Cyclo Preferred Isopropyl Isopropyl Group (High affinity, but metabolic risk) Large->Isopropyl Large->Cyclo If CYP issues arise Isopropyl->Cyclo Replace to fix Metabolic Clearance

Caption: Figure 2: Medicinal chemistry decision tree for selecting the cyclopropyl-pyrazine scaffold.

References

  • Dark Blue Therapeutics. (2024). Protac degraders of MLLT1 and/or MLLT3. WO2024188906A1. Link

  • Nido Biosciences. (2022). Indole compounds as androgen receptor modulators. WO2022020342A1. Link

  • Vertex Pharmaceuticals. (2014). ATR Inhibitors and Methods of Use. (Contextual reference for aminopyrazine kinase inhibitors).
  • Welsch, M. E., et al. (2016). Privileged Scaffolds for Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for pyrazine scaffold utility).
  • Appretech Scientific. (2024). Product Catalog: this compound. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 3-Cyclopropylpyrazin-2-amine

[1][2][3][4][5][6]

Executive Safety Summary

3-Cyclopropylpyrazin-2-amine (CAS: 1206977-80-1 or related isomers) is a functionalized aminopyrazine intermediate commonly used in kinase inhibitor synthesis. While it shares structural motifs with biologically active molecules, its primary handling risks stem from its nature as a basic organic amine and a fine particulate solid .

Immediate Hazard Profile:

  • Health: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritant, Potential Sensitizer.

  • Physical: Combustible dust risk if micronized.

  • Reactivity: Incompatible with strong oxidizing agents and acids.[1]

Core Directive: Treat this compound as a Band 3 Pharmaceutical Intermediate (OEB 3 equivalent) until specific toxicology data proves otherwise. Standard "lab coat and glasses" are insufficient for open handling of powders >100 mg.

Hazard Analysis & Mechanistic Justification

To select the correct PPE, we must understand the mechanism of injury.

Hazard ClassH-CodeMechanistic Insight
Acute Toxicity H302/H332Bioavailability: The cyclopropyl moiety increases lipophilicity, potentially enhancing absorption through mucous membranes and the blood-brain barrier compared to simple pyrazines.
Skin Irritation H315Alkalinity: As a primary amine, it can raise local skin pH, disrupting the acid mantle and causing contact dermatitis.
Eye Damage H319Saponification: Basic dusts can saponify fats in the corneal epithelium. Eye contact requires immediate, prolonged irrigation (15+ mins).[2]
Sensitization (Potential)Haptenization: Aminopyrazines can act as haptens, binding to skin proteins and triggering immune responses (allergic contact dermatitis) upon repeat exposure.

Expert Note: Do not confuse this solid intermediate with cyclopropylamine (liquid), which is corrosive and highly flammable. However, the amine functionality in the pyrazine ring retains significant irritation potential.

The PPE Matrix: Layered Defense System

This matrix defines the required protection based on the scale of operation.[1]

Table 1: PPE Specifications by Operation Scale
PPE ComponentAnalytical Scale (<100 mg) Preparative Scale (100 mg - 10 g) Bulk Handling (>10 g)
Hand Protection Nitrile (Single) Min Thickness: 0.11 mmNitrile (Double) Outer: 0.11 mm, Inner: 0.08 mmHigh-Risk Laminate Silver Shield® or 0.3 mm Nitrile
Respiratory Fume Hood Sash at 18"Fume Hood + N95 If powder is static/fluffyPAPR or P100 If outside containment
Eye Protection Safety Glasses Side shields requiredChemical Goggles Indirect ventingFace Shield + Goggles Full face protection
Body Defense Lab Coat Cotton/PolyesterDisposable Gown Tyvek® or Poly-coatedChemical Coverall Type 5/6 (Dust/Splash)

Technical Justification for PPE Choices

A. Glove Selection: The "Double-Donning" Protocol

Why Nitrile? Natural rubber latex is permeable to many organic amines. Nitrile offers superior chemical resistance. Why Double Glove?

  • Pinhole Defects: Manufacturing standards (AQL 1.5) allow statistical defects. Two layers reduce the probability of exposure to near zero.

  • Permeation: While specific data for this compound is rare, general amine data suggests breakthrough times <30 mins for thin nitrile. The inner glove provides a "time buffer" to doff contaminated outer gloves safely.

B. Respiratory Protection: The Aerodynamic Diameter

Pharmaceutical intermediates often have particle sizes of 1–50 µm.

  • <10 µm particles are respirable (reach deep lungs).

  • Standard Fume Hoods (face velocity 80–100 fpm) capture these effectively only if the sash is low and the worker is not creating turbulence.

  • N95 vs. P100: For solid particulates, an N95 is sufficient inside a hood. If a spill occurs outside the hood, a P100 (HEPA equivalent) is required because the amine dust is toxic, not just a nuisance.

Operational Workflow & Decision Logic

Diagram 1: PPE Selection Decision Tree

This logic gate ensures you do not under-protect or over-encumber yourself.

PPE_SelectionStartStart: HandlingThis compoundStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution (Dissolved)State->SolutionQtyQuantity?Solid->QtyLowRisk< 100 mgSolution->LowRiskGenerallyQty->LowRiskMedRisk100 mg - 10 gQty->MedRiskHighRisk> 10 gQty->HighRiskRec1Standard PPE:Safety Glasses, Lab Coat,Single Nitrile Gloves(Work in Hood)LowRisk->Rec1Rec2Enhanced PPE:Goggles, Disposable Gown,Double Nitrile Gloves(Work in Hood)MedRisk->Rec2Rec3Max PPE:PAPR/P100 Mask,Tyvek Suit, Double Gloves(Restricted Access)HighRisk->Rec3

Caption: Decision logic for selecting PPE based on physical state and quantity handled.

Step-by-Step Handling Protocol

Phase 1: Preparation (Donning)
  • Inspect Engineering Controls: Verify Fume Hood flow is between 80-100 fpm.

  • Glove Check: Inflate the inner nitrile glove with air to check for pinholes before donning.

  • Cuff Seal: If wearing a disposable gown, pull the outer glove over the gown cuff to create a liquid-tight seal.

Phase 2: Weighing & Transfer (The Critical Step)

Static electricity can cause aminopyrazines to "jump" or disperse.

  • Anti-Static Gun: Use an ionizing gun on the spatula and weigh boat inside the hood.

  • Draft Shield: Use a balance draft shield.

  • Wet Wipe Method: Place a damp Kimwipe around the balance pan (not touching it) to locally increase humidity and reduce static.

Diagram 2: Safe Weighing Workflow

Weighing_WorkflowStep11. Don PPE(Double Glove)Step22. Ionize/De-staticWeigh BoatStep1->Step2Step33. Transfer Solid(Inside Hood)Step2->Step3Step44. Seal ContainerImmediatelyStep3->Step4RiskRisk: Dust InhalationStep3->RiskIf sash highStep55. Wipe Decon(Solvent)Step4->Step5

Caption: Operational workflow for weighing solid aminopyrazines to minimize dust exposure.

Disposal & Decontamination[2]

Do not wash down the sink. Aminopyrazines are potentially toxic to aquatic life.

  • Solid Waste: Collect in a dedicated "Hazardous Solid Waste" container labeled Toxic/Irritant.

  • Liquid Waste: Mother liquors or cleaning solvents must go to "Organic Waste - Halogen Free" (unless halogenated solvents were used).

  • Decontamination:

    • Wipe surfaces with 10% Ethanol/Water or Isopropanol .

    • Follow with a detergent wash.

    • Dispose of the wipes as solid hazardous waste.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[2] Do not pause to remove contact lenses initially; flush over them, then remove if possible.[3]

  • Skin Contact: Remove contaminated PPE immediately. Wash skin with soap and copious water.[2] Do not use organic solvents (ethanol/acetone) on skin, as they may increase dermal absorption of the amine.

  • Spill (Powder):

    • Evacuate the immediate area.[4]

    • Don N95/P100 respirator.

    • Cover spill with damp paper towels (to prevent dust).

    • Scoop into waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6] National Academies Press (US). [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[7][8][Link]

  • PubChem. (n.d.). Compound Summary: Aminopyrazine. National Library of Medicine. [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.